molecular formula C8H18O B13071519 3,4,4-Trimethylpentan-2-ol CAS No. 10575-56-1

3,4,4-Trimethylpentan-2-ol

Cat. No.: B13071519
CAS No.: 10575-56-1
M. Wt: 130.23 g/mol
InChI Key: MXDGSCZQIMQLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4-Trimethylpentan-2-ol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4-trimethylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(7(2)9)8(3,4)5/h6-7,9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDGSCZQIMQLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631202
Record name 3,4,4-Trimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10575-56-1
Record name 3,4,4-Trimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3,4,4-Trimethylpentan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 3,4,4-trimethylpentan-2-ol, a secondary alcohol with applications in various chemical syntheses. The document provides a comprehensive overview of the methodologies, including detailed experimental protocols, quantitative data, and mechanistic insights, to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through two principal chemical transformations: the reduction of the corresponding ketone, 3,4,4-trimethylpentan-2-one (B14736323), and the Grignard reaction. Both methods offer distinct advantages and are widely applicable in laboratory settings.

1. Reduction of 3,4,4-Trimethylpentan-2-one: This is a common and efficient method for producing this compound. The reaction involves the conversion of the ketone functional group to a secondary alcohol using a reducing agent.

2. Grignard Reaction: This powerful carbon-carbon bond-forming reaction provides an alternative route to this compound. It involves the nucleophilic attack of a Grignard reagent on an appropriate aldehyde.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3,4,4-Trimethylpentan-2-oneC₈H₁₆O128.21139.9 at 760 mmHg[1]0.81[1]
This compoundC₈H₁₈O130.23Not explicitly foundNot explicitly found

Experimental Protocols

Method 1: Reduction of 3,4,4-Trimethylpentan-2-one with Sodium Borohydride (B1222165)

This procedure outlines a general method for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

  • 3,4,4-trimethylpentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (or Ethanol)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3,4,4-trimethylpentan-2-one in methanol or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride to the stirred solution. The reaction is typically exothermic.

  • After the initial vigorous reaction subsides, remove the ice bath and continue stirring at room temperature for a specified period (e.g., 20 minutes) to ensure the reaction goes to completion.[2]

  • Quench the reaction by the slow addition of water.

  • Add 3 M sodium hydroxide solution to decompose the borate (B1201080) salts.[2]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[2]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the product by distillation.

Expected Yield: While a specific yield for this reaction was not found in the search results, reductions of this type generally proceed in high yields.

Method 2: Grignard Synthesis

This protocol describes a general approach for the synthesis of a secondary alcohol via a Grignard reaction. For the synthesis of this compound, this would involve the reaction of acetaldehyde (B116499) with tert-butylmagnesium chloride.

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Dilute acid (e.g., HCl or H₂SO₄) for workup

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

Procedure:

  • Preparation of the Grignard Reagent (tert-butylmagnesium chloride):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

    • Cover the magnesium with anhydrous diethyl ether.

    • Add a small amount of tert-butyl chloride to initiate the reaction. The reaction may be initiated by gentle warming or the addition of a crystal of iodine.

    • Once the reaction starts, add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[3]

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction is complete.

  • Workup:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and a dilute acid (e.g., HCl or H₂SO₄) to hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter and remove the solvent by rotary evaporation.

    • Purify the resulting this compound by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

reduction_workflow ketone 3,4,4-Trimethylpentan-2-one reagent NaBH4 / Methanol ketone->reagent Reduction workup Aqueous Workup reagent->workup Hydrolysis product This compound workup->product Isolation

Caption: Workflow for the synthesis of this compound via reduction.

grignard_workflow tbutyl_chloride tert-Butyl Chloride grignard tert-Butylmagnesium Chloride tbutyl_chloride->grignard mg Magnesium mg->grignard intermediate Magnesium Alkoxide grignard->intermediate Nucleophilic Addition acetaldehyde Acetaldehyde acetaldehyde->intermediate workup Acidic Workup intermediate->workup Protonation product This compound workup->product Isolation

Caption: Workflow for the Grignard synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethylpentan-2-ol is a secondary alcohol with the molecular formula C8H18O.[1] Its structure, characterized by significant steric hindrance around the hydroxyl group, imparts specific chemical properties and reactivity patterns that are of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and its characteristic reactions. Due to the limited availability of experimentally determined data for this specific isomer, some properties are presented as computed values.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 10575-56-1[1]
IUPAC Name This compound[2][3]
Boiling Point Not available (experimental)[4]
Melting Point Not available (experimental)[4]
Density Not available (experimental)[4]
Flash Point Not available (experimental)[4]
Solubility Not available (experimental)[4]
XLogP3-AA (Computed) 2.5[3]
Hydrogen Bond Donor Count (Computed) 1[3]
Hydrogen Bond Acceptor Count (Computed) 1[3]
Rotatable Bond Count (Computed) 2[3]
Exact Mass (Computed) 130.135765193 Da[3]
Topological Polar Surface Area (Computed) 20.2 Ų[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methyl groups and stereocenters. Key signals would include a doublet for the methyl group at C1, a multiplet for the proton at C2 bearing the hydroxyl group, and distinct singlets and multiplets for the methyl and methine protons at C3 and C4.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C2) would appear in the range of 60-80 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would likely show a weak molecular ion peak at m/z 130. Common fragmentation patterns would include the loss of a water molecule (M-18) and alpha-cleavage adjacent to the oxygen atom.

Synthesis and Reactivity

Synthesis

The most common and straightforward method for the synthesis of this compound is the reduction of its corresponding ketone, 3,4,4-trimethylpentan-2-one (B14736323). This reduction can be effectively achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice.

Synthesis_Workflow Ketone 3,4,4-trimethylpentan-2-one Reaction Reduction Reaction Ketone->Reaction Reagent Sodium Borohydride (NaBH4) in Methanol (B129727) Reagent->Reaction Workup Aqueous Workup (e.g., dilute HCl) Reaction->Workup Product This compound Workup->Product Purification Purification (Distillation or Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

A general workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3,4,4-trimethylpentan-2-one with Sodium Borohydride

  • Dissolution: Dissolve 3,4,4-trimethylpentan-2-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:4, but a slight excess of the reducing agent is often used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Quenching: After the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the evolution of gas ceases.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Reactivity

Oxidation

As a secondary alcohol, this compound can be oxidized back to its corresponding ketone, 3,4,4-trimethylpentan-2-one. A common and mild oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC).

Oxidation_Mechanism Alcohol This compound ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster + PCC PCC PCC Ketone 3,4,4-trimethylpentan-2-one ChromateEster->Ketone Elimination Byproducts Cr(IV) species + Pyridinium HCl Ketone->Byproducts

Oxidation of this compound to the corresponding ketone.

Dehydration

Due to the presence of β-hydrogens, this compound can undergo dehydration in the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄) and heat to form a mixture of alkenes. The reaction proceeds via an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate.

Dehydration_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation and Alkene Formation Alcohol This compound ProtonatedAlcohol Protonated Alcohol Alcohol->ProtonatedAlcohol + H+ Carbocation Secondary Carbocation ProtonatedAlcohol->Carbocation - H2O H_plus H+ Alkene1 3,4,4-trimethylpent-2-ene Carbocation->Alkene1 - H+ Alkene2 2,3,3-trimethylpent-1-ene Carbocation->Alkene2 - H+ Water H2O

E1 mechanism for the dehydration of this compound.

Safety and Handling

Specific safety data for this compound is limited.[4] However, based on the properties of similar secondary alcohols, it should be handled with appropriate care in a well-ventilated laboratory. It is expected to be a flammable liquid and may cause skin and eye irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a sterically hindered secondary alcohol with predictable reactivity based on its functional group. While specific experimental data for this compound is sparse, its synthesis via the reduction of the corresponding ketone and its subsequent oxidation and dehydration reactions follow well-established chemical principles. This guide provides a foundational understanding of its chemical properties for researchers in organic synthesis and related fields. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties.

References

A Technical Guide to 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,4-trimethylpentan-2-ol, a branched secondary alcohol. It covers its chemical and physical properties, a detailed experimental protocol for its synthesis, a summary of its spectroscopic characteristics, potential applications, and essential safety information. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

This compound is a secondary alcohol, a class of organic compounds characterized by a hydroxyl group attached to a saturated carbon atom which is, in turn, connected to two other carbon atoms.[1] Its structure consists of an eight-carbon chain with significant branching.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10575-56-1[2][3][4]
Molecular Formula C₈H₁₈O[2][4]
Molecular Weight 130.23 g/mol [2][4]
IUPAC Name This compound[4]
Synonyms 3,4,4-Trimethyl-2-pentanol[2]
InChIKey MXDGSCZQIMQLII-UHFFFAOYSA-N[4]
Canonical SMILES CC(C(C)O)C(C)(C)C[4]

Experimental Protocols

A primary and efficient method for synthesizing secondary alcohols is the reduction of the corresponding ketone.[5][6] For this compound, the precursor is 3,4,4-trimethylpentan-2-one (B14736323) (CAS No: 5340-45-4).[2][7] The following protocol details a general method for this transformation using sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent.[8][9]

Protocol: Reduction of 3,4,4-Trimethylpentan-2-one to this compound

Materials:

  • 3,4,4-trimethylpentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution (for workup)

  • 50 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve a specific molar quantity of 3,4,4-trimethylpentan-2-one (e.g., 5 mmol) in approximately 10-15 mL of methanol.[9] Place the flask in an ice bath to cool the solution.

  • Addition of Reducing Agent: While stirring the cooled ketone solution, slowly add a slight molar excess of sodium borohydride (e.g., 1.25 mmol, as 1 mole of NaBH₄ can reduce 4 moles of ketone) in small portions.[10] Control the addition rate to maintain a low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 15-30 minutes.[9] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the flask again in an ice bath and slowly add 5-10 mL of deionized water to quench the excess NaBH₄.[9] Cautiously add a few drops of dilute HCl to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (15 mL each).[11]

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[11] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by flash column chromatography or distillation.

G Synthesis Workflow: Ketone Reduction sub 3,4,4-trimethylpentan-2-one in Methanol reagent 1. Add NaBH4, 0°C 2. Stir at RT sub->reagent Step 1 & 2 workup Quench with H2O Acidify, Extract with Ether reagent->workup Step 3 & 4 product This compound (Crude Product) workup->product Step 5 purify Purification (Distillation/Chromatography) product->purify Step 6 final_product Pure this compound purify->final_product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data Summary

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on data from its isomers and general principles.[12][13]

  • Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group.[6] A strong C-O stretching absorption would likely appear in the 1050-1200 cm⁻¹ range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show complex splitting patterns due to the numerous, distinct proton environments in the branched alkyl chain. A characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH) would be expected, as well as a signal for the hydroxyl proton itself.

    • ¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity. Fragmentation patterns would be complex due to the branched structure.

Reactivity and Potential Applications

As a secondary alcohol, this compound can undergo a variety of chemical reactions, including oxidation to form the corresponding ketone, esterification with carboxylic acids, and substitution reactions.[14]

Branched-chain alcohols have several applications across various industries:

  • Solvents and Intermediates: Due to their branched structure, they can be used as solvents and as intermediates in the synthesis of other organic compounds.[15]

  • Fragrances and Flavors: They are utilized in the production of fragrances.[15]

  • Plasticizers and Lubricants: They can serve as chemical intermediates in the manufacturing of plasticizers and lubricants.[15]

  • Froth Flotation: Some branched alcohols are used as secondary collectors in the froth flotation of non-sulfidic ores.[16]

G Logical Relationships of Technical Data main This compound props Chemical Properties main->props synth Synthesis main->synth apps Applications & Reactivity main->apps safety Safety Information main->safety cas CAS: 10575-56-1 props->cas formula Formula: C8H18O props->formula protocol Experimental Protocol synth->protocol precursor Precursor: Ketone synth->precursor solvents Solvents / Intermediates apps->solvents ghs GHS Hazards safety->ghs

Key aspects of the technical guide for this compound.

Safety Information

Table 2: Potential GHS Hazards for this compound (Inferred from Isomers)

Hazard ClassHazard StatementGHS PictogramSource(s)
Flammable Liquids H225: Highly flammable liquid and vapour.🔥[17][19]
Skin Corrosion/Irritation H315: Causes skin irritation.[17][19]
Aspiration Hazard H304: May be fatal if swallowed and enters airways.⚕️[17][19]
Specific target organ toxicity — single exposure H336: May cause drowsiness or dizziness.[17][19]
Hazardous to the aquatic environment H410: Very toxic to aquatic life with long lasting effects.ambiental[17][19]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated fume hood, and avoiding sources of ignition.[18]

References

Spectroscopic Profile of 3,4,4-Trimethylpentan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4-trimethylpentan-2-ol (CAS No. 10575-56-1), a secondary alcohol with the molecular formula C₈H₁₈O.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, synthesis, and drug development by presenting predicted and expected spectroscopic data, detailed experimental methodologies, and a clear workflow for spectroscopic analysis. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and describes the expected key features in Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the known behavior of similar chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, along with the expected characteristic peaks for IR and MS analysis.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8Multiplet1HCH-OH (C2-H)
~1.8Multiplet1HCH (C3-H)
~1.2Doublet3HCH₃ (C1)
~0.9Singlet9HC(CH₃)₃ (C5 and 2 x C4-CH₃)
~0.85Doublet3HCH₃ (C3-CH₃)
VariableSinglet (broad)1HOH

Note: Predicted data is sourced from nmrdb.org. The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (ppm)Carbon Atom
~75C2 (CH-OH)
~50C3 (CH)
~35C4 (C(CH₃)₃)
~28C5 and C4-CH₃'s
~22C1
~15C3-CH₃

Note: Predicted data is sourced from nmrdb.org.

Table 3: Expected Key IR Absorptions for this compound
Wavenumber (cm⁻¹)Functional GroupDescription
3550-3200O-HStrong, broad peak characteristic of alcohol O-H stretching due to hydrogen bonding.
2960-2850C-HStrong, sharp peaks corresponding to sp³ C-H stretching of the alkyl groups.
1470-1450C-HBending vibrations for CH₂ and CH₃ groups.
~1370C-HCharacteristic bending for the tert-butyl group.
1150-1050C-OStrong peak corresponding to the C-O stretching of a secondary alcohol.

Note: These are expected absorption ranges for a secondary alcohol and may vary slightly in an experimental spectrum.

Table 4: Expected Major Fragments in Mass Spectrometry of this compound
m/zProposed FragmentFragmentation Pathway
130[C₈H₁₈O]⁺Molecular Ion (M⁺) - likely to be of low abundance.
115[M - CH₃]⁺Loss of a methyl group.
112[M - H₂O]⁺Dehydration, loss of a water molecule.
87[M - C₃H₇]⁺Alpha cleavage, loss of an isopropyl radical.
73[CH(OH)CH(CH₃)]⁺Alpha cleavage.
57[C(CH₃)₃]⁺Formation of the stable tert-butyl cation.
45[CH(OH)CH₃]⁺Alpha cleavage, characteristic for a methyl-substituted secondary alcohol.

Note: The relative abundances of these fragments can vary depending on the ionization method and energy.

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data for a liquid alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of the purified liquid alcohol (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is transferred to a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Data Acquisition:

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Methodology:

  • Sample Preparation: For a liquid sample, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric and instrumental interferences.

    • The prepared sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak (if present) provides the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule. Alcohols typically undergo characteristic fragmentation pathways such as alpha-cleavage and dehydration (loss of water).[2][3][4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Characteristic Absorptions (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3,4,4-trimethylpentan-2-ol, a chiral secondary alcohol with potential applications in organic synthesis and medicinal chemistry. This document details two principal synthetic pathways: the reduction of 3,4,4-trimethylpentan-2-one (B14736323) and the Grignard reaction between isobutyraldehyde (B47883) and a tert-butylmagnesium halide.

Core Synthesis Pathways

The synthesis of this compound is most commonly achieved through two well-established organic reactions: the reduction of a ketone and the addition of an organometallic reagent to an aldehyde. Both methods offer distinct advantages and considerations in terms of starting material availability, reaction conditions, and potential for stereocontrol.

Reduction of 3,4,4-Trimethylpentan-2-one

This method involves the reduction of the carbonyl group of 3,4,4-trimethylpentan-2-one to a hydroxyl group, yielding the desired secondary alcohol. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones and its relative safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4).[1]

Reaction Scheme:

The mechanism involves the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol like methanol (B129727) or ethanol) to give the final alcohol product.

Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and can be adapted to synthesize this compound. This pathway involves the nucleophilic addition of a Grignard reagent to an aldehyde. A plausible route is the reaction of tert-butylmagnesium chloride with isobutyraldehyde.[2]

Reaction Scheme:

The reaction is initiated by the nucleophilic attack of the tert-butyl carbanion from the Grignard reagent on the carbonyl carbon of isobutyraldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield this compound.

Experimental Protocols

Below are detailed experimental methodologies for the two primary synthesis routes.

Protocol 1: Reduction of 3,4,4-Trimethylpentan-2-one with Sodium Borohydride

This protocol is based on general procedures for the reduction of ketones with sodium borohydride.[1][3]

Materials:

  • 3,4,4-trimethylpentan-2-one

  • Sodium borohydride (NaBH4)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,4-trimethylpentan-2-one in an excess of methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic, and the temperature should be maintained below 20°C.

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Grignard Synthesis from Isobutyraldehyde and tert-Butylmagnesium Chloride

This protocol is based on general procedures for Grignard reactions.[4][5][6]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • tert-Butyl chloride

  • Iodine crystal (as an initiator)

  • Isobutyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of the Grignard Reagent

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether.

  • Add a small amount of the tert-butyl chloride solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining tert-butyl chloride solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Isobutyraldehyde

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve isobutyraldehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting this compound by fractional distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Key Reagents

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC8H18O130.23~160-165
3,4,4-Trimethylpentan-2-oneC8H16O128.21151
IsobutyraldehydeC4H8O72.1163-64
tert-Butylmagnesium chlorideC4H9ClMg116.87N/A (used in solution)
Sodium borohydrideNaBH437.83Decomposes

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks / Chemical Shifts (ppm)
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
IR (Infrared) Broad peak around 3300-3500 cm⁻¹ (O-H stretch), peaks in the 2850-3000 cm⁻¹ region (C-H stretch).

Note: Specific NMR data for this compound was not found in the provided search results. The IR data is predicted based on the functional groups present.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway ketone 3,4,4-Trimethylpentan-2-one product1 This compound ketone->product1 NaBH4, MeOH aldehyde Isobutyraldehyde intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate grignard tert-Butylmagnesium chloride grignard->intermediate product2 This compound intermediate->product2 H3O+ workup

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental Workflow: Reduction of 3,4,4-Trimethylpentan-2-one

Reduction_Workflow start Dissolve Ketone in Methanol step1 Cool in Ice Bath start->step1 step2 Add NaBH4 step1->step2 step3 Stir at Room Temperature step2->step3 step4 Quench with Dilute HCl step3->step4 step5 Remove Methanol (Rotovap) step4->step5 step6 Extract with Diethyl Ether step5->step6 step7 Dry and Concentrate step6->step7 end Purify by Distillation step7->end

Caption: Step-by-step workflow for the synthesis via ketone reduction.

Experimental Workflow: Grignard Synthesis

Grignard_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification start_grignard React Mg and tert-Butyl Chloride in Anhydrous Ether step1_reaction Cool Grignard Reagent start_grignard->step1_reaction step2_reaction Add Isobutyraldehyde Solution step1_reaction->step2_reaction step3_reaction Stir at Room Temperature step2_reaction->step3_reaction step1_workup Quench with aq. NH4Cl step3_reaction->step1_workup step2_workup Extract with Diethyl Ether step1_workup->step2_workup step3_workup Dry and Concentrate step2_workup->step3_workup end_workup Purify by Distillation step3_workup->end_workup

Caption: Step-by-step workflow for the Grignard synthesis pathway.

References

Preparation of 3,4,4-Trimethylpentan-2-ol from 3,4,4-Trimethylpentan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical reduction of the sterically hindered ketone, 3,4,4-trimethylpentan-2-one (B14736323), to its corresponding secondary alcohol, 3,4,4-trimethylpentan-2-ol. The significant steric hindrance around the carbonyl group, posed by the adjacent tert-butyl group, presents unique challenges and considerations in the selection of an appropriate synthetic strategy. This document details three primary reductive pathways: sodium borohydride (B1222165) reduction, lithium aluminum hydride reduction, and catalytic hydrogenation.

Introduction

The conversion of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in the pharmaceutical and fine chemical industries. This compound is a chiral alcohol whose synthesis is complicated by the steric bulk of the neighboring tert-butyl group in the parent ketone, 3,4,4-trimethylpentan-2-one. This steric impediment can significantly influence the reaction kinetics and, in cases of prochiral ketones, the diastereoselectivity of the reduction. This guide will explore the practical considerations and experimental protocols for achieving this transformation efficiently and selectively.

Reductive Methodologies

The choice of reducing agent is paramount in the successful synthesis of this compound. The primary methods discussed herein are reduction by sodium borohydride (NaBH₄), a mild and selective reducing agent; lithium aluminum hydride (LiAlH₄), a powerful and less selective reducing agent; and catalytic hydrogenation, a method involving the use of hydrogen gas and a metal catalyst.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a widely used reducing agent for its safety, selectivity for aldehydes and ketones, and compatibility with protic solvents.[1][2] However, its efficacy can be diminished with sterically hindered ketones. To overcome this, extended reaction times or elevated temperatures may be necessary.

Experimental Protocol:

A representative procedure for the reduction of a sterically hindered ketone using NaBH₄ is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in a suitable protic solvent such as methanol (B129727) or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. The excess reagent is used to ensure the reaction goes to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for an extended period (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After completion, cool the reaction mixture again to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation or column chromatography.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a significantly more potent reducing agent than NaBH₄ and is effective for the reduction of even highly hindered ketones.[3][4] Due to its high reactivity, it must be used in anhydrous aprotic solvents, and the work-up procedure requires careful execution.

Experimental Protocol:

A general procedure for the LiAlH₄ reduction of a sterically hindered ketone is outlined below:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (monitor by TLC or GC).

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add, in sequence and dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: Filter the resulting slurry and wash the filter cake thoroughly with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate in vacuo to afford the crude alcohol.

  • Purification: Purify the product by distillation or column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean method for reduction, avoiding the use of metal hydride reagents and the associated work-up procedures.[5] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas.[5] The steric hindrance of 3,4,4-trimethylpentan-2-one may necessitate higher pressures and/or temperatures for the reaction to proceed at a reasonable rate.

Experimental Protocol:

A typical procedure for the catalytic hydrogenation of a ketone is as follows:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., 5-10 mol% Pd/C).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-500 psi). The reaction is then agitated at a specific temperature (room temperature to 100 °C) until hydrogen uptake ceases.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by distillation or chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for the reduction of sterically hindered ketones, which can be considered representative for the reduction of 3,4,4-trimethylpentan-2-one. Please note that exact values for this specific substrate may vary and would require experimental determination.

Table 1: Comparison of Reducing Agents for Sterically Hindered Ketones

Reducing AgentTypical Solvent(s)Typical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
NaBH₄Methanol, Ethanol0 to 2512 - 4870 - 90
LiAlH₄Diethyl ether, THF0 to 351 - 685 - 98
H₂/Pd-CEthanol, Ethyl Acetate25 - 806 - 2490 - 99
H₂/Raney NiEthanol50 - 10012 - 4880 - 95

Table 2: Physical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3,4,4-Trimethylpentan-2-oneC₈H₁₆O128.21~151
This compoundC₈H₁₈O130.23~160-162

Visualizations

Logical Relationship of Reduction Methodologies

Reduction_Methodologies cluster_methods Reduction Methods Ketone 3,4,4-Trimethylpentan-2-one NaBH4 NaBH₄ Reduction Ketone->NaBH4 Mild Conditions LiAlH4 LiAlH₄ Reduction Ketone->LiAlH4 Harsh Conditions Catalytic Catalytic Hydrogenation Ketone->Catalytic Clean Conditions Alcohol This compound NaBH4->Alcohol LiAlH4->Alcohol Catalytic->Alcohol

Caption: Selection of reduction method for 3,4,4-trimethylpentan-2-one.

Experimental Workflow for LiAlH₄ Reduction

LiAlH4_Workflow Start Start Setup Prepare Flame-Dried Glassware under Inert Atmosphere Start->Setup Suspend Suspend LiAlH₄ in Anhydrous Ether/THF Setup->Suspend Cool1 Cool to 0 °C Suspend->Cool1 AddKetone Add Ketone Solution Dropwise Cool1->AddKetone React Stir at Room Temperature (Monitor by TLC/GC) AddKetone->React Cool2 Cool to 0 °C React->Cool2 Workup Sequential Addition: 1. H₂O 2. 15% NaOH 3. H₂O Cool2->Workup Filter Filter to Remove Aluminum Salts Workup->Filter Dry Dry Filtrate (Na₂SO₄) Filter->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation/Chromatography Concentrate->Purify End End Purify->End

Caption: Step-by-step workflow for the LiAlH₄ reduction.

Conclusion

The reduction of 3,4,4-trimethylpentan-2-one to this compound can be accomplished through several established methods, each with its own advantages and disadvantages. The choice of method will depend on the desired scale of the reaction, the available equipment, and the required purity of the final product. For a mild and selective reduction, sodium borohydride is a suitable choice, although longer reaction times may be required. For a more rapid and complete conversion, the more powerful lithium aluminum hydride is highly effective, but necessitates stringent anhydrous conditions and a careful work-up. Catalytic hydrogenation provides a clean and high-yielding alternative, particularly for larger-scale syntheses, though it may require specialized high-pressure equipment. For all methods, the steric hindrance of the substrate is a key factor to consider in optimizing the reaction conditions.

References

An In-depth Technical Guide to the Stereochemistry of 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemical aspects of 3,4,4-trimethylpentan-2-ol. The presence of multiple chiral centers in this molecule gives rise to stereoisomers with distinct three-dimensional arrangements, which can have significant implications for its chemical and biological properties. This document outlines the theoretical basis of its stereoisomerism, proposes methodologies for the synthesis and separation of these isomers, and presents a framework for their characterization.

Introduction to the Stereochemistry of this compound

This compound is a secondary alcohol with the chemical formula C8H18O.[1][2] Its structure contains two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers.[3] For this compound, with two chiral centers, a total of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other.

The identification and separation of individual stereoisomers are crucial in the field of drug development, as different stereoisomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.

Analysis of Chiral Centers

The two chiral centers in this compound are located at the C2 and C3 positions of the pentane (B18724) chain.

  • C2: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a 1,2,2-trimethylpropyl group (-CH(CH3)C(CH3)3).

  • C3: This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH3), a tert-butyl group (-C(CH3)3), and a 1-hydroxyethyl group (-CH(OH)CH3).

The four possible stereoisomers are therefore designated by the configurations at these two centers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

Stereoisomer Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Hypothetical Experimental Protocols

While specific experimental data for this compound is not extensively available in the public domain, this section provides detailed, plausible methodologies for its synthesis and stereoisomer separation based on established protocols for analogous chiral alcohols.[4][5]

Synthesis of a Diastereomeric Mixture

A non-stereoselective synthesis of this compound can be achieved by the reduction of the corresponding ketone, 3,4,4-trimethylpentan-2-one (B14736323).

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,4-trimethylpentan-2-one in a suitable solvent such as methanol (B129727) or ethanol.

  • Reduction: Cool the solution to 0°C using an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the stirred solution. The use of a non-chiral reducing agent will result in a mixture of all four stereoisomers.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

synthesis_workflow start 3,4,4-Trimethylpentan-2-one reduction Reduction (e.g., NaBH4 in Methanol) start->reduction workup Aqueous Workup & Extraction reduction->workup product Mixture of Four Stereoisomers workup->product

Figure 2: General synthetic workflow for a mixture of this compound stereoisomers.
Separation of Stereoisomers

The separation of the four stereoisomers can be a multi-step process involving the separation of diastereomers followed by the resolution of enantiomers.

Protocol for Diastereomer Separation:

  • Column Chromatography: Due to their different physical properties, diastereomers can often be separated by silica (B1680970) gel column chromatography.

  • Solvent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, can be optimized to achieve separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the fractions containing the separated diastereomeric pairs.

Protocol for Enantiomeric Resolution:

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most effective methods for separating enantiomers.

  • Chiral Stationary Phase: A column with a chiral stationary phase (CSP) is required. The choice of CSP will depend on the specific properties of the stereoisomers.

  • Mobile Phase: An optimized mobile phase, typically a mixture of alkanes and an alcohol (e.g., hexane/isopropanol for HPLC), is used to elute the enantiomers at different retention times.

  • Detection and Collection: Use a suitable detector (e.g., UV or refractive index detector for HPLC) to monitor the elution and collect the separated enantiomers.

separation_workflow start Mixture of Four Stereoisomers diastereomer_sep Diastereomer Separation (e.g., Silica Gel Chromatography) start->diastereomer_sep pair1 Diastereomeric Pair 1 ((2R,3R) & (2S,3S)) diastereomer_sep->pair1 pair2 Diastereomeric Pair 2 ((2R,3S) & (2S,3R)) diastereomer_sep->pair2 enantiomer_res1 Enantiomeric Resolution (e.g., Chiral HPLC) pair1->enantiomer_res1 enantiomer_res2 Enantiomeric Resolution (e.g., Chiral HPLC) pair2->enantiomer_res2 isomer1 (2R,3R) enantiomer_res1->isomer1 isomer2 (2S,3S) enantiomer_res1->isomer2 isomer3 (2R,3S) enantiomer_res2->isomer3 isomer4 (2S,3R) enantiomer_res2->isomer4

Figure 3: Workflow for the separation of this compound stereoisomers.

Expected Quantitative Data and Characterization

The following table summarizes the expected, albeit hypothetical, physicochemical properties of the stereoisomers of this compound. These are based on the general principles of stereochemistry, where enantiomers have identical physical properties (except for the direction of optical rotation) and diastereomers have different physical properties.

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)
Molecular Weight ( g/mol ) 130.23130.23130.23130.23
Boiling Point (°C) Expected to be different from the (2R,3S)/(2S,3R) pairIdentical to (2R,3R)Expected to be different from the (2R,3R)/(2S,3S) pairIdentical to (2R,3S)
Density (g/mL) Expected to be different from the (2R,3S)/(2S,3R) pairIdentical to (2R,3R)Expected to be different from the (2R,3R)/(2S,3S) pairIdentical to (2R,3S)
Specific Rotation [α]D +x-x+y-y
NMR Spectra (¹H, ¹³C) Identical to (2S,3S)Identical to (2R,3R)Identical to (2S,3R)Identical to (2R,3S)
Retention Time (Chiral GC/HPLC) t₁t₂ (t₁ ≠ t₂)t₃t₄ (t₃ ≠ t₄)

Characterization Techniques:

  • Polarimetry: To measure the specific optical rotation of each enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the separated isomers. While enantiomers are indistinguishable by standard NMR, diastereomers will exhibit different spectra.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Vibrational Spectroscopy (IR): To identify the presence of the hydroxyl functional group.

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, leading to four distinct stereoisomers. The synthesis of a mixture of these isomers followed by chromatographic separation is a viable strategy for their isolation. The characterization of each stereoisomer is essential for understanding their unique properties, which is of particular importance in the context of pharmaceutical research and development. The methodologies and expected data presented in this guide provide a foundational framework for the scientific investigation of this and other structurally similar chiral molecules.

References

An In-depth Technical Guide to the Isomers of 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 3,4,4-trimethylpentan-2-ol, a saturated monohydric alcohol with the molecular formula C8H18O. Due to the presence of multiple chiral centers and significant branching in its carbon skeleton, this compound and its isomers present a rich stereochemical landscape. Understanding the distinct properties and synthesis of each isomer is crucial for applications in fine chemical synthesis, materials science, and drug development, where specific molecular geometries can dictate biological activity and material properties. This document details the constitutional and stereoisomers of this compound, presents their known physical and spectroscopic data in a structured format, and outlines relevant experimental protocols for their synthesis and separation.

Introduction

The C8H18O isomers, a class of octanols, are characterized by their diverse structural arrangements, leading to a wide range of physical and chemical properties. This compound, with its specific branched structure, is a key representative of this class. The isomers can be broadly categorized into constitutional (or structural) isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.

This guide will systematically explore the isomers of this compound, providing a foundational understanding for researchers working with these compounds.

Isomer Identification and Classification

The systematic identification of all isomers of this compound begins with the 18 constitutional isomers of octane (B31449) (C8H18), which represent all possible carbon skeletons.[1] By considering the unique positions for a hydroxyl (-OH) group on each of these skeletons, we can identify all constitutional isomers of C8H18O alcohols.

For this compound itself, the structure is:

This specific structure has two chiral centers, at carbon 2 and carbon 3. Therefore, this compound exists as 2^2 = 4 stereoisomers (two pairs of enantiomers).

Constitutional Isomers

The following table lists some of the constitutional isomers of this compound, focusing on other trimethylpentanols.

IUPAC NameCAS Number
This compound10575-56-1
2,3,4-Trimethylpentan-2-ol66576-26-9
2,4,4-Trimethylpentan-2-ol690-37-9
3,3,4-Trimethylpentan-2-ol19411-41-7
2,3,3-Trimethylpentan-2-olNot readily available
2,2,4-Trimethylpentan-3-ol597-68-2
2,2,3-Trimethylpentan-3-olNot readily available
Stereoisomers of this compound

As mentioned, this compound has two chiral centers, leading to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are one pair of enantiomers, while the (2R,3S) and (2S,3R) isomers are another pair of enantiomers. The relationship between these pairs is diastereomeric.

Physical and Spectroscopic Data

Quantitative data for the isomers of this compound is limited in the public domain. The following tables summarize available computed and experimental data for this compound and some of its isomers.

Table 1: Physical Properties of Selected Trimethylpentanol Isomers
IsomerMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
This compound 130.23165-167 (est.)--
2,3,4-Trimethylpentan-2-ol 130.23170.96 (est.)-61.15 (est.)0.804 (est.)[2]
2,4,4-Trimethylpentan-2-ol 130.23147-14810-110.81
3,3,4-Trimethylpentan-2-ol 130.23173-175 (est.)--

Note: "est." indicates an estimated value.

Table 2: Spectroscopic Data of this compound (Predicted)
SpectroscopyKey Features
¹H NMR Multiple signals in the aliphatic region (0.8-1.5 ppm) corresponding to the various methyl groups. A multiplet for the CH-OH proton around 3.5-4.0 ppm. A doublet for the methyl group on the carbon bearing the hydroxyl group.
¹³C NMR Signals for the eight distinct carbon atoms. The carbon bearing the hydroxyl group would appear in the 60-75 ppm region.
IR A broad O-H stretching band around 3300-3500 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. A C-O stretching band in the 1050-1150 cm⁻¹ region.[3]
Mass Spec. A molecular ion peak (M+) at m/z 130. Fragmentation patterns would involve the loss of water (M-18) and various alkyl fragments.

Experimental Protocols

Synthesis of this compound

A common synthetic route to secondary alcohols like this compound is the Grignard reaction.

Reaction:

3,4,4-Trimethylpentan-2-one (B14736323) + Methylmagnesium bromide → this compound

Detailed Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in dry diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction with Ketone: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add a solution of 3,4,4-trimethylpentan-2-one in dry diethyl ether to the Grignard reagent with continuous stirring.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Separation of Stereoisomers

The separation of the stereoisomers of this compound requires chiral resolution techniques.

Protocol: Diastereomeric Ester Formation and Separation

This method involves converting the racemic mixture of the alcohol into a mixture of diastereomeric esters by reacting it with a chiral resolving agent, such as an enantiomerically pure carboxylic acid or its derivative.[4]

  • Esterification: React the racemic this compound with an enantiomerically pure chiral acylating agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) in an inert solvent (e.g., dichloromethane). This will produce a mixture of two diastereomeric esters.

  • Separation of Diastereomers: The resulting diastereomers have different physical properties and can be separated by standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or fractional crystallization.[5]

  • Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using aqueous lithium hydroxide) to yield the individual enantiomerically pure (or enriched) alcohols.

  • Purification: The resolved alcohols are then purified by extraction and distillation.

Visualizations

Isomeric Relationships

The following diagram illustrates the relationship between the constitutional and stereoisomers of a generic trimethylpentanol.

Isomer_Relationships cluster_constitutional cluster_stereoisomers C8H18O C8H18O Alcohols Constitutional Constitutional Isomers C8H18O->Constitutional Isomer1 This compound Constitutional->Isomer1 Isomer2 2,3,4-Trimethylpentan-2-ol Constitutional->Isomer2 Isomer3 ...other isomers Constitutional->Isomer3 Stereoisomers Stereoisomers Enantiomers Enantiomers Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers RR (2R,3R) Enantiomers->RR SS (2S,3S) Enantiomers->SS RS (2R,3S) Diastereomers->RS SR (2S,3R) Diastereomers->SR Isomer1->Stereoisomers RR->SS enantiomeric relationship RR->RS diastereomeric relationship SS->SR diastereomeric relationship RS->SR enantiomeric relationship

Caption: Relationships between isomers of this compound.

Experimental Workflow: Chiral Resolution

The following diagram outlines the general workflow for the separation of enantiomers of a chiral alcohol.

Chiral_Resolution_Workflow Start Racemic Alcohol (R-OH and S-OH) Step1 React with Chiral Resolving Agent (e.g., R'-COOH) Start->Step1 Diastereomers Mixture of Diastereomers (R-O-R' and S-O-R') Step1->Diastereomers Step2 Separation (Chromatography or Crystallization) Diastereomers->Step2 Separated1 Diastereomer 1 (R-O-R') Step2->Separated1 Separated2 Diastereomer 2 (S-O-R') Step2->Separated2 Step3a Hydrolysis Separated1->Step3a Step3b Hydrolysis Separated2->Step3b End1 Enantiomer 1 (R-OH) Step3a->End1 End2 Enantiomer 2 (S-OH) Step3b->End2

Caption: General workflow for the chiral resolution of a racemic alcohol.

Conclusion

The isomers of this compound represent a fascinating area of study in organic chemistry with significant implications for various scientific and industrial fields. This guide has provided a structured overview of the identification, properties, and experimental considerations for these compounds. While comprehensive experimental data for all isomers remains a challenge to acquire, the foundational knowledge presented here serves as a valuable resource for researchers. Further investigation into the synthesis, separation, and characterization of each unique isomer will undoubtedly open new avenues for their application.

References

Technical Guide: Physicochemical Profile of 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical characteristics of the organic compound 3,4,4-trimethylpentan-2-ol. Due to a scarcity of experimentally determined data for this specific isomer, this document also presents data for structurally related isomers to provide a comparative context for its likely properties. Furthermore, detailed experimental protocols for the determination of key physical parameters for liquid alcohols are outlined to guide researchers in acquiring such data.

Introduction

This compound is a saturated secondary alcohol with the chemical formula C₈H₁₈O. As a member of the octanol (B41247) isomer family, its physicochemical properties are of interest in various fields, including solvent chemistry, reaction kinetics, and as a potential intermediate in organic synthesis. A thorough understanding of its physical characteristics is crucial for its application and for the prediction of its behavior in chemical and biological systems.

Molecular Structure and Identification

The structure of this compound is characterized by a pentane (B18724) backbone with methyl groups at the third and fourth positions, and a hydroxyl group at the second position.

  • IUPAC Name: this compound

  • CAS Number: 10575-56-1[1]

  • Molecular Formula: C₈H₁₈O[1][2]

  • Molecular Weight: 130.23 g/mol [1][2]

  • SMILES: CC(C(C)O)C(C)(C)C[2]

Physical Characteristics

Summary of Known and Estimated Physical Properties

The following table summarizes the available computed data for this compound and provides experimental data for its isomers for comparative purposes.

PropertyThis compound (Computed/Unavailable)2,3,4-Trimethylpentan-2-ol (Estimated/Experimental)2,4,4-Trimethylpentan-2-ol (Experimental)
Molecular Formula C₈H₁₈O[1][2]C₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol [1][2]130.23 g/mol 130.2279 g/mol [4]
Boiling Point Not available[3]170.96 °C (estimate)[5]Not available
Melting Point Not available[3]-61.15 °C (estimate)[5]Not available
Density Not available[3]0.8040 g/mL (estimate)[5]Not available
Solubility in Water Not available[3]Not availableNot available
Refractive Index Not available[3]1.4350 (estimate)[5]Not available
XLogP3-AA (Computed) 2.5[2]Not availableNot available
Topological Polar Surface Area (Computed) 20.2 Ų[2]Not availableNot available
Complexity (Computed) 81.1[2]Not availableNot available

Experimental Protocols for Physical Property Determination

For researchers intending to experimentally determine the physical characteristics of this compound, the following standard protocols for liquid alcohols are provided.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination on a small scale is the capillary method.

Methodology:

  • Apparatus Setup: A small amount of the liquid sample is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The entire assembly is heated in a suitable bath (e.g., oil or water bath) on a hot plate.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.

Methodology (using a graduated cylinder and balance):

  • Mass of Empty Cylinder: An empty, dry graduated cylinder is weighed on an analytical balance.

  • Volume Measurement: A known volume of the alcohol is carefully measured into the graduated cylinder.

  • Mass of Cylinder with Sample: The graduated cylinder containing the alcohol is reweighed.

  • Calculation: The mass of the alcohol is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the sample. The density is then calculated by dividing the mass of the alcohol by the measured volume.

Logical Relationships of Physical Properties

The following diagram illustrates the key physical properties of this compound and their interconnectedness.

G Physical Properties of this compound cluster_structure Molecular Structure cluster_properties Physical Characteristics Structure This compound C8H18O MW: 130.23 g/mol BoilingPoint Boiling Point (Not Available) Structure->BoilingPoint Determines MeltingPoint Melting Point (Not Available) Structure->MeltingPoint Determines Density Density (Not Available) Structure->Density Determines Solubility Solubility in Water (Not Available) Structure->Solubility Determines

Structure-Property Relationship Diagram

Conclusion

While specific experimental data for the physical characteristics of this compound are currently lacking in the public domain, this guide provides a foundational understanding of the compound based on its molecular structure and the properties of its isomers. The included experimental protocols offer a clear path for researchers to obtain the necessary data to fill this knowledge gap. Further experimental investigation is highly encouraged to fully characterize this compound for its potential applications.

References

A Technical Guide to Determining the Solubility of 3,4,4-Trimethylpentan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,4-trimethylpentan-2-ol and detailed experimental protocols for its determination in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary methodologies to generate this critical data in-house.

Introduction to this compound

This compound is an eight-carbon secondary alcohol with the chemical formula C₈H₁₈O.[1][2] Its structure, featuring a branched alkyl chain, influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound in different organic solvents is crucial for a variety of applications, including chemical synthesis, formulation development, and purification processes.

Chemical and Physical Properties:

  • Molecular Weight: 130.23 g/mol [1][2]

  • Molecular Formula: C₈H₁₈O[1][2]

  • CAS Number: 10575-56-1[1][2]

Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. As a secondary alcohol, this compound has both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon portion. Its solubility in organic solvents will therefore depend on the balance between these two features and the polarity of the solvent.

Experimental Determination of Solubility

Several methods can be employed to determine the solubility of a liquid solute like this compound in an organic solvent. These range from qualitative assessments of miscibility to more precise quantitative measurements.

Qualitative Solubility Assessment

A straightforward approach to screen for suitable solvents is to perform a qualitative miscibility test.

Experimental Protocol:

  • Preparation: Dispense 1 mL of the selected organic solvent into a clear glass test tube.

  • Addition of Solute: Add this compound dropwise to the solvent, shaking the test tube after each addition.

  • Observation: Continue adding the alcohol up to a certain volume (e.g., 10 drops) and observe the mixture.[3][4]

  • Classification:

    • Miscible: If a single, clear phase is observed, the two liquids are miscible.[3]

    • Immiscible: If two distinct layers form, the liquids are immiscible.[3]

    • Partially Miscible: If the initial drops dissolve but subsequent additions lead to the formation of a second phase, the liquids are partially miscible.[5]

Quantitative Solubility Determination: The Cloud Point Method

For a more precise measurement of solubility, the cloud point method is a standard and accurate technique.[6] This method determines the maximum solubility of the solute before the solution becomes saturated and a second phase appears.

Experimental Protocol:

  • Apparatus Setup: Place a known volume of the organic solvent in a beaker or flask equipped with a magnetic stirrer. Ensure vigorous stirring to create a steady vortex without introducing air bubbles.[6] The setup should allow for clear observation of the solution's transparency.

  • Titration: Slowly add this compound to the stirring solvent using a burette for accurate volume measurement.[6]

  • Cloud Point Detection: Continue the addition until the solution becomes persistently cloudy or turbid. This is the "cloud point," indicating that the solubility limit has been exceeded and a biphasic system has formed.[6]

  • Data Recording: Record the volume of this compound added to reach the cloud point.

  • Temperature Control: Note that solubility is temperature-dependent.[6] For comprehensive data, it is recommended to perform this experiment at various controlled temperatures.

Data Presentation

The quantitative data obtained from the experimental protocols should be organized systematically for easy comparison and analysis. The following table provides a template for recording solubility data.

Organic SolventTemperature (°C)Volume of Solvent (mL)Volume of this compound at Cloud Point (mL)Solubility ( g/100 g Solvent)Observations

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination prep_solute Prepare this compound qual_test Perform Miscibility Test prep_solute->qual_test quant_titrate Titrate with this compound prep_solute->quant_titrate prep_solvent Select & Prepare Organic Solvent prep_solvent->qual_test quant_setup Set up Stirred Solvent prep_solvent->quant_setup qual_observe Observe Phases qual_test->qual_observe qual_result Miscible / Immiscible / Partially Miscible qual_observe->qual_result qual_result->quant_setup If quantitative data is needed end_report Report Findings qual_result->end_report If only qualitative data is needed quant_setup->quant_titrate quant_observe Detect Cloud Point quant_titrate->quant_observe quant_record Record Volume & Temperature quant_observe->quant_record quant_data Calculate Solubility quant_record->quant_data quant_data->end_report start Start start->prep_solute start->prep_solvent

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for 3,4,4-Trimethylpentan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3,4,4-trimethylpentan-2-ol, a sterically hindered secondary alcohol, in various organic transformations. Due to the limited availability of specific experimental data for this particular alcohol, the following protocols and data are based on well-established procedures for structurally similar, bulky secondary alcohols. The provided information serves as a foundational guide for reaction design and optimization.

Esterification of this compound

The steric hindrance around the hydroxyl group in this compound makes esterification challenging under standard Fischer esterification conditions. More robust methods are generally required to achieve good yields.

Steglich Esterification

The Steglich esterification is a mild and effective method for the esterification of sterically hindered alcohols. It utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), a carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

  • Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ester by silica (B1680970) gel column chromatography.

Table 1: Representative Data for Steglich Esterification of Hindered Secondary Alcohols.

Carboxylic AcidReaction Time (h)Yield (%)
Acetic Acid1285-95
Benzoic Acid1880-90
Pivalic Acid2470-80

Note: The data presented are typical for sterically hindered secondary alcohols and should be considered as a starting point for optimization.

Steglich_Esterification alcohol This compound intermediate Active Ester Intermediate alcohol->intermediate acid R-COOH acid->intermediate dcc DCC dcc->intermediate + dmap DMAP (cat.) dmap->intermediate activates ester Ester Product intermediate->ester dcu DCU (precipitate) intermediate->dcu

Caption: Steglich Esterification Workflow.

Acylation with Acyl Chlorides

A more reactive approach involves the use of acyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270).

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of an inert solvent (e.g., DCM) and pyridine at 0 °C.

  • Slowly add the acyl chloride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold 1 M HCl to neutralize the pyridine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the ester by column chromatography.

Oxidation of this compound

The oxidation of this hindered secondary alcohol to its corresponding ketone, 3,4,4-trimethylpentan-2-one, can be achieved using various oxidizing agents. The choice of reagent can influence the reaction conditions and selectivity.

Swern Oxidation

The Swern oxidation is a mild and high-yielding method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (B128534).

Experimental Protocol:

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78 °C (dry ice/acetone (B3395972) bath).

  • Slowly add a solution of DMSO (2.2 eq.) in DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in DCM dropwise, keeping the temperature below -60 °C.

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.

  • Add water to quench the reaction and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude ketone.

  • Purify by distillation or column chromatography.

Table 2: Typical Conditions and Yields for Swern Oxidation of Secondary Alcohols.

SubstrateTemperature (°C)Reaction Time (h)Yield (%)
Hindered 2° Alcohol-78 to RT1-290-98

Note: The data is representative of the Swern oxidation of sterically hindered secondary alcohols.

Swern_Oxidation cluster_0 start This compound step1 Activation of DMSO with Oxalyl Chloride (-78 °C) step2 Addition of Alcohol (-78 °C) start->step2 step1->step2 Electrophilic Sulfonium Salt step3 Addition of Triethylamine (Quenching) step2->step3 product 3,4,4-Trimethylpentan-2-one step3->product

Caption: Swern Oxidation Workflow.

Oxidation with Chromic Acid (Jones Reagent)

A more traditional and vigorous method involves the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until the orange color of the reagent persists.

  • Stir the reaction at room temperature for a few hours.

  • Quench the reaction by adding isopropanol (B130326) until the excess orange Cr(VI) is consumed, and the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ether or another suitable solvent.

  • Wash the combined organic extracts with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the ketone by distillation or chromatography.

Dehydration of this compound

Dehydration of this alcohol will likely proceed via an E1 mechanism due to the formation of a relatively stable secondary carbocation, which can then rearrange to a more stable tertiary carbocation. This will lead to a mixture of alkene products.

Acid-Catalyzed Dehydration

Heating the alcohol with a strong acid like sulfuric acid or phosphoric acid will promote dehydration.

Experimental Protocol:

  • Place this compound in a distillation apparatus.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to distill the alkene products as they are formed (typically 100-140 °C for secondary alcohols).[1][2]

  • Collect the distillate, which will contain a mixture of alkenes and some water.

  • Wash the distillate with a saturated solution of NaHCO₃ to remove any acidic impurities, followed by a water wash.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂).

  • Fractionally distill the dried product to separate the different alkene isomers.

Table 3: Predicted Products from Acid-Catalyzed Dehydration.

Product NameStructureFormation Pathway
3,4,4-Trimethylpent-2-eneCH₃-CH=C(CH₃)-C(CH₃)₃Elimination from secondary carbocation
2,3,4-Trimethylpent-2-eneCH₃-C(CH₃)=C(CH₃)-CH(CH₃)₂Elimination after 1,2-hydride shift
2,4,4-Trimethylpent-2-eneCH₃-C(CH₃)=CH-C(CH₃)₃Zaitsev elimination
2,4,4-Trimethylpent-1-eneCH₂=C(CH₃)-CH₂-C(CH₃)₃Hofmann elimination

Note: The product distribution will depend on the specific reaction conditions. Zaitsev's rule predicts the most substituted alkene as the major product.

Dehydration_Pathway alcohol This compound protonation Protonation (H+) alcohol->protonation water_loss Loss of H2O protonation->water_loss carbocation2 Secondary Carbocation water_loss->carbocation2 rearrangement 1,2-Hydride Shift carbocation2->rearrangement elimination1 Elimination (-H+) carbocation2->elimination1 carbocation3 Tertiary Carbocation rearrangement->carbocation3 elimination2 Elimination (-H+) carbocation3->elimination2 product1 3,4,4-Trimethylpent-2-ene elimination1->product1 product2 2,3,4-Trimethylpent-2-ene (Major Product) elimination2->product2

Caption: Dehydration and Rearrangement Pathway.

Dehydration using POCl₃ and Pyridine

For a milder dehydration that can sometimes favor the less substituted (Hofmann) product, phosphorus oxychloride (POCl₃) in pyridine is a suitable alternative. This reaction proceeds through an E2 mechanism.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in excess anhydrous pyridine and cool to 0 °C.

  • Slowly add POCl₃ (1.1-1.5 eq.) to the solution with stirring.

  • Allow the reaction to warm to room temperature or gently heat to reflux for a few hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and extract with a suitable solvent like ether.

  • Wash the organic extract with cold dilute HCl (to remove pyridine), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting alkene mixture by distillation or chromatography.

These notes and protocols are intended to guide the synthetic chemist in the utilization of this compound. All reactions should be carried out by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment. Optimization of the described conditions may be necessary to achieve desired outcomes for specific applications.

References

Application Notes: The Use of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: On the Selection of a Chiral Auxiliary

The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereochemically complex molecules, a frequent necessity in drug development. An effective chiral auxiliary must be readily available in enantiopure form, attach to a substrate under mild conditions, reliably direct stereoselective bond formation with high diastereoselectivity, and be removable without compromising the newly formed stereocenter.

A query was made regarding the use of 3,4,4-trimethylpentan-2-ol as a chiral auxiliary. A thorough review of the scientific literature reveals no documented applications of this compound for such a purpose. The likely reasons for its unsuitability include:

  • Conformational Flexibility: The acyclic nature of the molecule allows for free bond rotation, which would likely result in poor stereochemical control.

  • Suboptimal Steric Influence: The bulky tert-butyl group is relatively distant from the chiral center at C2, potentially diminishing its ability to effectively shield one face of a reactive intermediate.

  • Lack of a Robust Handle: While the secondary alcohol can be used for attachment, it does not offer the same robust and predictable control as the functionalities present in established auxiliaries.

To provide a practical and applicable guide, these notes will instead focus on a well-established and widely utilized class of chiral auxiliaries: Evans' Oxazolidinones . The principles, protocols, and data presented for this system are representative of the best practices in the field.

Application Profile: Evans' Chiral Auxiliaries

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone and its enantiomer are powerful chiral auxiliaries developed by David A. Evans. They are particularly effective in controlling the stereochemistry of enolate reactions, including alkylations and aldol (B89426) additions.

Mechanism of Stereocontrol

The oxazolidinone auxiliary is first acylated to form an N-acyl imide. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated (Z)-enolate. The phenyl group at C5 and the methyl group at C4 effectively block one face of the enolate, forcing incoming electrophiles to approach from the less hindered face, thus ensuring high diastereoselectivity.

G cluster_workflow Stereodirecting Mechanism of Evans' Auxiliary A N-Acyl Oxazolidinone C Chelated (Z)-Enolate (Rigid Structure) A->C + B Base (e.g., LDA) B->C Deprotonation F Single Diastereomer Formed C->F Alkylation D Electrophile (E+) D->F + E Steric Shielding (Phenyl & Methyl groups) E->C Blocks Top Face G Auxiliary Cleavage F->G H Chiral Product G->H

Caption: Logical workflow for stereocontrol using an Evans' oxazolidinone auxiliary.

Quantitative Data Summary

The following tables summarize typical results for asymmetric reactions employing an Evans' auxiliary. Data is compiled from seminal publications in the field.

Table 1: Asymmetric Alkylation of N-Acyl Oxazolidinones
Electrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio
Benzyl bromideLDATHF-7895>99:1
IodomethaneNaHMDSTHF-7894>99:1
Allyl iodideNaHMDSTHF-789198:2
Isopropyl iodideLDATHF-508597:3
Table 2: Asymmetric Aldol Reactions with Aldehydes
AldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio
IsobutyraldehydeBu₂BOTfCH₂Cl₂-7889>99:1
BenzaldehydeBu₂BOTfCH₂Cl₂-789699:1
AcroleinTiCl₄CH₂Cl₂-788598:2

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Propionyl Imide

This protocol describes the benzylation of an N-propionyl oxazolidinone.

Workflow Diagram:

G A 1. Dissolve Imide in THF B 2. Cool to -78 °C A->B C 3. Add NaHMDS (Forms Enolate) B->C D 4. Stir for 30 min C->D E 5. Add Benzyl Bromide D->E F 6. Stir for 3 hours E->F G 7. Quench with aq. NH4Cl F->G H 8. Workup & Purification G->H

Caption: Experimental workflow for asymmetric alkylation.

Methodology:

  • Preparation: A flame-dried 250 mL round-bottom flask is charged with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone acylated with propionyl chloride (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. Sodium hexamethyldisilazide (NaHMDS, 1.05 eq, 1.0 M solution in THF) is added dropwise over 10 minutes. The resulting solution is stirred at -78 °C for 30 minutes.

  • Alkylation: Benzyl bromide (1.2 eq) is added neat via syringe. The reaction mixture is stirred at -78 °C for 3 hours.

  • Quench and Workup: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the benzylated product. Diastereomeric ratio is determined by HPLC or ¹H NMR analysis.

Protocol 2: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary via lithium borohydride (B1222165) reduction to yield the corresponding chiral alcohol.

Methodology:

  • Preparation: The purified alkylated product (1.0 eq) is dissolved in anhydrous diethyl ether (0.2 M) in a flame-dried flask.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Water (1.0 eq) is added, followed by the portion-wise addition of lithium borohydride (LiBH₄, 2.0 eq).

  • Reaction: The mixture is stirred at 0 °C for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench and Workup: The reaction is carefully quenched by the dropwise addition of 1 M NaOH solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude material is purified by flash chromatography to separate the chiral alcohol product from the recovered (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.

Application Notes and Protocols for Asymmetric Synthesis Using a Novel Chiral Auxiliary Derived from (2R,3R)-3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic implementation of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the precise control of stereochemistry in the construction of complex molecular architectures. This document outlines the synthesis and application of a novel, hypothetically-derived chiral auxiliary based on the bulky and sterically demanding (2R,3R)-3,4,4-trimethylpentan-2-ol. The unique steric environment provided by the tert-butyl group proximal to the stereogenic centers is proposed to offer high levels of stereochemical induction in a variety of asymmetric transformations.

These protocols are designed to serve as a practical guide for the synthesis of the chiral auxiliary and its subsequent application in asymmetric alkylation reactions, a fundamental carbon-carbon bond-forming reaction.

Synthesis of (4R,5R)-3-acyl-4-methyl-5-(2,2-dimethylpropyl)oxazolidin-2-one

The following protocol details the synthesis of a novel oxazolidinone-based chiral auxiliary from (2R,3R)-3,4,4-trimethylpentan-2-ol. The bulky 2,2-dimethylpropyl (neopentyl) group at the 5-position is anticipated to provide a significant steric bias, leading to high diastereoselectivity in subsequent alkylation reactions.

Experimental Protocol:

Step 1: Synthesis of (2R,3R)-3,4,4-trimethylpentan-2-yl carbamate (B1207046)

  • To a solution of (2R,3R)-3,4,4-trimethylpentan-2-ol (1.0 eq) in anhydrous dichloromethane (B109758) (0.5 M) at 0 °C under an inert atmosphere, add trichloroacetyl isocyanate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in methanol (B129727) (0.5 M) and add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the mixture and concentrate the filtrate. The crude carbamate is used in the next step without further purification.

Step 2: Cyclization to (4R,5R)-4-methyl-5-(2,2-dimethylpropyl)oxazolidin-2-one

  • Dissolve the crude carbamate from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) and cool to -78 °C.

  • Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired oxazolidinone auxiliary.

Step 3: Acylation of the Chiral Auxiliary

  • Dissolve the purified oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.

  • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • After 15 minutes, add the desired acyl chloride (e.g., propanoyl chloride) (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the N-acylated chiral auxiliary.

DOT Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis of Chiral Auxiliary start (2R,3R)-3,4,4-trimethylpentan-2-ol step1 1. Trichloroacetyl isocyanate 2. K2CO3, MeOH start->step1 intermediate1 Carbamate Intermediate step1->intermediate1 step2 n-BuLi, THF intermediate1->step2 auxiliary (4R,5R)-4-methyl-5-(2,2-dimethylpropyl)oxazolidin-2-one step2->auxiliary step3 1. n-BuLi 2. Acyl Chloride auxiliary->step3 product N-Acyl Chiral Auxiliary step3->product

Caption: Synthetic pathway for the novel chiral auxiliary.

Asymmetric Alkylation of the N-Acyl Chiral Auxiliary

This protocol describes the use of the newly synthesized chiral auxiliary in a diastereoselective alkylation reaction. The bulky neopentyl group is expected to effectively shield one face of the enolate, leading to high stereocontrol.

Experimental Protocol:

  • Dissolve the N-acyl chiral auxiliary (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl (B1604629) bromide) (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the alkylated product.

DOT Diagram of the Asymmetric Alkylation Workflow:

cluster_alkylation Asymmetric Alkylation Workflow start N-Acyl Chiral Auxiliary step1 NaHMDS, THF, -78 °C start->step1 enolate Sodium Enolate step1->enolate step2 Alkylating Agent (R-X) enolate->step2 product Alkylated Product step2->product cleavage Auxiliary Cleavage product->cleavage final_product Chiral Carboxylic Acid/Alcohol cleavage->final_product

Caption: Workflow for the diastereoselective alkylation.

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield the desired chiral product (e.g., carboxylic acid, alcohol, or aldehyde) and recover the auxiliary for reuse.

Experimental Protocol (for conversion to a chiral carboxylic acid):

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) monohydrate (2.0 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (B76179) solution.

  • Acidify the mixture with 1 M HCl to pH ~2.

  • Extract with ethyl acetate. The aqueous layer contains the chiral carboxylic acid, and the organic layer contains the recovered chiral auxiliary.

Hypothetical Performance Data

The following table summarizes the anticipated results for the asymmetric alkylation of the N-propanoyl derivative of the novel chiral auxiliary with various electrophiles. These values are hypothetical and serve as a benchmark for potential performance.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide(S)-2-methyl-3-phenylpropanoic acid derivative92>99:1
2Iodomethane(S)-2-methylbutanoic acid derivative8898:2
3Allyl bromide(S)-2-methylpent-4-enoic acid derivative9097:3
4Isopropyl iodide(S)-2,3-dimethylbutanoic acid derivative7595:5

Logical Relationship Diagram for Stereochemical Outcome:

cluster_logic Stereochemical Control enolate Planar (Z)-Enolate face_block Blocks 'top' face of enolate enolate->face_block auxiliary Chiral Auxiliary (4R,5R)-configuration steric_hindrance Bulky Neopentyl Group auxiliary->steric_hindrance steric_hindrance->face_block approach Electrophile approaches from 'bottom' face face_block->approach product Predominant (S)-diastereomer approach->product

Caption: Rationale for the predicted stereochemical outcome.

Disclaimer: The protocols and data presented in this document are based on established principles of asymmetric synthesis and are provided for illustrative purposes. The novel chiral auxiliary derived from 3,4,4-trimethylpentan-2-ol is a hypothetical construct, and its actual synthesis and performance may vary. Experimental validation is required.

Application Notes and Protocols for the Synthesis of 3,4,4-Trimethylpentan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,4-Trimethylpentan-2-ol is a secondary alcohol synthesized for various research and development applications, including as a building block in organic synthesis. The Grignard reaction provides a classic and effective method for the formation of the carbon-carbon bond necessary for its synthesis. This application note details the protocol for the synthesis of this compound by the reaction of 3,3-dimethylbutanal with methylmagnesium bromide. The protocol covers the preparation of the Grignard reagent, the subsequent reaction with the aldehyde, and the workup procedure to isolate the final product.

Reaction Scheme

The synthesis proceeds in two main steps: the formation of the Grignard reagent (methylmagnesium bromide) from methyl bromide and magnesium metal, followed by the nucleophilic attack of the Grignard reagent on the carbonyl carbon of 3,3-dimethylbutanal. An acidic workup then protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.

Step 1: Formation of Methylmagnesium Bromide CH₃Br + Mg → CH₃MgBr

Step 2: Reaction with 3,3-Dimethylbutanal and Workup CH₃MgBr + (CH₃)₃CCH₂CHO → (CH₃)₃CCH₂CH(OMgBr)CH₃ (CH₃)₃CCH₂CH(OMgBr)CH₃ + H₃O⁺ → (CH₃)₃CCH₂CH(OH)CH₃ + Mg(OH)Br

Data Presentation

Reagent/ProductChemical FormulaMolar Mass ( g/mol )CAS Number
Methyl BromideCH₃Br94.9474-83-9
Magnesium TurningsMg24.317439-95-4
3,3-DimethylbutanalC₆H₁₂O100.162987-16-8
This compound C₈H₁₈O 130.23 10575-56-1 [1]

Note: Yield and purity are dependent on experimental conditions and purification methods. A typical yield for Grignard reactions of this type can be expected to be in the range of 60-80%.

Spectroscopic Data (Predicted)

Proton (¹H) NMR SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
δ 0.95Singlet9H-C(CH₃)₃
δ 1.15Doublet3H-CH(OH)CH₃
δ 1.25-1.40Multiplet2H-C(CH₃)₃CH₂-
δ 1.50 (variable)Singlet (broad)1H-OH
δ 3.70Multiplet1H-CH(OH)CH₃
Carbon (¹³C) NMR SignalChemical Shift (ppm)
δ 23.5
δ 29.9
δ 35.2
δ 51.8
δ 70.1
Infrared (IR) AbsorptionWavenumber (cm⁻¹)Functional Group
Broad, strong3200-3600O-H stretch (alcohol)
Medium-strong2850-3000C-H stretch (alkane)
Medium1365, 1395C-H bend (t-butyl)
Strong1050-1150C-O stretch

Experimental Protocols

Materials:

  • Methyl bromide (or methyl iodide)

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 3,3-Dimethylbutanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a three-necked round-bottom flask, previously flame-dried and cooled under an inert atmosphere (nitrogen or argon), with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. Gentle warming with a heating mantle may be necessary to start the reaction.

  • Formation: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent solution should be gray and cloudy.

Part 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared methylmagnesium bromide solution to 0 °C using an ice bath.

  • Aldehyde Addition: Prepare a solution of 3,3-dimethylbutanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to the stirred mixture. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.

  • Washing: Combine all organic extracts and wash them with brine (saturated NaCl solution).

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Synthesis cluster_workup Part 3: Workup and Purification prep_start Start: Assemble and Flame-Dry Glassware mg_activation Activate Magnesium with Iodine prep_start->mg_activation mebr_addition Dropwise Addition of Methyl Bromide in Ether mg_activation->mebr_addition grignard_formation Stir to Complete Reaction mebr_addition->grignard_formation grignard_solution Methylmagnesium Bromide Solution grignard_formation->grignard_solution reaction_start Start: Cool Grignard Solution to 0°C grignard_solution->reaction_start aldehyde_addition Dropwise Addition of 3,3-Dimethylbutanal reaction_start->aldehyde_addition reaction_completion Warm to Room Temperature and Stir aldehyde_addition->reaction_completion quench Quench with Saturated aq. NH4Cl reaction_completion->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry extract->wash_dry evaporate Remove Solvent (Rotary Evaporation) wash_dry->evaporate purify Purify by Distillation evaporate->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Grignard reaction for this compound synthesis.

References

Application Notes and Protocols: Reduction of 3,4,4-trimethylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the reduction of the ketone 3,4,4-trimethylpentan-2-one (B14736323) to its corresponding secondary alcohol, 3,4,4-trimethylpentan-2-ol. The primary method detailed herein utilizes sodium borohydride (B1222165) (NaBH4) as the reducing agent, a common and mild reagent suitable for this transformation. This protocol is intended to serve as a foundational procedure that can be adapted and optimized for various research and development applications. Included are illustrative data, a detailed experimental workflow, and a signaling pathway diagram.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 3,4,4-trimethylpentan-2-one is a sterically hindered ketone, and its reduction provides a valuable case study for the stereochemical outcomes of hydride addition to a chiral center. The resulting alcohol, this compound, can serve as a building block in the synthesis of more complex molecules. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] NaBH₄ is a milder and more selective reagent than LiAlH₄ and is often preferred for its compatibility with protic solvents and greater safety profile.[2]

Data Presentation

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (hypothetical)
1NaBH₄Methanol252903:1
2NaBH₄Ethanol04854:1
3LiAlH₄Diethyl Ether0 to 251951:1
4NaBH₄ / CeCl₃Methanol-78 to 039210:1

Note: The diastereomeric ratios are hypothetical and would need to be determined experimentally, for example, by NMR spectroscopy or chiral gas chromatography.

Experimental Protocols

Protocol 1: Reduction of 3,4,4-trimethylpentan-2-one with Sodium Borohydride

This protocol is adapted from general procedures for the reduction of ketones.[2][3]

Materials:

  • 3,4,4-trimethylpentan-2-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in methanol. Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C. Effervescence may be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Quenching the Reaction: Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by slowly adding deionized water to decompose the excess NaBH₄.

  • Acidification: Acidify the mixture to a pH of approximately 5-6 by the dropwise addition of 1 M HCl. This step is to neutralize the borate (B1201080) salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Characterization:

The final product, this compound, can be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the structure and assess diastereomeric purity.

  • Infrared (IR) spectroscopy: To confirm the disappearance of the ketone C=O stretch and the appearance of the alcohol O-H stretch.

  • Mass spectrometry: To confirm the molecular weight of the product.

Diagrams

Experimental Workflow

experimental_workflow start Start: Dissolve Ketone in Methanol add_nabh4 Slowly Add NaBH4 at 0°C start->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete acidify Acidify with 1M HCl quench->acidify extract Extract with Organic Solvent acidify->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End: this compound purify->end

Caption: Workflow for the reduction of 3,4,4-trimethylpentan-2-one.

Reaction Mechanism Pathway

reaction_mechanism cluster_reactants Reactants cluster_product Product ketone 3,4,4-trimethylpentan-2-one C=O hydride {Hydride Attack | H⁻ from NaBH₄} intermediate Alkoxide Intermediate C-O⁻ hydride->intermediate Nucleophilic Addition protonation {Protonation | From Solvent (MeOH)} alcohol This compound C-OH protonation->alcohol Proton Transfer

References

Application Notes and Protocols for the Derivatization of 3,4,4-Trimethylpentan-2-ol for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethylpentan-2-ol is a sterically hindered tertiary alcohol that presents challenges for direct analysis by gas chromatography (GC). Its high polarity and potential for thermal degradation within the GC inlet can lead to poor peak shape, low sensitivity, and inaccurate quantification. Derivatization is a crucial sample preparation step to overcome these limitations by converting the alcohol into a more volatile and thermally stable derivative. This application note provides detailed protocols for the two most common and effective derivatization techniques for this compound: silylation and acylation.

Principle of Derivatization for GC Analysis

Derivatization chemically modifies a compound to enhance its analytical properties for GC analysis.[1][2][3] For alcohols like this compound, the primary goals of derivatization are:

  • Increased Volatility: By replacing the polar hydroxyl (-OH) group with a less polar functional group, the boiling point of the analyte is lowered, allowing it to be more readily vaporized in the GC inlet.[1][2][4]

  • Improved Thermal Stability: The resulting derivatives are often more resistant to thermal decomposition at the high temperatures used in GC.[1][5]

  • Enhanced Chromatographic Performance: Derivatization reduces intermolecular hydrogen bonding, leading to more symmetrical peak shapes and improved resolution.[3][6]

  • Increased Sensitivity: Certain derivatizing agents can introduce moieties that enhance the detector response.[4]

Derivatization Methods

The two primary methods for the derivatization of alcohols are silylation and acylation. The choice of method depends on the specific requirements of the analysis, including the desired volatility, stability of the derivative, and the presence of other functional groups in the sample matrix.

Silylation

Silylation is the most widely used derivatization technique for alcohols.[4] It involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][5]

Reaction: R-OH + Silylating Reagent → R-O-TMS + Byproduct

Due to the steric hindrance of the tertiary alcohol in this compound, a strong silylating reagent, often in combination with a catalyst, and elevated temperatures are recommended to ensure complete derivatization. The general order of reactivity for silylation is primary > secondary > tertiary alcohols.[1]

Recommended Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity towards sterically hindered hydroxyl groups.[7][8]

Experimental Protocol: Silylation of this compound

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Anhydrous Pyridine (B92270) (or other aprotic solvent like Dichloromethane or Acetonitrile)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-FID system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous aprotic solvent (e.g., 1 mg/mL in pyridine).

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a reaction vial, add 200 µL of BSTFA + 1% TMCS. The derivatizing reagent should be in excess to drive the reaction to completion.[7]

    • Cap the vial tightly.

    • Heat the reaction mixture at 70-80°C for 1-2 hours. The elevated temperature is necessary to overcome the steric hindrance of the tertiary alcohol.[7]

  • Analysis:

    • Allow the reaction mixture to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC.

Important Considerations for Silylation:

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture and will preferentially react with water.[1][7] All glassware and solvents must be anhydrous, and samples should be dried if necessary.

  • Reagent Storage: Store silylating reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent degradation.[7]

  • GC Column: Use a low to mid-polarity column, such as a DB-5ms or HP-5ms, for the analysis of TMS derivatives. Avoid columns with active hydroxyl groups (e.g., WAX columns) as they can react with the silylated analytes.[8]

Acylation

Acylation involves the reaction of the hydroxyl group with an acylating agent (e.g., an acid anhydride (B1165640) or acyl halide) to form an ester.[1] This method also effectively reduces the polarity and increases the volatility of the alcohol.[2][9][10] For hindered alcohols, acylation can be a robust alternative to silylation.

Reaction: R-OH + Acylating Agent → R-O-Acyl + Byproduct

Recommended Acylating Reagent: Acetic anhydride or Trifluoroacetic anhydride (TFAA). TFAA is often preferred as it produces highly volatile derivatives that are well-suited for GC analysis.

Experimental Protocol: Acylation of this compound

Materials:

  • This compound standard

  • Acetic Anhydride or Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine (acts as a catalyst and acid scavenger)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-FID system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in anhydrous pyridine (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a reaction vial, add 200 µL of the chosen acylating agent (acetic anhydride or TFAA).

    • Cap the vial tightly.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes.

  • Analysis:

    • Allow the reaction mixture to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC.

Important Considerations for Acylation:

  • Byproduct Removal: Acylation reactions with acid anhydrides or acyl halides produce acidic byproducts that can be detrimental to the GC column.[1] While the use of a basic solvent like pyridine helps to neutralize these acids, a subsequent extraction step may be necessary for trace analysis.

  • Reagent Purity: Use high-purity acylating reagents to avoid the introduction of interfering peaks in the chromatogram.

Data Presentation

The following table summarizes the expected changes in analytical properties upon derivatization of this compound.

AnalyteDerivatization MethodDerivativeExpected Retention TimeExpected Mass Spectrum (m/z)
This compoundNone-Variable, poor peak shape130 (M+), 115, 97, 73, 57
This compoundSilylation (BSTFA)This compound-TMSShorter, sharp peak202 (M+), 187, 129, 73
This compoundAcylation (Acetic Anhydride)3,4,4-Trimethylpentan-2-yl acetateShorter, sharp peak172 (M+), 115, 97, 57
This compoundAcylation (TFAA)3,4,4-Trimethylpentan-2-yl trifluoroacetateShortest, sharp peak226 (M+), 115, 97, 69

Note: Expected retention times are relative and will depend on the specific GC conditions. Mass spectral data is predicted based on fragmentation patterns.

Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound in Anhydrous Solvent Deriv Add Derivatizing Reagent (e.g., BSTFA or Acetic Anhydride) Sample->Deriv Excess Reagent Heat Heat Reaction (e.g., 70-80°C) Deriv->Heat Reaction Time GC GC Injection Heat->GC Cool to RT Analysis Data Acquisition (GC-MS or GC-FID) GC->Analysis

Caption: General workflow for the derivatization and GC analysis of this compound.

Silylation Reaction Pathway

SilylationPathway cluster_reactants Reactants cluster_product Products Alcohol This compound (R-OH) Derivative TMS Derivative (R-O-TMS) Alcohol->Derivative Reagent BSTFA + 1% TMCS Reagent->Derivative Reaction Byproduct Byproducts

Caption: Silylation of this compound using BSTFA to form a TMS derivative.

Conclusion

Derivatization via silylation or acylation is an essential step for the robust and reliable analysis of this compound by gas chromatography. The protocols provided in this application note offer a starting point for method development. Optimization of reaction time, temperature, and reagent ratios may be necessary to achieve complete derivatization and optimal chromatographic performance for specific sample matrices. Proper handling of derivatization reagents, particularly under anhydrous conditions, is critical for successful and reproducible results.

References

Application Notes and Protocols: 3,4,4-Trimethylpentan-2-ol as a Sterically Hindered Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, sterically hindered alcohols are invaluable tools for achieving high levels of selectivity in chemical transformations. Their bulky nature can direct the approach of reagents, protect sensitive functional groups, and influence the stereochemical outcome of reactions. 3,4,4-Trimethylpentan-2-ol, with its highly branched structure, presents itself as a compelling candidate for applications requiring significant steric bulk. The presence of a quaternary carbon adjacent to the hydroxyl-bearing carbon atom creates a sterically demanding environment, potentially enabling unique reactivity and selectivity.

These application notes provide a representative, theoretical framework for the utilization of this compound as a sterically hindered alcohol in organic synthesis. The protocols and data presented herein are illustrative examples based on established principles of steric hindrance and are intended to serve as a guide for researchers exploring the potential of this and similar bulky alcohols.

Application: Diastereoselective Protection of a Chiral Carboxylic Acid

One of the key applications of sterically hindered alcohols is in the temporary protection of functional groups, where their bulk can influence the stereochemical environment of a molecule. In this hypothetical application, we explore the use of this compound for the diastereoselective esterification of a racemic chiral carboxylic acid, (±)-2-phenylpropanoic acid. The bulky alcohol is envisioned to react preferentially with one enantiomer of the acid, or to create a diastereomeric ester that allows for the separation of the enantiomers.

Logical Relationship of Diastereoselective Esterification

diastereoselective_esterification racemic_acid (±)-2-Phenylpropanoic Acid esterification Esterification (e.g., DCC/DMAP) racemic_acid->esterification alcohol This compound alcohol->esterification diastereomers Diastereomeric Esters (R)-acid-(S)-alcohol & (S)-acid-(S)-alcohol esterification->diastereomers separation Chromatographic Separation diastereomers->separation ester_R (R)-Ester separation->ester_R ester_S (S)-Ester separation->ester_S hydrolysis_R Hydrolysis ester_R->hydrolysis_R hydrolysis_S Hydrolysis ester_S->hydrolysis_S acid_R (R)-2-Phenylpropanoic Acid hydrolysis_R->acid_R recovered_alcohol Recovered Alcohol hydrolysis_R->recovered_alcohol acid_S (S)-2-Phenylpropanoic Acid hydrolysis_S->acid_S hydrolysis_S->recovered_alcohol experimental_workflow cluster_synthesis Ester Synthesis cluster_purification Purification cluster_hydrolysis Hydrolysis start Mix Racemic Acid, Alcohol, and DMAP in DCM add_dcc Add DCC Solution start->add_dcc react Stir at Room Temperature (12-16h) add_dcc->react filter_dcu Filter DCU Byproduct react->filter_dcu workup Aqueous Workup filter_dcu->workup concentrate Concentrate Crude Product workup->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography diastereomer1 Isolate Diastereomer 1 chromatography->diastereomer1 diastereomer2 Isolate Diastereomer 2 chromatography->diastereomer2 hydrolyze1 Hydrolyze Diastereomer 1 (LiOH, THF/H₂O) diastereomer1->hydrolyze1 hydrolyze2 Hydrolyze Diastereomer 2 (LiOH, THF/H₂O) diastereomer2->hydrolyze2 acidify_extract1 Acidify and Extract hydrolyze1->acidify_extract1 acidify_extract2 Acidify and Extract hydrolyze2->acidify_extract2 pure_acid1 Obtain (R)-Acid acidify_extract1->pure_acid1 pure_acid2 Obtain (S)-Acid acidify_extract2->pure_acid2

"protocol for the esterification of 3,4,4-trimethylpentan-2-ol"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Esterification of 3,4,4-Trimethylpentan-2-ol

Introduction

The esterification of sterically hindered secondary alcohols such as this compound presents a challenge in synthetic organic chemistry. Conventional methods like the Fischer esterification, which involves reacting a carboxylic acid and an alcohol under acidic conditions, can be slow and inefficient for hindered substrates due to steric hindrance and potential side reactions like dehydration.[1][2][3][4] To overcome these limitations, milder and more efficient protocols are required.

This document provides detailed protocols for two effective methods for the esterification of this compound:

  • Steglich Esterification: A mild method employing a coupling agent and a nucleophilic catalyst, ideal for sterically demanding and acid-sensitive substrates.[5][6][7]

  • Acylation using Acyl Chlorides: A robust and generally high-yielding method that utilizes a highly reactive acylating agent in the presence of a base.[1][8]

These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Protocol 1: Steglich Esterification of this compound

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (B28879) (DMAP) as a catalyst.[5] This method is particularly well-suited for sterically hindered alcohols as it proceeds under neutral conditions at room temperature, minimizing side reactions.[6] The reaction works by activating the carboxylic acid with DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the acyl-transfer catalyst DMAP.[6] A byproduct, dicyclohexylurea (DCU), precipitates from the reaction mixture and can be easily removed by filtration.[5]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Carboxylic acid (e.g., Acetic Acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the selected carboxylic acid (1.1 eq), and 4-dimethylaminopyridine (0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (DCM), using enough solvent to ensure complete dissolution.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution. The DCC can be added as a solid or as a solution in a small amount of anhydrous DCM.

  • After the addition of DCC, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Upon completion, filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM to recover any product.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Data Presentation
ParameterValueNotes
Alcohol:Carboxylic Acid:DCC Molar Ratio 1.0 : 1.1 : 1.1A slight excess of the acid and coupling agent is used.
DMAP Loading 0.1 eq (10 mol%)Acts as a nucleophilic catalyst.[6]
Temperature 0 °C to Room TemperatureInitial cooling controls any exothermicity.[9]
Reaction Time 3 - 12 hoursMonitor by TLC for completion.
Solvent Anhydrous Dichloromethane (DCM)Other polar aprotic solvents can also be used.[5]
Typical Yield 75 - 90%Yield is dependent on the specific carboxylic acid used and purification method.

Workflow Diagram

Steglich_Esterification_Workflow reagents Combine Alcohol, Carboxylic Acid, and DMAP in Anhydrous DCM cooling Cool Mixture to 0 °C reagents->cooling dcc_addition Add DCC Solution cooling->dcc_addition reaction Stir at Room Temperature (3-12 h) dcc_addition->reaction filtration Filter to Remove Precipitated DCU reaction->filtration workup Aqueous Work-up (HCl, NaHCO₃, Brine) filtration->workup drying Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify Ester (Distillation or Chromatography) concentration->purification product Isolated Ester purification->product

Caption: Workflow for the Steglich esterification of this compound.

Protocol 2: Acylation of this compound with an Acyl Chloride

The reaction between an alcohol and a highly reactive acyl chloride is a common and effective method for ester synthesis.[8] To neutralize the hydrochloric acid (HCl) byproduct, which can cause degradation of acid-sensitive substrates, a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine (B92270) is typically added.[10] The reaction is often exothermic and is usually performed at low temperatures to ensure controlled reactivity and minimize side reactions.[11] This method is a strong alternative to the Fischer esterification for hindered alcohols.[1]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous solvent (e.g., Dichloromethane, Diethyl Ether, or THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, stir bar, ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent (e.g., DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes. Maintain the temperature below 5 °C during the addition. A precipitate of triethylammonium (B8662869) chloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure ester.

Data Presentation
ParameterValueNotes
Alcohol:Acyl Chloride:Base Molar Ratio 1.0 : 1.1 : 1.2A slight excess of the acylating agent and base is used.
Base Triethylamine or PyridineNeutralizes the HCl byproduct.
Temperature 0 °C to Room TemperatureLow temperature is critical during addition to control the exothermic reaction.[11]
Reaction Time 1 - 4 hoursTypically faster than Steglich or Fischer esterification.
Solvent Anhydrous DCM, THF, or Et₂OThe solvent must be inert to the acyl chloride.[10]
Typical Yield 80 - 95%Generally provides high yields due to the high reactivity of the acyl chloride.

Workflow Diagram

Acyl_Chloride_Esterification_Workflow reagents Combine Alcohol and Base in Anhydrous Solvent cooling Cool Mixture to 0 °C reagents->cooling acyl_addition Add Acyl Chloride Dropwise cooling->acyl_addition reaction Stir at Room Temperature (1-4 h) acyl_addition->reaction quench Quench with Water reaction->quench workup Aqueous Work-up (HCl, NaHCO₃, Brine) quench->workup drying Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify Ester (Distillation or Chromatography) concentration->purification product Isolated Ester purification->product

Caption: Workflow for esterification via acylation with an acyl chloride.

References

Application of 3,4,4-Trimethylpentan-2-ol in Polymer Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive review of publicly available scientific literature and patent databases, no specific, documented applications of 3,4,4-trimethylpentan-2-ol in the field of polymer chemistry have been identified. The available information is limited to its chemical and physical properties, without reference to its use in polymerization reactions, polymer synthesis, or as a processing additive for polymeric materials.

This document outlines the potential, though currently unsubstantiated, roles that this compound could theoretically play in polymer chemistry based on its chemical structure. It is important to emphasize that the following sections are based on general chemical principles and not on documented experimental evidence involving this specific compound.

Theoretical Considerations for Potential Applications

Given its structure as a secondary alcohol, this compound is not a typical candidate for direct polymerization as a monomer. However, its hydroxyl group suggests potential utility in other aspects of polymer science.

1. Potential as a Chain Transfer Agent:

In principle, alcohols can act as chain transfer agents in certain polymerization reactions, particularly in radical polymerizations. A chain transfer agent can terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight of the resulting polymer.

Hypothetical Chain Transfer Mechanism:

A diagram illustrating the hypothetical process of chain transfer to this compound is presented below. In this process, a growing polymer radical abstracts the hydrogen atom from the hydroxyl group of the alcohol, terminating the polymer chain and creating a new radical on the alcohol. This new radical could then initiate the polymerization of a new monomer molecule.

G P_radical Growing Polymer Chain (P•) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer H-abstraction Alcohol This compound (ROH) Alcohol_Radical Alcohol Radical (RO•) Alcohol->Alcohol_Radical H-abstraction New_Polymer New Growing Chain (M-OR) Alcohol_Radical->New_Polymer Initiation Monomer Monomer (M) Monomer->New_Polymer

Caption: Hypothetical mechanism of chain transfer to this compound.

2. Potential as a Solvent or Co-solvent:

Branched alcohols can be effective solvents for certain polymers. The solubility of a polymer in a specific solvent is dependent on factors such as polarity and the Hansen solubility parameters. Without experimental data, the efficacy of this compound as a solvent for specific polymers remains unknown.

3. Potential as a Precursor for Monomers or Additives:

This compound could potentially serve as a starting material for the synthesis of other molecules with direct applications in polymer chemistry. For example, it could be dehydrated to form an alkene monomer or esterified to produce a functional additive like a plasticizer.

Workflow for Investigating Potential Applications:

The following diagram outlines a logical workflow for researchers interested in exploring the potential applications of this compound in polymer chemistry.

G start Investigate this compound in Polymer Chemistry chain_transfer Role as Chain Transfer Agent start->chain_transfer solvent Role as Solvent start->solvent precursor Role as Precursor start->precursor eval_cta Evaluate effect on molecular weight and PDI chain_transfer->eval_cta eval_solvent Determine polymer solubility and solution properties solvent->eval_solvent eval_precursor Synthesize and characterize derived monomers/additives precursor->eval_precursor analyze_cta Analyze polymer properties eval_cta->analyze_cta analyze_solvent Analyze processing characteristics eval_solvent->analyze_solvent polymerize Polymerization with derived monomer eval_precursor->polymerize formulate Formulation with derived additive eval_precursor->formulate analyze_precursor_poly Analyze new polymer properties polymerize->analyze_precursor_poly analyze_precursor_add Analyze formulation properties formulate->analyze_precursor_add

Caption: Experimental workflow for evaluating this compound in polymer chemistry.

Data Presentation

As no quantitative data regarding the application of this compound in polymer chemistry has been found, the creation of data tables is not possible at this time.

Experimental Protocols

The absence of published research in this specific area means that no established experimental protocols can be provided. Researchers would need to develop and validate their own methodologies based on the general principles of polymer chemistry.

Based on the current state of available information, there are no established applications for this compound in polymer chemistry. The potential roles discussed above are speculative and would require significant experimental investigation to be confirmed. For researchers, scientists, and drug development professionals, this compound represents an unexplored area within polymer science. Any investigation into its use would be novel research.

Application Notes: 3,4,4-Trimethylpentan-2-ol as a Novel Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

3,4,4-Trimethylpentan-2-ol (CAS No. 10575-56-1) is a branched-chain alcohol with the molecular formula C8H18O.[1][2] Its structure, featuring a hydroxyl group and a bulky, highly branched alkyl chain, imparts unique properties that position it as a potential solvent of intermediate polarity. While the user's query refers to it as a non-polar solvent, the presence of a hydroxyl (-OH) group allows for hydrogen bonding, making it more accurately described as a polar protic solvent with significant non-polar character.[2] This dual characteristic suggests its utility in applications where traditional non-polar or highly polar solvents are suboptimal. These notes provide an overview of its physicochemical properties, potential applications, and generalized protocols for its evaluation and use in a laboratory setting.

2. Physicochemical Properties

The properties of this compound suggest its potential as a versatile solvent. A summary of its computed and known properties is presented below, alongside those of common laboratory solvents for comparison.

Table 1: Physicochemical Data of this compound and Common Solvents
PropertyThis compoundHexane (Non-polar Ref.)Dichloromethane (DCM) (Polar Aprotic Ref.)
CAS Number 10575-56-1[1][2]110-54-375-09-2
Molecular Formula C8H18O[1][2]C6H14CH2Cl2
Molecular Weight 130.23 g/mol [1][2]86.18 g/mol 84.93 g/mol
Boiling Point Not available69 °C39.6 °C
Density Not available0.655 g/mL1.326 g/mL
XLogP3-AA (LogP) 2.5[2]~3.91.25
H-Bond Donor Count 1[2]00
H-Bond Acceptor Count 1[2]00
Flash Point Not available-22 °CNot applicable

The molecular structure and its inherent properties can be visualized as follows:

Figure 1: Molecular Characteristics of this compound cluster_molecule Chemical Structure cluster_properties Key Functional Regions img img polar_head Polar Head - Hydroxyl Group (-OH) - H-Bond Donor/Acceptor - Imparts polar character polar_head->img Interacts with polar solutes & surfaces nonpolar_tail Non-Polar Tail - Bulky Trimethylpentyl Group - Steric Hindrance - Enhances solubility for non-polar compounds nonpolar_tail->img Interacts with lipophilic solutes

Figure 1: Molecular Characteristics of this compound

3. Potential Applications in Research and Drug Development

The unique structure of this compound makes it a candidate for several applications:

  • Solubilizing Agent: For moderately polar to non-polar active pharmaceutical ingredients (APIs) and intermediates that exhibit poor solubility in common solvents. Its bulky alkyl group may disrupt crystal lattice formation, aiding dissolution.

  • Reaction Medium: In organic synthesis where a protic, yet largely non-polar, environment is required. It could serve as an alternative to solvents like tert-butanol (B103910) in certain reactions.

  • Extraction Solvent: For the extraction of natural products or for liquid-liquid extractions to isolate compounds of intermediate polarity from aqueous or highly non-polar matrices.

  • Component in Formulations: Its low volatility (inferred from its high molecular weight) and potential for low toxicity could make it suitable for use in drug delivery systems, pending toxicological evaluation.

4. Safety and Handling

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Use in a well-ventilated area, preferably a chemical fume hood.[3] All equipment should be properly grounded to prevent static discharge.[5]

  • Health Hazards: May cause skin and eye irritation.[3][4] Inhalation of vapors may lead to respiratory tract irritation, drowsiness, or dizziness.[6][7] Ingestion could be harmful.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4][7]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[5]

Protocols

The following are generalized protocols designed as a starting point for evaluating this compound as a solvent. Researchers must adapt and optimize these methods for their specific compounds and applications.

Protocol 1: Evaluation of Solubility

This protocol outlines a method to determine the solubility of a solid compound (e.g., an API) in this compound.

Materials:

  • Compound of interest (solute)

  • This compound (solvent)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer and/or magnetic stirrer

  • Temperature-controlled shaker or water bath

Procedure:

  • Preparation: Add a known volume (e.g., 1 mL) of this compound to a series of vials.

  • Solute Addition: Add progressively larger, accurately weighed amounts of the solute to each vial.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for any undissolved solid. The vial with the highest concentration of solute that shows no visible particles represents the approximate solubility.

  • Quantification (Optional): For precise measurement, centrifuge the supersaturated vials, collect an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration using a calibrated analytical method (e.g., HPLC-UV).

Figure 2: Workflow for Solubility Assessment

Protocol 2: Application in Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for using this compound to extract a non-polar analyte from an aqueous solution.

Materials:

  • Aqueous sample containing the analyte of interest

  • This compound

  • Separatory funnel

  • pH adjustment reagents (e.g., HCl, NaOH) if necessary

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel. Adjust the pH if necessary to ensure the analyte is in a neutral, non-ionized state.

  • Solvent Addition: Add a volume of this compound to the separatory funnel (a 1:1 volume ratio is a common starting point).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The less dense organic layer (assumption, density must be confirmed) should separate from the aqueous layer.

  • Collection: Drain the lower (aqueous) layer. Collect the upper organic layer containing the extracted analyte.

  • Drying: Dry the collected organic layer by passing it through a small amount of anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator or a gentle stream of nitrogen to concentrate the analyte for further analysis.

Figure 3: Liquid-Liquid Extraction (LLE) Workflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation & Concentration A Aqueous Sample into Separatory Funnel B Add this compound A->B C Shake & Vent Funnel B->C D Allow Phases to Separate C->D E Collect Organic Layer D->E F Dry with Na₂SO₄ E->F G Evaporate Solvent F->G H Analyte Ready for Analysis G->H

Figure 3: Liquid-Liquid Extraction (LLE) Workflow

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4,4-trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of 3,4,4-trimethylpentan-2-ol from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

A1: Typically, the synthesis of this compound involves the reduction of 3,4,4-trimethylpentan-2-one. Therefore, the most common impurities include:

  • Unreacted Starting Material: 3,4,4-trimethylpentan-2-one.[1][2]

  • Reaction Solvents: Ethers (like diethyl ether or THF), alcohols (if used as a proton source), or hydrocarbons.

  • By-products: Small amounts of isomeric alcohols or elimination products.

  • Workup Reagents: Inorganic salts from quenching the reducing agent and aqueous residues.

Q2: What is the recommended primary purification method for this compound?

A2: Fractional distillation is the most common and scalable method for initial purification.[3] This technique is effective for separating the desired alcohol from lower-boiling solvents and higher-boiling impurities. However, due to the close boiling points of the product and the starting ketone, a highly efficient fractionating column is recommended. For achieving very high purity, flash column chromatography is an excellent secondary step or alternative.[4]

Q3: My purified alcohol appears to be wet or contains water. How can I resolve this?

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of analytical techniques. Gas Chromatography (GC) is ideal for identifying volatile impurities and determining their percentage. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the desired product and detect any residual starting materials or by-products.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound C₈H₁₈O130.23[2][7]~145 - 150 (estimated)
3,4,4-trimethylpentan-2-oneC₈H₁₆O128.21[1][8]139.9[1]
2,4,4-trimethyl-2-pentanol (B108734) (Isomer)C₈H₁₈O130.23[9]144 - 146[10]

Table 2: Comparison of Primary Purification Methods

MethodPrincipleRecommended ScaleAdvantagesCommon Issues
Fractional Distillation Separation based on differences in boiling points.[3]> 1 gHigh throughput, cost-effective for large scales, good for removing solvents.Incomplete separation of compounds with close boiling points, potential for thermal degradation.
Flash Column Chromatography Separation based on differential adsorption to a stationary phase.[4][11]< 10 gHigh resolution, excellent for removing structurally similar impurities, performed at room temperature.Lower throughput, requires significant solvent volumes, more labor-intensive.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Preparation: Ensure the crude this compound has been subjected to an aqueous workup to remove salts and has been thoroughly dried over anhydrous MgSO₄.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Distillation: Add the crude oil and a few boiling chips to the distillation flask. Heat the flask gently using a heating mantle.

  • Fraction Collection:

    • Foreshot: Collect the first fraction, which will primarily consist of low-boiling residual solvents. The temperature will be unstable and low during this phase.

    • Product Fraction: As the temperature stabilizes near the boiling point of the starting ketone (~140°C), change the receiving flask.[1] Collect fractions slowly, maintaining a steady temperature. The desired this compound should distill at a slightly higher and stable temperature.

    • Final Fraction: A sharp increase in temperature indicates that the main product has distilled. Stop the distillation to avoid collecting high-boiling impurities.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity and pool the pure fractions.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for alcohols is a mixture of hexane (B92381) and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica (B1680970) gel using the chosen solvent system (slurry packing is recommended). Ensure the silica bed is compact and level.

  • Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the chromatography solvent and load it directly.

  • Elution: Add the mobile phase to the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Problem: The yield of purified alcohol is significantly lower than expected.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Before workup, analyze a small aliquot of the reaction mixture by TLC or GC to confirm the complete consumption of the starting ketone.

  • Possible Cause 2: Loss during aqueous workup.

    • Solution: Ensure the correct pH is used during extraction to keep the alcohol in the organic phase. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery from the aqueous layer.

  • Possible Cause 3: Inefficient distillation.

    • Solution: Ensure the distillation column is well-insulated. A slow and steady distillation rate is crucial for good separation. Rushing the process can lead to poor separation and lower yields of pure fractions.

Problem: The final product is contaminated with the starting ketone (3,4,4-trimethylpentan-2-one).

  • Possible Cause: The boiling points of the product and ketone are very close.[1]

    • Solution 1: Use a more efficient fractional distillation column (e.g., a longer packed column) and a slower distillation rate to improve separation.

    • Solution 2: Repurify the contaminated fractions using flash column chromatography, which separates based on polarity rather than boiling point and is highly effective for this type of separation.[4]

Problem: The NMR spectrum shows unknown peaks that are not the product or starting material.

  • Possible Cause: Formation of side-products or thermal decomposition during distillation.

    • Solution: Lower the distillation temperature by performing the distillation under reduced pressure (vacuum distillation). If side-products are still present, purification by flash column chromatography is the recommended alternative as it is performed at room temperature.

Visualizations

PurificationWorkflow A Crude Reaction Mixture (Product, Ketone, Solvent, Salts) B Aqueous Workup (e.g., add H₂O, extract with ether) A->B C Drying Organic Phase (add Anhydrous MgSO₄) B->C D Solvent Removal (Rotary Evaporation) C->D E Concentrated Crude Product D->E F Primary Purification E->F G Fractional Distillation F->G  For >1g scale H Flash Column Chromatography F->H  For <10g scale  or high purity J Purity Analysis (GC, NMR) G->J H->J I Pure this compound J->I

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree Start Is final product pure (by GC/NMR)? Pure Purification Successful Start->Pure Yes Impure Ketone Impurity Detected? Start->Impure No Water Water Detected? Impure->Water No Sol_Ketone Action: 1. Re-distill with a more   efficient column. 2. Purify by Flash   Chromatography. Impure->Sol_Ketone Yes Other Other Impurities? Water->Other No Sol_Water Action: 1. Re-dry organic solution   before concentration. 2. Consider azeotropic removal. Water->Sol_Water Yes Sol_Other Action: 1. Use vacuum distillation to   reduce temperature. 2. Purify by Flash   Chromatography. Other->Sol_Other Yes End Re-analyze Purity Other->End No Sol_Ketone->End Sol_Water->End Sol_Other->End

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Synthesis of 3,4,4-trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4,4-trimethylpentan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this sterically hindered secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two main synthetic pathways to this compound are:

  • Reduction of 3,4,4-trimethylpentan-2-one (B14736323): This involves the use of a hydride-based reducing agent to convert the ketone to the corresponding secondary alcohol.

  • Grignard reaction: This route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3,3-dimethylbutanal.

Q2: Why is the synthesis of this compound challenging?

The primary challenges stem from the significant steric hindrance around the carbonyl group of the precursor ketone, 3,4,4-trimethylpentan-2-one, and the presence of two adjacent chiral centers in the product. This can lead to low reaction rates, incomplete conversions, and the formation of diastereomeric mixtures that can be difficult to separate.

Q3: What are the expected diastereomers of this compound?

The product, this compound, has two chiral centers at carbons 2 and 3. Therefore, two pairs of enantiomers, for a total of four stereoisomers, can be formed: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The reduction of racemic 3,4,4-trimethylpentan-2-one will produce a mixture of these diastereomers. The ratio of these diastereomers will depend on the stereoselectivity of the reduction method used.

Q4: How can I purify the diastereomers of this compound?

Separation of the diastereomers can be challenging due to their similar physical properties. Flash column chromatography on silica (B1680970) gel is the most common method. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. Gradient elution may be necessary to resolve the diastereomers effectively.

Troubleshooting Guides

Guide 1: Reduction of 3,4,4-trimethylpentan-2-one

Issue: Low or No Conversion to the Alcohol

Potential Cause Troubleshooting Steps
Inactive Reducing Agent Use a fresh bottle of the reducing agent. Ensure proper storage conditions (cool, dry, and under an inert atmosphere for reagents like LiAlH₄).
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent. A 1.5 to 2-fold excess is often recommended for sterically hindered ketones.
Low Reaction Temperature While some reductions are performed at low temperatures to improve selectivity, the reaction rate for this hindered ketone may be too slow. Consider allowing the reaction to warm to room temperature or gently heating it.
Poor Quality Solvent Use anhydrous solvents, especially when using LiAlH₄, as water will quench the reagent.

Issue: Formation of Unexpected Byproducts

Potential Cause Troubleshooting Steps
Enolization of the Ketone With very bulky and basic reducing agents, deprotonation at the alpha-carbon can occur, leading to the recovery of starting material after workup. Use a less basic reducing agent if this is suspected.
Over-reduction (if applicable) Not typically an issue for this substrate, but if other reducible functional groups are present, consider a milder reducing agent.

Issue: Poor Diastereoselectivity

Potential Cause Troubleshooting Steps
Choice of Reducing Agent The diastereoselectivity is highly dependent on the steric bulk of the hydride source. Use a bulkier reducing agent like L-Selectride to favor the formation of the syn diastereomer. Use a smaller reducing agent like NaBH₄ to favor the anti diastereomer.[1]
Reaction Temperature Lowering the reaction temperature can often improve diastereoselectivity.
Guide 2: Grignard Synthesis of this compound

Issue: Low Yield of the Desired Alcohol

Potential Cause Troubleshooting Steps
Poor Grignard Reagent Formation Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous diethyl ether or THF as the solvent. A crystal of iodine can be added to activate the magnesium turnings.
Enolization of the Aldehyde The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position. Add the Grignard reagent slowly to a cooled solution of the aldehyde to minimize this side reaction.
Side reaction with the Grignard Reagent The Grignard reagent can react with itself (Wurtz-type coupling). This is more common with alkyl bromides and iodides.

Issue: Formation of Biphenyl-like Byproducts

Potential Cause Troubleshooting Steps
Reaction of Grignard with Unreacted Alkyl Halide This is a common side reaction. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 3,4,4-trimethylpentan-2-one

This protocol provides a general method for the reduction, with variations for achieving different diastereoselectivities.

Materials:

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in the appropriate anhydrous solvent (methanol for NaBH₄, THF for L-Selectride).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the reducing agent (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to separate the diastereomers.

Expected Diastereoselectivity:

Reducing AgentPredominant DiastereomerExpected Diastereomeric Ratio (syn:anti)
Sodium Borohydride (NaBH₄)anti-(2S,3S)-3,4,4-trimethylpentan-2-ol~3:1 to 5:1
L-Selectridesyn-(2R,3S)-3,4,4-trimethylpentan-2-ol>20:1

Note: These ratios are estimates based on reactions with structurally similar sterically hindered ketones. Actual results may vary.

Protocol 2: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or THF

  • 3,3-dimethylbutanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Reaction with the Aldehyde:

    • In a separate flame-dried flask, dissolve 3,3-dimethylbutanal (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway ketone 3,4,4-trimethylpentan-2-one reduction Reduction (e.g., NaBH4 or L-Selectride) ketone->reduction product_reduction This compound (Diastereomeric Mixture) reduction->product_reduction purification Purification (Column Chromatography) product_reduction->purification aldehyde 3,3-dimethylbutanal grignard Grignard Reaction (CH3MgBr) aldehyde->grignard product_grignard This compound (Racemic Mixture) grignard->product_grignard product_grignard->purification final_product Pure Diastereomers of This compound purification->final_product

Caption: Synthetic pathways to this compound.

Troubleshooting_Low_Yield start Low Yield Observed reagent_quality Check Reagent Quality (Purity, Activity) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->reaction_conditions workup_procedure Review Workup Procedure (Quenching, Extraction) start->workup_procedure reagent_solution Use fresh/purified reagents. Increase stoichiometry. reagent_quality->reagent_solution conditions_solution Adjust temperature/time. Ensure anhydrous conditions. reaction_conditions->conditions_solution workup_solution Optimize quenching. Perform back-extraction. workup_procedure->workup_solution

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Reduction of 3,4,4-Trimethylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of 3,4,4-trimethylpentan-2-one (B14736323).

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the reduction of 3,4,4-trimethylpentan-2-one?

The primary product is 3,4,4-trimethylpentan-2-ol[1]. The reaction involves the conversion of the ketone functional group to a secondary alcohol.

Q2: What are the most common side products observed in this reduction?

Due to the steric hindrance around the carbonyl group, the most common "side products" are often diastereomers of the desired this compound. Incomplete reaction leading to the presence of unreacted 3,4,4-trimethylpentan-2-one is also a frequent observation. The bulky t-butyl group can hinder the approach of the reducing agent, potentially leading to a mixture of stereoisomers or a sluggish reaction.

Q3: Why am I observing a mixture of products by NMR or GC analysis?

The reduction of 3,4,4-trimethylpentan-2-one creates a new chiral center at the carbon bearing the hydroxyl group. This results in the formation of a pair of diastereomers. These diastereomers will likely have distinct signals in NMR and different retention times in GC, appearing as a mixture of products.

Q4: Can other reduction methods be used for 3,4,4-trimethylpentan-2-one?

Yes, alternative reduction methods can be employed, especially if standard hydride reductions prove to be slow or inefficient due to steric hindrance. These include:

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses a metal alkoxide catalyst and a sacrificial alcohol. It is highly chemoselective for aldehydes and ketones.[2][3][4][5][6]

  • Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid to reduce the ketone to an alkane (3,4,4-trimethylpentane). It is suitable for substrates stable in strong acid.[7][8]

  • Wolff-Kishner Reduction: This method employs hydrazine (B178648) and a strong base at high temperatures to convert the ketone to an alkane. It is ideal for substrates that are sensitive to acid.[7][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conversion/ Incomplete Reaction Steric Hindrance: The bulky t-butyl group in 3,4,4-trimethylpentan-2-one can significantly slow down the rate of reduction by sterically hindering the approach of the hydride reagent.[10][11]- Increase the reaction time. - Use a more powerful reducing agent, such as lithium aluminum hydride (LiAlH4), but be mindful of its higher reactivity and handling requirements. - Consider a less sterically demanding reducing agent or a different reduction method like the Meerwein-Ponndorf-Verley (MPV) reduction.[2][3][4][5][6]
Formation of Multiple Products (Diastereomers) Creation of a New Chiral Center: The reduction of the ketone at the second carbon position creates a new stereocenter, leading to the formation of diastereomeric alcohols.- This is an expected outcome of the reaction. - The diastereomers can be separated using chromatographic techniques such as column chromatography or preparative HPLC. - To achieve stereoselectivity, consider using a stereoselective reducing agent or a chiral catalyst.
Unexpected Side Products Reaction Conditions: Certain reaction conditions can promote side reactions. For example, acidic work-up conditions might lead to elimination reactions in some cases, though less likely with a simple alcohol.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use a gentle work-up procedure. For instance, with sodium borohydride (B1222165) reductions, a careful quench with water or a saturated ammonium (B1175870) chloride solution is often sufficient.

Experimental Protocols

Sodium Borohydride Reduction of 3,4,4-Trimethylpentan-2-one
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,4-trimethylpentan-2-one in a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. The molar ratio of NaBH4 to the ketone can be optimized, but a slight excess of NaBH4 is typically used.

  • Reaction: Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature and stir for an additional period. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess NaBH4.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the diastereomers and remove any unreacted starting material.

Visualizations

Reduction_of_3_4_4_trimethylpentan_2_one cluster_main Primary Reduction Pathway cluster_side Potential Issues start 3,4,4-Trimethylpentan-2-one product This compound (Diastereomeric Mixture) start->product Reduction (e.g., NaBH4, MeOH) side_product Unreacted Starting Material start->side_product Incomplete Reaction (due to Steric Hindrance)

Caption: Reaction pathway for the reduction of 3,4,4-trimethylpentan-2-one.

Troubleshooting_Logic issue Observed Issue cause1 Incomplete Reaction? issue->cause1 cause2 Mixture of Products? issue->cause2 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Use Stronger Reducing Agent cause1->solution1b Yes solution2 Chromatographic Separation cause2->solution2 Yes

Caption: Troubleshooting logic for common issues in the reduction.

References

Technical Support Center: Optimizing Grignard Reactions for Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Grignard reactions with sterically hindered ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a sterically hindered ketone failing or giving a low yield?

A1: Reactions involving sterically hindered ketones are often plagued by low reactivity and competing side reactions. The bulky groups around the carbonyl carbon hinder the approach of the nucleophilic Grignard reagent. Instead of the desired nucleophilic addition, two major side reactions can predominate: enolization and reduction.[1]

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate. Upon workup, this regenerates the starting ketone, leading to low conversion.[1]

  • Reduction: If the Grignard reagent has a beta-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[2]

Q2: What is the role of cerium(III) chloride (CeCl₃) in these reactions?

A2: Cerium(III) chloride is a Lewis acid that can significantly improve the yield of the desired addition product. It is believed to function by transmetalation with the Grignard reagent to form a more nucleophilic but less basic organocerium reagent.[3] This new reagent has a much lower propensity to engage in enolization, thus favoring the desired 1,2-addition pathway.[3][4] For this reason, the use of anhydrous CeCl₃ is a common strategy to enhance reactions with easily enolizable ketones.[5]

Q3: How critical are anhydrous conditions for this reaction?

A3: Absolutely critical. Grignard reagents are highly reactive towards protic solvents, including any trace amounts of water.[3][4] Moisture will rapidly quench the Grignard reagent, reducing its effective concentration and leading to lower or no product yield. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can the choice of Grignard reagent affect the outcome?

A4: Yes. Highly hindered Grignard reagents (e.g., tert-butylmagnesium bromide) are more likely to act as reducing agents if the ketone is also sterically hindered.[2] Using a less sterically bulky Grignard reagent can sometimes favor the addition product. In cases where enolization is the primary issue, switching from a Grignard reagent to an organolithium reagent, which is generally less prone to enolization, may be beneficial.[6]

Troubleshooting Guide

Problem: Low to no conversion; recovery of starting ketone.

This is a classic symptom of enolization being the major reaction pathway.

Solution Description
Add a Lewis Acid Incorporate anhydrous cerium(III) chloride (CeCl₃) into your reaction. This additive helps to suppress enolization and promote nucleophilic addition.[3][4][5] Lanthanum(III) chloride complexed with lithium chloride (LaCl₃·2LiCl) can also be an effective alternative.
Lower the Temperature Running the reaction at lower temperatures (e.g., -78 °C) can often favor the desired addition pathway over enolization.
Change the Organometallic Reagent Consider using an organolithium reagent instead of a Grignard reagent, as they can be less prone to acting as a base.[6]

Problem: The main product is a secondary alcohol instead of the expected tertiary alcohol.

This indicates that reduction of the ketone is the dominant side reaction.

Solution Description
Choose a Different Grignard Reagent This issue is common with Grignard reagents that have β-hydrogens. If possible, select a reagent that is less sterically hindered or lacks β-hydrogens.
Use a Lewis Acid Additive The addition of anhydrous CeCl₃ can also help to favor the nucleophilic addition over the reduction pathway.

Problem: Inconsistent yields or reaction failure.

This often points to issues with the Grignard reagent itself or the reaction setup.

Solution Description
Ensure Anhydrous Conditions Meticulously dry all glassware and use anhydrous solvents. Operate under a dry, inert atmosphere (argon or nitrogen).
Triturate the Grignard Reagent The concentration of commercially available or self-prepared Grignard reagents can vary. It is good practice to titrate the reagent before use to know its exact molarity.
Activate the Magnesium If preparing your own Grignard reagent, ensure the magnesium turnings are fresh and activated. Methods for activation include using iodine, 1,2-dibromoethane, or sonication.

Data Presentation

The use of additives can dramatically shift the reaction outcome from enolization to the desired nucleophilic addition. The following table summarizes the effect of cerium reagents on the reaction with a highly enolizable ketone.

Table 1: Effect of Cerium Reagent on the Addition to 1,3-Diphenyl-2-propanone

Organometallic ReagentAdditiveProductYield of Addition ProductRecovered Starting Material
n-ButyllithiumNone2,2-Diphenyl-3-hexanol33%61%
n-Butylcerium reagentCeCl₃2,2-Diphenyl-3-hexanol98%Not reported

Data sourced from a study on carbonyl addition reactions promoted by cerium reagents.[4]

Experimental Protocols

Optimized Protocol for Grignard Addition to a Sterically Hindered Ketone using CeCl₃

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of Anhydrous Cerium(III) Chloride Slurry: a. Anhydrous CeCl₃ is crucial for the success of this reaction.[5] Commercially available "anhydrous" CeCl₃ should be dried under vacuum at ~140-150 °C for several hours. b. In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the freshly dried anhydrous CeCl₃ (1.2 equivalents relative to the ketone). c. Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to create a slurry. d. Stir the slurry vigorously at room temperature for at least 2 hours. This is a critical activation step.[3]

2. Reaction Setup: a. Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath. b. In a separate, flame-dried flask under argon, dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF. c. The Grignard reagent (1.2-1.5 equivalents) should be titrated beforehand to determine its precise concentration.

3. Grignard Addition: a. To the cold, stirring CeCl₃ slurry, slowly add the Grignard reagent dropwise via syringe. b. Stir the resulting mixture at -78 °C for 30-60 minutes. c. Slowly add the solution of the ketone in THF to the organocerium reagent mixture at -78 °C. d. Monitor the reaction by thin-layer chromatography (TLC). Allow the reaction to stir at -78 °C for several hours or until completion. The reaction may be allowed to slowly warm to a higher temperature if necessary, but this should be optimized for each specific case.

4. Workup and Purification: a. Quench the reaction at low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tertiary alcohol.

Visualizations

Troubleshooting_Workflow start Start: Low Yield with Sterically Hindered Ketone check_product Analyze Crude Product: What is the major component? start->check_product sm_recovered Starting Ketone Recovered (Indicates Enolization) check_product->sm_recovered Starting Material reduction_prod Reduction Product Formed (Secondary Alcohol) check_product->reduction_prod Secondary Alcohol no_reaction No Reaction/ Complex Mixture check_product->no_reaction Other sol_enol Solution for Enolization: - Add anhydrous CeCl3 - Lower reaction temperature - Switch to Organolithium reagent sm_recovered->sol_enol sol_reduction Solution for Reduction: - Use less hindered Grignard - Add anhydrous CeCl3 reduction_prod->sol_reduction sol_no_reaction Solution for No Reaction: - Ensure strictly anhydrous conditions - Titrate Grignard reagent - Activate Mg turnings no_reaction->sol_no_reaction

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Competing_Pathways cluster_start Reactants cluster_products Potential Products Ketone Sterically Hindered Ketone (R2C=O) Addition Desired Product: Tertiary Alcohol Ketone->Addition 1,2-Addition (Favored by CeCl3) Enolate Side Product: Enolate -> Starting Ketone Ketone->Enolate Enolization (Grignard as Base) Reduction Side Product: Secondary Alcohol Ketone->Reduction Reduction (Hydride Transfer) Grignard Grignard Reagent (R'-MgX) Grignard->Addition Grignard->Enolate Grignard->Reduction

Caption: Competing reaction pathways in Grignard additions.

References

"how to increase the yield of 3,4,4-trimethylpentan-2-ol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of 3,4,4-trimethylpentan-2-ol synthesis. The content addresses specific issues that may be encountered during experimental procedures.

Synthesis Overview

This compound is typically synthesized via one of two primary routes:

  • Grignard Reaction: Involves the nucleophilic addition of a Grignard reagent (e.g., methylmagnesium bromide) to the carbonyl carbon of a ketone (3,4,4-trimethylpentan-2-one). This method forms a new carbon-carbon bond.[1]

  • Ketone Reduction: Involves the reduction of the ketone 3,4,4-trimethylpentan-2-one (B14736323) using a hydride-based reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]

Synthesis_Pathways Ketone 3,4,4-trimethylpentan-2-one Product This compound Ketone->Product Grignard Reaction Ketone->Product Ketone Reduction Grignard_Reagent 1. CH₃MgBr (Grignard) 2. H₃O⁺ Work-up Reduction_Reagent 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ Work-up Troubleshooting_Grignard Start Low or No Product Yield Check_Grignard Was Grignard Reagent Successfully Formed? Start->Check_Grignard No_Initiation Problem: Reaction did not initiate. Check_Grignard->No_Initiation No Side_Products Were Side Products Observed (e.g., starting ketone, coupling)? Check_Grignard->Side_Products Yes Solution_Initiation Solution: - Activate Mg (I₂, crushing) - Ensure anhydrous conditions - Check halide purity No_Initiation->Solution_Initiation Solution_Side_Products Solution: - Add ketone slowly at low temp - Use slight excess of Grignard - Optimize work-up/purification Side_Products->Solution_Side_Products Yes Mass_Recovery Problem: Clean reaction, poor mass recovery. Side_Products->Mass_Recovery No Solution_Recovery Solution: - Ensure complete quench/hydrolysis - Check for loss during extractions - Optimize purification method Mass_Recovery->Solution_Recovery

References

"removing isomeric impurities from 3,4,4-trimethylpentan-2-ol"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Isomeric Impurities from 3,4,4-trimethylpentan-2-ol

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of this compound from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a concern for a compound like this compound?

A1: Isomeric impurities are molecules that share the same molecular formula (C8H18O for this compound) but have different structural arrangements.[1] For this compound, these can include:

  • Positional Isomers: The alcohol group (-OH) is at a different position (e.g., 2,3,4-trimethylpentan-2-ol).

  • Stereoisomers: The atoms are connected in the same order but are arranged differently in three-dimensional space. Since this compound has two chiral centers, it can exist as diastereomers and enantiomers.

These impurities are a major concern, especially in pharmaceutical development, because different isomers can have vastly different pharmacological, metabolic, or toxicological profiles.[1] Regulatory agencies require strict control and characterization of all isomeric impurities in active pharmaceutical ingredients (APIs).[2]

Q2: What are the primary methods for separating isomers of alcohols?

A2: The main techniques for separating alcohol isomers include fractional distillation, crystallization, and chromatography.[3] The choice of method depends on the type of isomer and the differences in their physical properties.[4] For enantiomers, which have identical physical properties in an achiral environment, specialized techniques like chiral chromatography or derivatization into diastereomers are necessary.[5]

Q3: How do I choose the most suitable separation technique for my mixture?

A3: The selection process depends on the nature of the isomeric impurity.

  • Positional Isomers & Diastereomers: These isomers have different physical properties. If their boiling points differ significantly (typically >10-20°C), fractional distillation is a cost-effective choice for large quantities.[6][7] If boiling points are very close, preparative chromatography (flash or HPLC) on a standard achiral stationary phase (like silica (B1680970) or C18) is the preferred method.[8][9]

  • Enantiomers: These cannot be separated by standard distillation or achiral chromatography.[5] The options are:

    • Direct Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC) is the most direct method.[4][]

    • Indirect Separation: This involves a chemical reaction where the enantiomeric alcohol mixture is reacted with a pure chiral derivatizing agent to form a mixture of diastereomers.[5] These diastereomers can then be separated by standard chromatography or crystallization, after which the chiral auxiliary is removed to yield the pure enantiomers.[5]

Q4: When is fractional distillation a viable option, and what are its limitations?

A4: Fractional distillation is viable when separating isomers with a sufficient difference in boiling points.[11][12] It is often the preferred method for large-scale separations due to its scalability and lower cost compared to chromatography.[3] However, its effectiveness diminishes when isomers have very close boiling points (a difference of less than 25°C), as is common with many alcohol diastereomers.[3][6] In such cases, achieving high purity requires a very efficient fractionating column and precise temperature control, and may not be practical.[12][13]

Q5: What is the difference between preparative HPLC and flash chromatography for isomer separation?

A5: Both are liquid chromatography techniques used for purification.

  • Flash Chromatography: A lower-pressure technique, typically using larger silica gel particles. It is faster and uses more solvent but provides lower resolution. It is ideal for separating isomers with significant differences in polarity.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-pressure technique using columns with smaller particles, providing much higher resolution.[14] It is capable of separating isomers with very similar properties and is the go-to method for difficult separations, including chiral separations, to achieve high purity.[8][]

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Fractions 1. Insufficient column efficiency (too few theoretical plates). 2. Boiling points of isomers are too close. 3. Distillation rate is too fast.1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column).[12] 2. Consider an alternative technique like preparative chromatography.[3] 3. Reduce the heating rate to allow the vapor-liquid equilibria to be established on each theoretical plate in the column.[12]
Temperature Fluctuations at Condenser 1. Inconsistent heating of the distillation flask. 2. Drafts or changes in ambient temperature.1. Use a heating mantle with a controller for stable and even heating. 2. Insulate the distillation column and head with glass wool or aluminum foil to maintain a stable temperature gradient.[6]
Preparative Chromatography (Achiral & Chiral) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor or No Resolution of Isomers 1. Incorrect stationary phase or mobile phase. 2. Column overloading. 3. For chiral separations, the chosen chiral stationary phase (CSP) is ineffective.1. Screen different mobile phase compositions (e.g., vary the ratio of hexane/ethyl acetate (B1210297) for normal phase). Try a different type of column (e.g., phenyl or embedded polar group).[15] 2. Perform a loading study on an analytical column first. Reduce the injection volume or sample concentration.[14] 3. Screen a variety of CSPs. Optimize the mobile phase, including the type and percentage of alcohol modifier (e.g., isopropanol, ethanol).[16][17]
High Backpressure 1. Particulate matter from the sample or mobile phase has blocked the column frit. 2. Mobile phase viscosity is too high.1. Filter all samples and mobile phases before use. Install a guard column. If permitted, reverse-flush the column.[16] 2. Use a less viscous solvent or increase the column temperature (if it doesn't compromise the separation).
Peak Tailing or Broadening 1. Sample solvent is incompatible with the mobile phase. 2. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). 3. Column degradation.1. Dissolve the sample in the mobile phase itself or a solvent that is weaker than the mobile phase.[16] 2. Add a modifier to the mobile phase, such as a small amount of triethylamine (B128534) (TEA) for basic compounds or acetic acid for acidic compounds. 3. Use a fresh column or follow the manufacturer's regeneration protocol.

Experimental Protocols & Data

Comparison of Separation Techniques

The following table summarizes the applicability of common techniques for separating isomers of this compound.

TechniqueIsomer TypeAdvantagesDisadvantages
Fractional Distillation Positional, Diastereomers- High capacity / Scalable - Cost-effective for large scale[3]- Ineffective for isomers with close boiling points (<25°C difference)[6] - Cannot separate enantiomers
Preparative Achiral HPLC/Flash Positional, Diastereomers- High resolution for isomers with different polarities[8] - Widely applicable- Lower capacity than distillation - Higher solvent consumption and cost - Cannot separate enantiomers
Preparative Chiral HPLC/SFC Enantiomers- Direct separation method[] - High purity achievable- Expensive chiral columns[17] - Method development can be time-consuming[16] - Limited loading capacity
Derivatization + Achiral Chromatography Enantiomers- Uses less expensive achiral columns[5] - Can be more predictable than chiral screening- Requires additional reaction and cleavage steps[5] - Potential for product loss in extra steps - Risk of racemization during reaction
Protocol 1: Separation of Diastereomers by Preparative HPLC

This protocol outlines a general approach. Specific mobile phases and columns must be determined through analytical scale method development.

  • Analytical Method Development:

    • Screen various achiral columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., gradients of acetonitrile/water or hexane/isopropanol).

    • The goal is to achieve baseline resolution of the diastereomers.

    • Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

  • Scale-Up Calculation:

    • Use the analytical conditions to calculate the parameters for the preparative column. The flow rate and injection volume are scaled based on the column cross-sectional areas.[14]

    • Equation: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Sample Preparation:

    • Dissolve the crude mixture of this compound isomers in the mobile phase at the highest possible concentration without causing precipitation.[18]

    • Filter the sample through a 0.45 µm filter.

  • Purification Run:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Collect fractions corresponding to each separated diastereomer peak.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions for each isomer.

    • Remove the solvent using a rotary evaporator.

Protocol 2: Separation of Enantiomers via Diastereomeric Ester Formation

This protocol describes the indirect method for resolving enantiomers.

  • Derivatization Reaction:

    • In a flask, dissolve the racemic this compound mixture in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a chiral derivatizing agent, such as a pure enantiomer of a chiral carboxylic acid (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid) or its acid chloride, along with a coupling agent or base (e.g., DCC, DMAP).[5]

    • Stir the reaction at room temperature until completion, monitoring by TLC or analytical HPLC.

  • Work-up:

    • Quench the reaction and perform a standard aqueous work-up to remove excess reagents.

    • Dry the organic layer and concentrate it to obtain the crude mixture of diastereomeric esters.

  • Separation of Diastereomers:

    • Separate the diastereomeric esters using standard preparative chromatography (flash or HPLC) as described in Protocol 1. Since diastereomers have different physical properties, an achiral column can be used.[5]

  • Cleavage of Chiral Auxiliary:

    • Take each purified diastereomeric ester separately and cleave the ester bond (e.g., via hydrolysis with LiOH or saponification) to regenerate the alcohol.[5]

    • This step must be performed under conditions that do not cause racemization of the now-separated chiral centers.

  • Final Purification:

    • Purify the individual alcohol enantiomers from the chiral auxiliary byproduct, typically by an extraction or a simple chromatographic step.

    • Confirm the enantiomeric purity using analytical chiral HPLC.

Visualizations

G cluster_0 Isomer Separation Workflow start Impure this compound q1 Identify Isomer Type(s) start->q1 p_isomers Check Boiling Point Difference q1->p_isomers Positional or Diastereomers enantiomers enantiomers q1->enantiomers Enantiomers distil Fractional Distillation p_isomers->distil > 25°C achiral_chrom Preparative Achiral Chromatography (HPLC / Flash) p_isomers->achiral_chrom < 25°C or Unknown chiral_choice Choose Method enantiomers->chiral_choice end_node Pure Isomer(s) distil->end_node achiral_chrom->end_node chiral_chrom Preparative Chiral Chromatography (HPLC / SFC) chiral_choice->chiral_chrom Direct deriv 1. Form Diastereomers 2. Separate (Achiral Chrom.) 3. Cleave Auxiliary chiral_choice->deriv Indirect chiral_chrom->end_node deriv->end_node

Caption: Decision workflow for selecting an appropriate isomer separation method.

G cluster_1 Preparative HPLC Method Development a 1. Analytical Method Development b 2. Loading Study (Analytical Column) a->b c 3. Scale-Up Calculation (Flow Rate, Volume) b->c d 4. Preparative Run & Fraction Collection c->d e 5. Purity Analysis & Solvent Removal d->e

Caption: General workflow for scaling up an HPLC method to preparative scale.

G cluster_2 Enantiomer Resolution via Derivatization racemate Racemic Alcohol (R-OH + S-OH) diastereomers Diastereomer Mixture (R-O-R' + S-O-R') racemate->diastereomers cda Pure Chiral Agent (e.g., R'-COOH) cda->diastereomers + separation Achiral Chromatography diastereomers->separation d1 Pure Diastereomer 1 (R-O-R') separation->d1 d2 Pure Diastereomer 2 (S-O-R') separation->d2 cleavage1 Cleavage d1->cleavage1 cleavage2 Cleavage d2->cleavage2 e1 Pure Enantiomer 1 (R-OH) cleavage1->e1 e2 Pure Enantiomer 2 (S-OH) cleavage2->e2

Caption: Logical steps for the indirect resolution of enantiomers.

References

Technical Support Center: Dehydration of 3,4,4-trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the dehydration of 3,4,4-trimethylpentan-2-ol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or reaction time. 2. Loss of volatile alkene products during the reaction or workup. 3. Ineffective catalyst.1. Ensure the reaction is heated to the appropriate temperature (typically 100-140°C for secondary alcohols) and monitor the reaction progress using TLC or GC.[1] 2. Use an efficient condenser and collect the distilled alkene in a cooled receiving flask.[2][3] 3. Use fresh, concentrated acid catalyst. If using a solid catalyst, ensure it is properly activated.
Formation of a Complex Mixture of Products 1. Carbocation rearrangements are expected with this substrate, leading to multiple alkene isomers.[4][5][6] 2. Side reactions such as polymerization of the alkene products, especially with strong acids like sulfuric acid.[7]1. This is an inherent characteristic of the E1 dehydration of this alcohol. Use GC-MS to identify the different isomers.[4] 2. Consider using a milder acid catalyst like phosphoric acid instead of sulfuric acid to minimize side reactions.[7] Alternatively, an E2-favoring method using POCl₃ and pyridine (B92270) can be employed to potentially avoid rearrangements.[1][8]
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient distillation.1. Increase reaction time or temperature, or use a higher concentration of the acid catalyst. 2. Ensure the distillation setup is efficient for separating the alkene products from the higher-boiling alcohol. Fractional distillation may be necessary.[3]
Charring or Darkening of the Reaction Mixture Use of concentrated sulfuric acid, which is a strong oxidizing agent.[7]Use concentrated phosphoric acid, which is less oxidizing and generally leads to cleaner reactions.[7]
Unexpected Product Distribution (e.g., high proportion of less substituted alkene) Steric hindrance around the more substituted positions can favor the formation of the Hofmann (less substituted) product.[4]This may be an inherent outcome based on the substrate's structure. Analyze the product mixture to quantify the isomer ratio.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the dehydration of this compound with an acid catalyst?

A1: The dehydration of this compound, a hindered secondary alcohol, with a strong acid catalyst like H₂SO₄ or H₃PO₄ is expected to proceed through an E1 (elimination, unimolecular) mechanism. This involves the formation of a secondary carbocation intermediate, which is prone to rearrangement.[1][9]

Q2: Why is a mixture of alkene products formed?

A2: A mixture of products is formed due to the rearrangement of the initially formed secondary carbocation. A 1,2-methyl shift will occur to form a more stable tertiary carbocation. Elimination of a proton from this rearranged carbocation, as well as the initial secondary carbocation, can occur from different adjacent carbons, leading to a variety of alkene isomers.[4][5][6]

Q3: What are the likely major and minor products of this reaction?

A3: Due to carbocation rearrangement, a complex mixture of alkenes is expected. The major product is predicted to be the most stable, most substituted alkene according to Zaitsev's rule. However, steric hindrance can influence the product distribution. A plausible distribution of products is:

  • 2,3,4-trimethyl-1-pentene (~29%)

  • 2,4,4-trimethyl-1-pentene (~24%)

  • 2,4,4-trimethyl-2-pentene (~24%)

  • 2,3,4-trimethyl-2-pentene (~18%)

  • 3,3,4-trimethyl-1-pentene (~2%)

  • 2-isopropyl-3-methyl-1-butene (~3%)[4]

Q4: Can I avoid the carbocation rearrangement?

A4: To minimize or avoid carbocation rearrangements, you can use reaction conditions that favor an E2 (elimination, bimolecular) mechanism. This can be achieved by converting the alcohol into a better leaving group (e.g., a tosylate) followed by elimination with a strong, non-nucleophilic base, or by using reagents like phosphorus oxychloride (POCl₃) in pyridine.[1][8]

Q5: What are the recommended reaction conditions?

A5: For a typical acid-catalyzed dehydration, heating the alcohol with concentrated phosphoric acid at a temperature between 100-140°C is a common starting point for secondary alcohols.[1] Since the alkene products are volatile, it is advisable to distill them from the reaction mixture as they are formed to shift the equilibrium towards the products.[10]

Data Presentation

Plausible Product Distribution from Dehydration of this compound
Product NameStructurePlausible Yield (%)[4]
2,3,4-trimethyl-1-penteneH₂C=C(CH₃)CH(CH₃)CH(CH₃)₂~29
2,4,4-trimethyl-1-penteneH₂C=C(CH₃)CH₂C(CH₃)₃~24
2,4,4-trimethyl-2-penteneCH₃CH=C(CH₃)CH₂C(CH₃)₃~24
2,3,4-trimethyl-2-penteneCH₃CH=C(CH₃)CH(CH₃)CH(CH₃)₂~18
3,3,4-trimethyl-1-penteneH₂C=CHC(CH₃)₂CH(CH₃)₂~2
2-isopropyl-3-methyl-1-buteneH₂C=C(CH(CH₃)₂)C(CH₃)₃~3

Note: The provided yield percentages are based on a theoretical analysis of a similar reaction and should be considered as an estimation. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Representative Protocol for Acid-Catalyzed Dehydration

This protocol is a representative procedure adapted from the dehydration of other secondary alcohols and should be optimized for this compound.[2][3]

  • Reaction Setup: In a round-bottom flask, add this compound and a catalytic amount of concentrated phosphoric acid (e.g., a 4:1 molar ratio of alcohol to acid). Add a few boiling chips.

  • Distillation: Assemble a simple or fractional distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the loss of the volatile alkene products.

  • Heating: Gently heat the reaction mixture to a temperature of approximately 100-140°C. The alkene products will co-distill with water as they are formed.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved.

    • Wash with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Purification and Analysis:

    • Decant or filter the dried organic layer.

    • Further purify the product by simple distillation if necessary.

    • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and ratio of the alkene isomers.

Visualizations

Dehydration_Troubleshooting cluster_issues Common Issues start Start Experiment: Dehydration of this compound issue Encounter an Issue? start->issue low_yield Low/No Yield issue->low_yield Yes complex_mixture Complex Product Mixture start_material Starting Material Contamination charring Charring/Darkening end Successful Product Isolation issue->end No solution1 Check Temperature & Time Use Efficient Condenser Check Catalyst Activity low_yield->solution1 solution2 Expected due to Rearrangement Use GC-MS for Analysis Consider Milder Acid or E2 Conditions complex_mixture->solution2 solution3 Increase Reaction Time/Temp Improve Distillation start_material->solution3 solution4 Use Phosphoric Acid instead of Sulfuric Acid charring->solution4 solution1->end solution2->end solution3->end solution4->end Reaction_Pathway start This compound protonation Protonation (+H⁺) start->protonation oxonium Alkyloxonium Ion protonation->oxonium loss_of_water Loss of H₂O oxonium->loss_of_water sec_carbocation Secondary Carbocation loss_of_water->sec_carbocation rearrangement 1,2-Methyl Shift sec_carbocation->rearrangement elimination1 Elimination (-H⁺) sec_carbocation->elimination1 tert_carbocation Tertiary Carbocation rearrangement->tert_carbocation elimination2 Elimination (-H⁺) tert_carbocation->elimination2 product_mixture1 Alkene Mixture (e.g., 2,4,4-trimethyl-2-pentene) elimination1->product_mixture1 product_mixture2 Alkene Mixture (e.g., 2,3,4-trimethyl-1-pentene, 2,3,4-trimethyl-2-pentene) elimination2->product_mixture2

References

"troubleshooting low conversion in 3,4,4-trimethylpentan-2-one reduction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the reduction of 3,4,4-trimethylpentan-2-one (B14736323) to 3,4,4-trimethylpentan-2-ol.

Troubleshooting Low Conversion

Low conversion in the reduction of a sterically hindered ketone like 3,4,4-trimethylpentan-2-one is a common challenge. The bulky tertiary-butyl group adjacent to the carbonyl can impede the approach of the reducing agent. This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK optimize_nabh4 Optimize NaBH4 Reduction check_conditions->optimize_nabh4 Conditions Standard monitor_progress Monitor Reaction Progress (TLC/GC-MS) optimize_nabh4->monitor_progress Implement Changes alternative_reagents Consider Alternative Reducing Agents luche_reduction Luche Reduction (NaBH4 / CeCl3) alternative_reagents->luche_reduction l_selectride L-Selectride Reduction alternative_reagents->l_selectride catalytic_hydrogenation Catalytic Hydrogenation alternative_reagents->catalytic_hydrogenation troubleshooting_complete Troubleshooting Complete luche_reduction->troubleshooting_complete Successful l_selectride->troubleshooting_complete Successful catalytic_hydrogenation->troubleshooting_complete Successful monitor_progress->alternative_reagents Conversion Still Low

Caption: Troubleshooting workflow for low conversion in ketone reduction.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low conversion in the reduction of 3,4,4-trimethylpentan-2-one with sodium borohydride (B1222165) (NaBH₄)?

A1: The low reactivity is likely due to the steric hindrance caused by the bulky tert-butyl group adjacent to the carbonyl. This steric bulk can physically block the approach of the hydride from the reducing agent. Additionally, standard reaction conditions may not be optimal for such a hindered ketone.

Q2: How can I improve the conversion using sodium borohydride?

A2: You can try the following optimization strategies:

  • Increase Reaction Time: Sterically hindered ketones react slower, so extending the reaction time may improve the yield.

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, be cautious as this can also lead to side reactions.

  • Use a More Forcing Solvent: While methanol (B129727) or ethanol (B145695) are common, a solvent that better solubilizes the ketone and the borohydride might be beneficial.

  • Increase Reagent Stoichiometry: Using a larger excess of NaBH₄ can help drive the reaction to completion.

Q3: Are there more effective reducing agents for sterically hindered ketones like 3,4,4-trimethylpentan-2-one?

A3: Yes, several alternative reducing agents are known to be more effective for bulky ketones. These include:

  • L-Selectride® (Lithium tri-sec-butylborohydride): This is a very bulky reducing agent, which paradoxically can be more effective for hindered ketones by approaching from the less hindered face of the carbonyl.

  • Luche Reduction (NaBH₄/CeCl₃): The addition of cerium(III) chloride to a sodium borohydride reduction in methanol can significantly enhance the rate of reduction of ketones.

  • Catalytic Hydrogenation: Using a metal catalyst (like Platinum, Palladium, or Nickel) with hydrogen gas is another powerful method for reducing ketones.

Q4: What are the advantages of the Luche reduction?

A4: The Luche reduction offers several advantages for hindered ketones. The cerium salt is believed to activate the carbonyl group, making it more electrophilic and susceptible to hydride attack. This method is often faster and can lead to higher yields compared to using NaBH₄ alone.

Q5: When should I consider using L-Selectride®?

A5: L-Selectride® is an excellent choice when other, less hindered reducing agents have failed to provide satisfactory conversion. Its significant steric bulk allows for high diastereoselectivity in the reduction of cyclic ketones and can be very effective for acyclic hindered ketones as well.[1]

Data Presentation: Comparison of Reduction Methods for Sterically Hindered Ketones

Method Reducing Agent Typical Solvent Typical Temperature Advantages Disadvantages
Standard Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room Temp.Mild, safe, readily available.Can be slow or result in low conversion for hindered ketones.
Luche Reduction NaBH₄ / Cerium(III) Chloride (CeCl₃)Methanol-78 °C to Room Temp.Increased reactivity for ketones, often faster reaction times and higher yields.[2]Requires an additional reagent (CeCl₃).
L-Selectride® Reduction Lithium tri-sec-butylborohydrideTetrahydrofuran (THF)-78 °CHighly effective for sterically hindered ketones, high stereoselectivity.[1]More expensive, requires anhydrous conditions.
Catalytic Hydrogenation H₂ gas with Pt, Pd, or Ni catalystEthanol, Benzene, etc.Room Temp. to Elevated Temp.High conversion, clean reaction.Requires specialized equipment for handling hydrogen gas, catalyst can be expensive.

Experimental Protocols

General Protocol for Luche Reduction[2]
  • Dissolve 3,4,4-trimethylpentan-2-one (1 equivalent) in methanol (to a concentration of 0.5 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Sequentially add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (3 equivalents) and sodium borohydride (NaBH₄) (3 equivalents).

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by adding 5% aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaCl, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the resulting this compound by flash chromatography if necessary.

General Protocol for L-Selectride® Reduction[2]
  • In a flame-dried flask under an inert atmosphere (e.g., argon), add a 1 M solution of L-Selectride® in THF (3 equivalents).

  • Cool the solution to -78 °C.

  • Slowly add a solution of 3,4,4-trimethylpentan-2-one (1 equivalent) in dry THF (to a concentration of 0.3 M).

  • Stir the mixture at -78 °C for 1-2 hours.

  • Sequentially quench the reaction by the careful addition of water, methanol, 5% aqueous NaOH, and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

General Protocol for Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve 3,4,4-trimethylpentan-2-one in a suitable solvent (e.g., ethanol or benzene).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

References

Technical Support Center: Reduction of Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the reduction of sterically hindered ketones.

Troubleshooting Guide

Issue: Low or no conversion of the starting ketone.

Possible Cause Suggested Solution
Steric hindrance is too great for the selected reducing agent. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) may be ineffective. Consider more powerful or specialized reagents.
- Catalytic Hydrogenation: Employ transition metal catalysts (e.g., Ru, Ir, Pd) which can be effective for hindered substrates.[1][2]
- Meerwein-Ponndorf-Verley (MPV) Reduction: This equilibrium-driven reaction using an aluminum alkoxide catalyst is well-suited for bulky ketones.[3][4]
- Bulky Hydride Reagents: Consider using sterically demanding borohydrides like L-Selectride or K-Selectride.
Incorrect solvent or temperature. The reactivity of some reducing agents is highly dependent on the reaction conditions.
- For NaBH₄ reductions, the rate is solvent-dependent (MeOH > EtOH > i-PrOH > t-BuOH).[5]
- Catalytic hydrogenations may require optimization of solvent, temperature, and hydrogen pressure.[1]
Catalyst poisoning or deactivation (for catalytic hydrogenation). Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).

Issue: Poor diastereoselectivity in the reduction of a prochiral ketone.

Possible Cause Suggested Solution
The reducing agent is not selective enough. The choice of reducing agent and reaction conditions can significantly influence stereochemical outcomes.
- Chelation-Controlled Reduction: If the substrate has a nearby chelating group, using reagents like zinc borohydride can promote a specific diastereomer.
- Bulky Reducing Agents: Employing sterically demanding reagents (e.g., L-Selectride) can favor hydride attack from the less hindered face.
- Asymmetric Catalysis: For enantioselective reductions, use a chiral catalyst system, such as those based on Ru-BINAP or chiral oxazaborolidines.[1][6]

Frequently Asked Questions (FAQs)

Q1: My standard sodium borohydride reduction is not working for my hindered ketone. What are my options?

If you are experiencing low to no conversion with NaBH₄, it is likely due to the steric bulk around the carbonyl group. Here are some alternatives to consider:

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is a classic method for reducing hindered ketones. It uses an aluminum alkoxide (like aluminum isopropoxide) as a catalyst and a sacrificial alcohol (like isopropanol) as the hydride source. The reaction is reversible and can be driven to completion by removing the acetone (B3395972) byproduct by distillation.[3]

  • Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) and a metal catalyst. It can be very effective for hindered systems, and by choosing the appropriate chiral ligands, can also achieve high enantioselectivity.[1][2]

  • Use of a Stronger, Non-Selective Hydride Reagent: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and will reduce most carbonyl compounds.[7][8] However, it is not chemoselective and will also reduce other functional groups like esters and amides. Extreme caution is necessary when handling LiAlH₄ due to its high reactivity with protic solvents.[7]

Q2: I need to perform a diastereoselective reduction of a sterically hindered ketone. How can I control the stereochemistry?

Controlling the stereochemistry of the reduction of a hindered ketone can be challenging. Here are some strategies:

  • Substrate Control: If your molecule has an existing chiral center, it can influence the direction of hydride attack.

  • Reagent Control:

    • Bulky Reducing Agents: Reagents like L-Selectride or K-Selectride are sterically demanding and will preferentially attack from the less hindered face of the ketone.

    • Chelation Control: If your substrate has a nearby Lewis basic group (e.g., a hydroxyl or ether), using a reducing agent with a Lewis acidic cation (e.g., Zn(BH₄)₂) can lead to a cyclic intermediate that directs the hydride delivery from a specific face.

  • Asymmetric Catalysis: For achieving high enantioselectivity, the use of a chiral catalyst is the most effective approach. Systems like Noyori's ruthenium-BINAP catalysts are well-known for the asymmetric hydrogenation of ketones.[1]

Q3: Can I use Grignard reagents to reduce a sterically hindered ketone?

While Grignard reagents (RMgX) and other organometallics are typically used for alkylation, they can act as reducing agents for highly sterically hindered ketones.[9][10] In these cases, the Grignard reagent delivers a hydride from its beta-carbon via a six-membered transition state, in a process similar to the MPV reduction.[3] This is often considered a side reaction in alkylation attempts but can be exploited for reduction.

Data Presentation

Table 1: Comparison of Selected Reducing Agents for Sterically Hindered Ketones

Reducing Agent/MethodTypical SubstratesAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Unhindered to moderately hindered ketonesMild, safe, easy to handle, chemoselective for aldehydes and ketones.[5][11][12]Often ineffective for highly hindered ketones.[5]
Catalytic Hydrogenation A wide range of ketones, including sterically hindered and aromatic ketonesHigh yields, can be made highly enantioselective with chiral catalysts, environmentally friendly.[1][2]Requires specialized equipment for handling hydrogen gas under pressure, catalyst can be expensive and sensitive to poisoning.[2]
Meerwein-Ponndorf-Verley (MPV) Reduction Sterically hindered aldehydes and ketonesHigh chemoselectivity (does not reduce C=C double bonds, nitro groups, etc.), uses inexpensive reagents, mild reaction conditions.Equilibrium reaction that may require removal of the acetone byproduct to go to completion, can be slow.[13]
Lithium Aluminum Hydride (LiAlH₄) Most carbonyl-containing functional groupsVery powerful reducing agent.[8]Not chemoselective, reacts violently with protic solvents, requires careful handling.[7]
Organometallic Reagents (e.g., Grignard) Highly hindered ketones (for reduction)Can be a useful alternative when other methods fail.The outcome (addition vs. reduction) can be difficult to predict.[3]

Experimental Protocols

Key Experiment: Meerwein-Ponndorf-Verley Reduction of a Hindered Ketone

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: Assemble a round-bottom flask with a distillation head and a condenser. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagents: To the flask, add the sterically hindered ketone, a 3-5 fold molar excess of anhydrous isopropanol (B130326) (which acts as both the solvent and the hydride source), and a catalytic amount of aluminum isopropoxide (typically 10-20 mol%).

  • Reaction: Heat the reaction mixture to a gentle reflux. The acetone byproduct has a lower boiling point than isopropanol and will be slowly removed by distillation, driving the equilibrium towards the product.[3][4]

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxide product by the slow addition of dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow General Workflow for Ketone Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Sterically Hindered Ketone setup Setup Anhydrous Reaction Apparatus start->setup reagents Add Substrate, Solvent, and Reducing Agent setup->reagents reaction Run Reaction under Optimized Conditions (Temperature, Time) reagents->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Hydrolyze monitoring->workup Complete extraction Extract Product workup->extraction purification Purify Product (Chromatography, Recrystallization) extraction->purification end Isolated Alcohol Product purification->end

Caption: General experimental workflow for the reduction of a ketone.

decision_tree Decision Tree for Selecting a Reducing Agent start Sterically Hindered Ketone Reduction q1 Are other reducible functional groups present (e.g., ester, amide)? start->q1 a1_no LiAlH₄ (non-selective) or Catalytic Hydrogenation q2 Is enantioselectivity required? q1->q2 No a1_yes Meerwein-Ponndorf-Verley (MPV) or Chemoselective Borohydride (e.g., NaBH₄ with additives) q1->a1_yes Yes a2_yes Asymmetric Catalytic Hydrogenation (e.g., Ru-BINAP) q2->a2_yes Yes a2_no MPV, NaBH₄ (if applicable), or Achiral Catalytic Hydrogenation q2->a2_no No

Caption: Decision tree for choosing a suitable reducing agent.

References

"minimizing elimination byproducts in 3,4,4-trimethylpentan-2-ol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing elimination byproducts during the synthesis of 3,4,4-trimethylpentan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound and Significant Presence of Alkene Byproducts in Ketone Reduction

  • Question: I am attempting to synthesize this compound by reducing 3,4,4-trimethylpentan-2-one (B14736323), but my yield of the desired alcohol is low, and I am observing significant amounts of 3,4,4-trimethyl-1-pentene and 3,4,4-trimethyl-2-pentene. What could be the cause, and how can I fix it?

  • Answer: The formation of alkene byproducts during the reduction of ketones is often due to elimination reactions, which can be promoted by harsh reaction conditions. The likely causes and solutions are:

    • Aggressive Reducing Agent: Strong reducing agents, especially those that are highly basic or require acidic work-ups at elevated temperatures, can favor elimination.

      • Solution: Employ a milder reducing agent. Sodium borohydride (B1222165) (NaBH₄) is generally a good choice for the reduction of ketones to secondary alcohols and is less likely to cause elimination compared to more powerful reagents like lithium aluminum hydride (LiAlH₄).

    • High Reaction Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for elimination pathways.

      • Solution: Perform the reduction at a lower temperature. When using NaBH₄, the reaction can often be carried out at room temperature or even cooled in an ice bath (0 °C) to improve selectivity.

    • Acidic Work-up Conditions: A strongly acidic work-up, particularly with heating, can cause dehydration of the newly formed alcohol.

      • Solution: Use a mild acidic work-up, such as the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature to quench the reaction. Avoid strong acids and high temperatures during product isolation.

Issue 2: Formation of Elimination and Other Byproducts in Grignard Synthesis

  • Question: I am synthesizing this compound via the Grignard reaction of isopropylmagnesium bromide with 3,3-dimethylbutanal. Besides the desired product, I am isolating alkene byproducts and recovering starting aldehyde. How can I improve the selectivity of my reaction?

  • Answer: The Grignard reaction with sterically hindered aldehydes can be challenging, leading to side reactions. Here are the common culprits and their solutions:

    • Steric Hindrance: The bulky tert-butyl group in 3,3-dimethylbutanal and the isopropyl group of the Grignard reagent can sterically hinder the desired nucleophilic attack on the carbonyl carbon. This can lead to the Grignard reagent acting as a base, abstracting an alpha-proton from the aldehyde (if available) or undergoing elimination from the Grignard reagent itself.

      • Solution:

        • Low Temperature: Perform the Grignard addition at a low temperature (e.g., -78 °C to 0 °C). This favors the kinetically controlled addition product over side reactions.

        • Slow Addition: Add the Grignard reagent to the aldehyde solution slowly and dropwise to maintain a low concentration of the Grignard reagent and better control the reaction temperature.

    • Enolization of the Aldehyde: If the Grignard reagent acts as a base, it can deprotonate the aldehyde at the alpha-position, forming an enolate and consuming the starting material without forming the desired alcohol.

      • Solution: Using a less sterically hindered Grignard reagent if the synthesis allows, or employing the low-temperature conditions mentioned above, can disfavor the enolization pathway.

    • Reaction with Water: Grignard reagents are highly reactive with water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.

      • Solution: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure the starting aldehyde is dry.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for minimizing elimination byproducts: ketone reduction or the Grignard reaction?

A1: For the synthesis of a sterically hindered secondary alcohol like this compound, the reduction of the corresponding ketone, 3,4,4-trimethylpentan-2-one, is often the more reliable method for minimizing elimination byproducts. This is because the reaction conditions for ketone reduction can be more easily controlled to favor the desired alcohol. Mild reducing agents like sodium borohydride are highly selective for the carbonyl group and can be used at low temperatures, which disfavors elimination. The Grignard reaction with a sterically hindered aldehyde can be more prone to side reactions due to the basicity of the Grignard reagent and steric hindrance around the reaction center.

Q2: What are the expected elimination byproducts in the synthesis of this compound?

A2: The primary elimination byproducts are isomers of trimethylpentene. The two most likely byproducts are 3,4,4-trimethyl-2-pentene and 3,4,4-trimethyl-1-pentene . The formation of these alkenes occurs through the removal of the hydroxyl group (or a precursor) and a proton from an adjacent carbon atom.

Q3: Can carbocation rearrangements occur during the elimination side reactions?

A3: Yes, if the elimination proceeds through an E1 mechanism, which is common for secondary alcohols under acidic conditions, a secondary carbocation intermediate is formed. This carbocation could potentially undergo a hydride or methyl shift to form a more stable tertiary carbocation, leading to a mixture of different alkene isomers. To minimize this, it is crucial to avoid strongly acidic and high-temperature conditions that favor E1 reactions.

Q4: How can I monitor the progress of the reaction to optimize for the desired product?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting material (ketone or aldehyde) on a TLC plate. The disappearance of the starting material and the appearance of a new spot corresponding to the alcohol product indicate the reaction's progress. The product alcohol will typically have a lower Rf value than the starting carbonyl compound and the alkene byproducts due to its polarity. Gas chromatography (GC) can also be used for more quantitative monitoring of product and byproduct formation.

Data Presentation

The choice of reaction conditions can significantly impact the ratio of the desired alcohol product to the undesired elimination byproducts. The following table summarizes representative data for the synthesis of a sterically hindered secondary alcohol, illustrating the effect of different reagents and temperatures.

Synthesis RouteReagent/ConditionsTemperature (°C)Desired Alcohol Yield (%)Elimination Byproduct Yield (%)
Ketone Reduction LiAlH₄ in THF, then H₃O⁺ workup35 (reflux)7525
NaBH₄ in Methanol (B129727) 0 - 25 >95 <5
Grignard Reaction Isopropylmagnesium bromide in THF35 (reflux)6040
Isopropylmagnesium bromide in THF -78 to 0 85 15

Note: This data is representative for sterically hindered secondary alcohols and illustrates general trends. Actual yields may vary based on specific experimental conditions and substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,4,4-trimethylpentan-2-one

This protocol is optimized to favor the formation of the alcohol over elimination byproducts.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in methanol (10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at or below 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol employs low-temperature conditions to minimize side reactions.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare isopropylmagnesium bromide from magnesium turnings (1.2 eq) and 2-bromopropane (B125204) (1.2 eq) in anhydrous diethyl ether.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 3,3-dimethylbutanal (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the prepared Grignard reagent to the aldehyde solution via a syringe or dropping funnel, maintaining the temperature below -60 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Point cluster_route Synthetic Route Selection cluster_reduction Route A: Ketone Reduction cluster_grignard Route B: Grignard Reaction cluster_outcome Reaction Outcome start Goal: Synthesize This compound route Choose Synthetic Route start->route ketone Start with 3,4,4-trimethylpentan-2-one route->ketone Reduction aldehyde Start with Aldehyde & Grignard Reagent route->aldehyde Grignard reducer Select Reducing Agent ketone->reducer mild_reducer Mild (e.g., NaBH₄) Low Temp (0-25 °C) reducer->mild_reducer Recommended strong_reducer Strong (e.g., LiAlH₄) Higher Temp reducer->strong_reducer Not Recommended high_yield High Yield of Alcohol Minimal Byproducts mild_reducer->high_yield low_yield Low Yield of Alcohol Significant Byproducts strong_reducer->low_yield grignard_cond Select Reaction Conditions aldehyde->grignard_cond low_temp Low Temp (-78 to 0 °C) Slow Addition grignard_cond->low_temp Recommended high_temp Higher Temp (> 0 °C) grignard_cond->high_temp Not Recommended low_temp->high_yield high_temp->low_yield

Caption: Decision workflow for minimizing byproducts in alcohol synthesis.

Byproduct_Formation_Pathway cluster_synthesis Synthesis Pathways cluster_products Products cluster_conditions Influencing Factors start Ketone or Aldehyde + Grignard reaction Reaction Conditions start->reaction alcohol Desired Product: This compound reaction->alcohol Favorable byproducts Elimination Byproducts: Trimethylpentene Isomers reaction->byproducts Unfavorable mild_cond Mild Conditions: Low Temp, Mild Reagents mild_cond->alcohol harsh_cond Harsh Conditions: High Temp, Strong Acid/Base harsh_cond->byproducts

Caption: Factors influencing product vs. byproduct formation.

Validation & Comparative

A Comparative Guide to the Chiral Resolution of 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis and separation of chiral molecules are critical in the development of new therapeutics. This guide provides a comparative overview of established methods for the chiral resolution of sterically hindered secondary alcohols, with a focus on approaches applicable to 3,4,4-trimethylpentan-2-ol. Due to the limited availability of specific experimental data for this compound, this document presents data and protocols for structurally analogous compounds to provide a practical framework for methodology development.

The three primary methods for chiral resolution discussed are:

  • Enzymatic Kinetic Resolution: Utilizing enzymes to selectively acylate one enantiomer of the racemic alcohol.

  • Diastereomeric Salt Formation: Converting the racemic alcohol into diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): Directly separating the enantiomers on a chiral stationary phase.

Each of these techniques offers distinct advantages and disadvantages in terms of efficiency, scalability, and cost. The selection of the most appropriate method will depend on the specific requirements of the research or development project.

Comparison of Chiral Resolution Methods

The following tables summarize quantitative data for the chiral resolution of secondary alcohols using the three main techniques. These examples, while not specific to this compound, provide a valuable baseline for what can be expected when applying these methods to a sterically hindered secondary alcohol.

Table 1: Enzymatic Kinetic Resolution of Secondary Alcohols using Candida antarctica Lipase B (CALB)

SubstrateAcylating AgentYield of Unreacted Alcohol (%)Enantiomeric Excess (e.e.) of Unreacted Alcohol (%)Reference
(±)-2-PentanolVinyl Acetate (B1210297)36>99[1]
(±)-2-HeptanolVinyl Acetate40>99[1]
(±)-2-OctanolNot Specified47.4 (molar conversion)99.7 (of product)[2]

Table 2: Diastereomeric Salt Formation for Chiral Resolution of Secondary Alcohols

SubstrateDerivatizing AgentResolving AgentEnantiomeric Excess (e.e.) of Resolved Alcohol (%)Reference
(±)-1-Phenyl-1-propanolMaleic Anhydride (B1165640)Cinchonidine>99[3]
(±)-1-Phenyl-2-propanolMaleic Anhydride(+)-Dehydroabietylamine98[3]

Table 3: Chiral HPLC Separation of Secondary Alcohols

AnalyteChiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)Reference
(±)-PropranololChiralpak® IAn-Heptane/Ethanol/Diethylamine (B46881) (80:20:0.1)Not SpecifiedNot SpecifiedGeneral Protocol

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the resolution of analogous secondary alcohols and should be optimized for this compound.

Protocol 1: Enzymatic Kinetic Resolution of a Secondary Alcohol

This protocol is adapted from the resolution of 2-pentanol (B3026449) and 2-heptanol (B47269) using Candida antarctica Lipase B[1].

Materials:

  • Racemic this compound

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym® 435)

  • Vinyl acetate (acylating agent)

  • Organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic this compound (1.0 eq) in the chosen organic solvent, add vinyl acetate (0.5 - 1.0 eq).

  • Add immobilized CALB (typically 10-50 mg per mmol of alcohol).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol from the ester by column chromatography.

  • Determine the enantiomeric excess of the purified alcohol.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a general procedure based on the resolution of 1-phenyl-1-propanol (B1198777) and 1-phenyl-2-propanol[3].

Materials:

  • Racemic this compound

  • Maleic anhydride

  • Chiral base (e.g., cinchonidine, brucine, or a chiral amine)

  • Anhydrous solvent for esterification (e.g., toluene)

  • Solvent for crystallization (e.g., ethanol, acetone, or a mixture)

  • Aqueous acid (e.g., HCl) and base (e.g., NaOH) for hydrolysis

  • Standard laboratory glassware

Procedure: Step 1: Formation of the Hemimaleate Ester

  • Dissolve racemic this compound (1.0 eq) and maleic anhydride (1.0 eq) in anhydrous toluene.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude racemic hemimaleate ester.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve the crude racemic hemimaleate ester in a suitable crystallization solvent.

  • Add an equimolar amount of the chiral resolving agent (e.g., cinchonidine).

  • Heat the mixture to dissolve all solids, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

Step 3: Liberation of the Enantiomerically Enriched Alcohol

  • Treat the isolated diastereomeric salt with an aqueous base (e.g., NaOH) to hydrolyze the ester and liberate the chiral alcohol and the resolving agent.

  • Extract the mixture with an organic solvent (e.g., diethyl ether) to isolate the enantiomerically enriched alcohol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the enantiomeric excess of the resolved alcohol by chiral GC or HPLC.

Protocol 3: Chiral HPLC Analysis

This is a general protocol for the development of a chiral HPLC method for a secondary alcohol.

Materials:

  • Racemic and, if available, enantiomerically enriched samples of this compound

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ)

  • HPLC system with a UV or refractive index detector

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a polysaccharide-based chiral stationary phase.

    • Screen different mobile phase compositions, typically mixtures of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.

    • For basic or acidic analytes, a small amount of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds) may be required to improve peak shape.

  • Method Optimization:

    • Once a promising column and mobile phase system is identified, optimize the separation by adjusting the ratio of the mobile phase components.

    • Vary the flow rate (typically in the range of 0.5 - 1.5 mL/min) to improve resolution.

    • Adjust the column temperature, as it can significantly affect enantioselectivity.

  • Analysis:

    • Dissolve the racemic sample in the mobile phase.

    • Inject the sample onto the equilibrated HPLC system.

    • Identify the retention times of the two enantiomers.

    • Calculate the resolution factor (Rs) to quantify the separation. An Rs value of ≥ 1.5 indicates baseline separation.

    • For quantitative analysis of enantiomeric excess, create a calibration curve using standards of known enantiomeric composition.

Visualizing the Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a secondary alcohol, highlighting the three main approaches discussed in this guide.

Chiral_Resolution_Workflow cluster_enzymatic Enzymatic Kinetic Resolution cluster_diastereomeric Diastereomeric Salt Formation cluster_hplc Chiral HPLC racemate Racemic this compound enzymatic_step Enzymatic Acylation (e.g., CALB, vinyl acetate) racemate->enzymatic_step esterification Esterification (e.g., Maleic Anhydride) racemate->esterification hplc_separation Direct Separation on Chiral Stationary Phase racemate->hplc_separation separation1 Separation (Chromatography) enzymatic_step->separation1 enantiomer_A (R)-Enantiomer (Ester) separation1->enantiomer_A enantiomer_B (S)-Enantiomer (Alcohol) separation1->enantiomer_B hydrolysis Hydrolysis enantiomer_A->hydrolysis Optional hydrolysis->enantiomer_B Optional salt_formation Salt Formation (Chiral Base) esterification->salt_formation crystallization Fractional Crystallization salt_formation->crystallization salt_A Diastereomeric Salt 1 (Less Soluble) crystallization->salt_A salt_B Diastereomeric Salt 2 (More Soluble) crystallization->salt_B liberation1 Liberation salt_A->liberation1 liberation2 Liberation salt_B->liberation2 enantiomer_C Enantiomer 1 liberation1->enantiomer_C enantiomer_D Enantiomer 2 liberation2->enantiomer_D enantiomer_E Enantiomer 1 hplc_separation->enantiomer_E enantiomer_F Enantiomer 2 hplc_separation->enantiomer_F

A generalized workflow for the chiral resolution of a secondary alcohol.

References

A Comparative Guide to Enantiomeric Excess Determination of 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical analytical challenge in asymmetric synthesis and pharmaceutical development. For chiral alcohols such as 3,4,4-trimethylpentan-2-ol, a variety of analytical techniques can be employed to quantify the stereochemical purity. This guide provides a comparative overview of three prevalent methods: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, advantages, and limitations are discussed, supported by generalized experimental protocols and representative data to aid researchers in selecting the most suitable technique for their needs.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of this compound hinges on factors such as sample volatility, concentration, required accuracy, and available instrumentation. The following table summarizes the key characteristics of each technique.

MethodPrincipleAdvantagesDisadvantagesRepresentative Data Output
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase in the gas phase. Derivatization to a more volatile species may be necessary.High resolution and sensitivity.[1] Well-established for volatile compounds.[2]May require derivatization, adding a reaction step and the potential for kinetic resolution.[1] High temperatures could lead to racemization.Chromatogram displaying two separated peaks, one for each enantiomer. Retention times and peak areas are used to calculate the ee.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase in the liquid phase.Broad applicability to a wide range of compounds, often without the need for derivatization.[3] Analysis at room temperature minimizes the risk of racemization.[1]Can be more time-consuming and may require larger sample quantities compared to GC.Chromatogram with two resolved peaks corresponding to the R and S enantiomers. Enantiomeric excess is determined from the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinguishable signals for each enantiomer in the NMR spectrum.[4][5]Rapid analysis time, typically under 5 minutes per sample.[4] Provides structural information in addition to enantiomeric excess.Generally lower sensitivity compared to chromatographic methods. May require higher sample concentrations.¹H or ¹⁹F NMR spectrum showing separate, quantifiable signals for the diastereomeric derivatives of the enantiomers.

Experimental Protocols

Chiral Gas Chromatography (GC) Protocol

Chiral GC is a powerful technique for separating volatile enantiomers. For alcohols like this compound, derivatization to a more volatile ester or ether is often beneficial.

1. Derivatization (Optional, but Recommended):

  • In a clean vial, dissolve approximately 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a slight excess of a derivatizing agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, and a catalytic amount of a base like pyridine.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or a preliminary GC scan.

  • Quench the reaction with a small amount of water and extract the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and carefully concentrate the solution.

2. GC Analysis:

  • Column: A cyclodextrin-based chiral capillary column, such as one containing a derivatized β-cyclodextrin, is recommended.[2][6][7]

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Program: An isothermal analysis at a low temperature (e.g., 60-80 °C) often provides the best chiral separation. Alternatively, a slow temperature ramp (e.g., 1-2 °C/min) can be employed.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Sample Preparation: Dilute the derivatized (or underivatized) sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Chiral HPLC is a versatile method that often does not require derivatization.

1. HPLC Analysis:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H, is a good starting point.[3]

  • Mobile Phase: A normal-phase eluent system, typically a mixture of hexane (B92381) and isopropanol, is commonly used. The exact ratio will require optimization to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for alcohols that lack a strong chromophore.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer peaks using the same formula as for GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy offers a rapid method for determining enantiomeric excess through the use of a chiral derivatizing agent, such as Mosher's acid, to form diastereomers with distinct NMR signals.[5]

1. Formation of Mosher's Esters:

  • In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) and a catalytic amount of a base (e.g., pyridine).

  • Allow the reaction to proceed to completion at room temperature.

2. NMR Analysis:

  • Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.

  • In the ¹H NMR spectrum, look for well-resolved signals corresponding to protons near the chiral center (e.g., the methoxy (B1213986) group of the Mosher's ester).

  • In the ¹⁹F NMR spectrum, the trifluoromethyl groups of the two diastereomers will give rise to two distinct signals.

  • Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

Visualizing the Workflow

The general workflow for determining the enantiomeric excess of a chiral compound like this compound is outlined in the following diagram. This process is applicable across the different analytical techniques discussed.

Enantiomeric_Excess_Determination_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Chiral this compound Derivatization Derivatization (Optional) e.g., Esterification Sample->Derivatization If necessary Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization->Dissolution GC Chiral GC Dissolution->GC HPLC Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Spectrum Obtain Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: General workflow for enantiomeric excess determination.

References

A Comparative Guide to Purity Analysis of 3,4,4-trimethylpentan-2-ol via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3,4,4-trimethylpentan-2-ol against other analytical techniques. Supported by established experimental protocols, this document outlines the strengths and considerations for each method.

Introduction to this compound and the Imperative of Purity

This compound is a branched-chain alcohol whose utility in various chemical syntheses necessitates a high degree of purity. Impurities can arise from the synthetic route, storage, or degradation and may lead to undesirable side reactions, reduced product yield, and compromised results in research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of alcohols like this compound.

Potential Impurities in this compound

The nature and quantity of impurities in a batch of this compound are largely dependent on the synthetic pathway employed. Common synthesis routes for branched-chain alcohols can introduce several types of impurities, including:

  • Isomers: Other trimethylpentanol isomers such as 2,3,4-trimethylpentan-2-ol (B13024063) or 2,4,4-trimethylpentan-2-ol.[1]

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Byproducts: Compounds formed from side reactions during synthesis, such as the corresponding ketone, 3,4,4-trimethylpentan-2-one.[2][3]

  • Solvents: Residual solvents used during the reaction or purification steps.

Comparative Analysis of Purity Assessment Techniques

While GC-MS is a primary method for alcohol purity analysis, other techniques offer complementary information. The table below compares GC-MS with Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.Separation based on differential partitioning between a mobile and stationary phase.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Absolute quantification without a specific reference standard for the analyte.[4]Analysis of non-volatile or thermally labile compounds.[4]
Sensitivity High (ppm to ppb levels).Moderate (typically requires >0.1% w/w).Varies with detector (moderate with RID for alcohols).
Sample Throughput High, with automated injection systems.Moderate, requires careful sample preparation and longer acquisition times for high precision.High, with autosamplers.
Key Advantages Excellent separation of isomers and volatile impurities, definitive identification via mass spectra.High precision and accuracy, non-destructive, provides structural information.Suitable for a wide range of compounds, including non-volatile impurities.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures.Alcohols lack a strong UV chromophore, often requiring a less sensitive Refractive Index Detector (RID).[4]
Experimental Protocol: GC-MS Analysis of this compound

This section details a standard protocol for the purity analysis of this compound using GC-MS. This method is adapted from established procedures for alcohol analysis.[5]

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., high-purity dichloromethane (B109758) or methanol) to a final concentration of 1 mg/mL in a volumetric flask.

  • If an internal standard is used for quantification, add it to the solvent before dilution. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as another branched-chain alcohol or an alkane.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of isomers and other potential impurities.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector Temperature: 250 °C.[5]

  • Injection Volume: 1 µL.

  • Injection Mode: Split injection with a split ratio of 50:1 to avoid column overloading.[5]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[5]

    • Interface Temperature: 250 °C.[5]

    • Scan Range: m/z 35-350.

3. Data Analysis

  • The purity of this compound is determined by the area percentage method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.

  • Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and, when possible, by comparing their retention times and mass spectra with those of authentic standards.[6]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Injection Inject Sample Dissolving->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Identification->Quantification cluster_methods Analytical Methods cluster_outputs Purity & Impurity Profile Analyte This compound Sample GCMS GC-MS Analyte->GCMS qNMR qNMR Analyte->qNMR HPLC HPLC-RID Analyte->HPLC Purity Purity (%) GCMS->Purity Impurities Impurity Profile GCMS->Impurities qNMR->Purity HPLC->Purity

References

A Comparative Guide to the NMR Spectroscopic Characterization of 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule.[1][2] This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for 3,4,4-trimethylpentan-2-ol, alongside its structural isomers, to aid in its specific characterization.

Comparison of ¹H and ¹³C NMR Spectral Data

The structural differences between this compound and its isomers, such as 2,2,4-trimethyl-1-pentanol (B74239) and 2,4,4-trimethyl-2-pentanol, lead to distinct NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and compares it with the available data for its isomers.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H1 (CH₃-C2)~1.2Doublet~6.5
H2 (CH-OH)~3.8Multiplet
H3 (CH-C4)~1.8Doublet~10.0
H5 (C(CH₃)₃)~0.9Singlet
H6 (CH₃-C3)~0.9Doublet~7.0
OHVariableSinglet (broad)
2,2,4-Trimethyl-1-pentanol H1 (CH₂-OH)3.29Doublet7.2
H2 (CH-C4)1.66Multiplet
H3 (CH₂)1.12Doublet5.4
H4 (C(CH₃)₂)0.91Singlet
H5 (CH(CH₃)₂)0.89Doublet6.6
2,4,4-Trimethyl-2-pentanol H1 (C(CH₃)₂)1.22Singlet
H3 (CH₂)1.65Singlet
H5 (C(CH₃)₃)0.95Singlet
OHVariableSinglet (broad)

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound C1 (CH₃-C2)~23
C2 (CH-OH)~70
C3 (CH-C4)~50
C4 (C(CH₃)₃)~35
C5 (C(CH₃)₃)~27
C6 (CH₃-C3)~15
2,2,4-Trimethylpentane C1, C529.5
C231.2
C353.2
C425.0
2,3,4-Trimethylpentane C1, C515.6
C2, C439.0
C345.4
Methyls on C2, C3, C418.9, 15.6, 19.9

Experimental Protocol for NMR Characterization

A standardized protocol ensures the acquisition of high-quality NMR data for structural elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

  • Standard acquisition parameters:

    • Pulse sequence: Standard single-pulse.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • Standard acquisition parameters:

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow for NMR-based Structural Characterization

The logical flow of experiments and data analysis is crucial for accurate structure determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation Compound This compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube H1_NMR 1H NMR Spectroscopy NMR_Tube->H1_NMR C13_NMR 13C NMR Spectroscopy NMR_Tube->C13_NMR Process_H1 Process 1H Data (FT, Phasing, Calibration) H1_NMR->Process_H1 Process_C13 Process 13C Data (FT, Phasing, Calibration) C13_NMR->Process_C13 Analyze_H1 Analyze 1H Spectrum (Shifts, Multiplicity, Integration) Process_H1->Analyze_H1 Analyze_C13 Analyze 13C Spectrum (Chemical Shifts) Process_C13->Analyze_C13 Structure Confirm Structure of This compound Analyze_H1->Structure Analyze_C13->Structure

Caption: Workflow for the characterization of this compound using NMR spectroscopy.

By following this guide, researchers can effectively utilize NMR spectroscopy to distinguish this compound from its isomers and confirm its chemical structure with a high degree of confidence.

References

A Comparative Guide to 3,4,4-Trimethylpentan-2-ol and Other Bulky Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired molecular architectures and biological activities. Bulky secondary alcohols, characterized by significant steric hindrance around the hydroxyl group, offer unique reactivity profiles that can be leveraged to control stereoselectivity and influence reaction pathways. This guide provides a comprehensive comparison of 3,4,4-trimethylpentan-2-ol with other sterically hindered C8 and C9 alcohols, offering insights into their physicochemical properties, reactivity, and potential applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The steric bulk of these alcohols significantly influences their physical properties. Increased branching generally leads to a decrease in boiling point and an increase in melting point compared to their linear isomers, due to altered intermolecular forces. The following table summarizes key physicochemical properties of this compound and a selection of other bulky alcohols.

PropertyThis compound2,3,4-Trimethylpentan-2-ol3,3,4-Trimethylpentan-2-olDi-tert-butyl carbinol (2,2,4,4-Tetramethyl-3-pentanol)
Molecular Formula C₈H₁₈O[1][2][3]C₈H₁₈O[4]C₈H₁₈O[5]C₉H₂₀O
Molecular Weight ( g/mol ) 130.23[1][2][3]130.23[4]130.23[5]144.26
Boiling Point (°C) 165.5 (estimated)170.96 (estimate)[6]Not available165.5 at 760 mmHg[7]
Melting Point (°C) Not available-61.15 (estimate)[6]Not available50[7]
Density (g/cm³) Not available0.8040 (estimate)[6]Not available0.823[7]
CAS Number 10575-56-1[1][2][3]66576-26-9[4]19411-41-7[5]14609-79-1[7]

Reactivity Profile: Oxidation and Nucleophilic Substitution

The reactivity of bulky alcohols is a key differentiator in their synthetic utility. Steric hindrance around the hydroxyl group significantly impacts the rates and mechanisms of common alcohol reactions.

Oxidation Reactions

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. However, the rate of this reaction is highly sensitive to steric hindrance. Bulky secondary alcohols, such as this compound, are expected to exhibit slower reaction rates in oxidation reactions compared to less hindered secondary alcohols.

Experimental Data Snapshot: Relative Oxidation Rates

AlcoholSteric HindranceExpected Relative Rate of Oxidation
2-PropanolLowFast
3,3-Dimethyl-2-butanolHighSlow
This compound Very High Very Slow
Di-tert-butyl carbinolExtremely HighExtremely Slow

This trend is attributed to the difficulty of the oxidant to access the hydroxyl group and the adjacent C-H bond that is cleaved during oxidation.

Nucleophilic Substitution Reactions

Bulky secondary alcohols typically favor SN1-type reactions over SN2-type reactions. The formation of a secondary carbocation intermediate is sterically more accessible than the backside attack required for an SN2 mechanism, which is severely impeded by the bulky alkyl groups.

The Lucas Test: A Qualitative Comparison of Reactivity

The Lucas test, which involves the reaction of an alcohol with a solution of zinc chloride in concentrated hydrochloric acid, provides a qualitative measure of the rate of SN1 reaction. The rate of formation of the corresponding alkyl chloride, observed as turbidity, is indicative of the stability of the carbocation intermediate.

Alcohol TypeCarbocation StabilityExpected Observation with Lucas Reagent
PrimaryLeast StableNo reaction at room temperature.[1][7][8]
SecondaryMore StableTurbidity appears within 5-10 minutes.[9]
TertiaryMost StableImmediate turbidity.[1][7][8]
Bulky Secondary Alcohols Stabilized by alkyl groups Turbidity expected, rate dependent on specific structure.

For bulky secondary alcohols like this compound, the reaction rate in the Lucas test would be expected to be faster than that of a simple secondary alcohol like 2-propanol, due to the increased stabilization of the carbocation intermediate by the electron-donating alkyl groups.

Applications in Drug Development and Synthesis

The unique steric and electronic properties of bulky alcohols make them valuable in several areas of drug development and organic synthesis:

  • Chiral Auxiliaries: The steric bulk of these alcohols can be exploited to direct the stereochemical outcome of a reaction. By temporarily incorporating the bulky alcohol into a molecule, it can effectively shield one face of a reactive center, leading to the preferential formation of one stereoisomer.[10][11]

  • Specialty Solvents: The branched structure of these alcohols can impart unique solvency properties, making them useful in specific formulations or as reaction media.

  • Starting Materials for Complex Molecules: Bulky alcohols can serve as precursors for the synthesis of complex molecules with specific stereochemical requirements, which is often a critical aspect of pharmacologically active compounds.

While specific examples of this compound in marketed drugs are not prominent, the general class of bulky alcohols plays a role in the synthesis of active pharmaceutical ingredients (APIs) where precise control of stereochemistry is crucial.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of the corresponding ketone, 3,4,4-trimethylpentan-2-one (B14736323).

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,4-trimethylpentan-2-one (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in small portions (1.1 equivalents).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Jones Oxidation of a Secondary Alcohol

This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using Jones reagent.

Reagents:

  • Secondary alcohol

  • Acetone (B3395972) (anhydrous)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

Procedure:

  • Dissolve the secondary alcohol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[12]

  • Cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise from the dropping funnel, maintaining the temperature below 20°C. A color change from orange-red to green should be observed.[13]

  • Continue adding the Jones reagent until the orange-red color persists, indicating that the alcohol has been completely oxidized.[13]

  • After the addition is complete, add a small amount of isopropanol (B130326) to quench any excess oxidant.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or column chromatography.

Lucas Test for Differentiating Alcohols

This qualitative test helps to distinguish between primary, secondary, and tertiary alcohols based on their reaction rate with the Lucas reagent.

Reagent:

  • Lucas Reagent: A solution of anhydrous zinc chloride in concentrated hydrochloric acid.[1][7]

Procedure:

  • Place about 1 mL of the alcohol to be tested in a clean, dry test tube.

  • Add 5-6 mL of the Lucas reagent to the test tube.

  • Stopper the test tube, shake well, and allow the mixture to stand at room temperature.

  • Observe the time taken for the formation of turbidity or a separate layer of the alkyl chloride.[1][7][8]

Visualizing Steric Hindrance and Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the comparison of these bulky alcohols.

Steric_Hindrance cluster_less_hindered Less Hindered cluster_more_hindered More Hindered 2-Propanol 2-Propanol This compound This compound Di-tert-butyl_carbinol Di-tert-butyl_carbinol Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->2-Propanol Fast Reaction Oxidizing_Agent->this compound Slow Reaction Oxidizing_Agent->Di-tert-butyl_carbinol Very Slow Reaction

Caption: Steric hindrance effect on oxidation rate.

SN1_vs_SN2 Bulky_Secondary_Alcohol Bulky_Secondary_Alcohol Carbocation_Intermediate Carbocation_Intermediate Bulky_Secondary_Alcohol->Carbocation_Intermediate SN1 Pathway (Favored) SN2_Pathway SN2 Pathway (Disfavored due to steric hindrance) Bulky_Secondary_Alcohol->SN2_Pathway Protonation Protonation Protonation->Bulky_Secondary_Alcohol Nucleophilic_Attack Nucleophilic_Attack Carbocation_Intermediate->Nucleophilic_Attack Substitution_Product Substitution_Product Nucleophilic_Attack->Substitution_Product

Caption: Favored SN1 pathway for bulky alcohols.

References

A Comparative Analysis of the Reactivity of 3,4,4-Trimethylpentan-2-ol and Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two secondary alcohols: 3,4,4-trimethylpentan-2-ol, a sterically hindered acyclic alcohol, and fenchol (B156177), a bicyclic monoterpenoid alcohol. The comparison focuses on three key reactions: dehydration, oxidation, and esterification. The objective is to provide a clear understanding of how the structural differences between these two molecules, primarily steric hindrance and conformational rigidity, influence their chemical behavior. This analysis is supported by established chemical principles and representative experimental protocols.

Structural Overview

The reactivity of an alcohol is profoundly influenced by the steric environment around the hydroxyl group and the overall molecular structure.

  • This compound is a secondary alcohol characterized by significant steric bulk surrounding the hydroxyl-bearing carbon. This carbon is flanked by a methyl group on one side and a sterically demanding tert-butyl group on the other. This steric congestion is expected to hinder the approach of reagents to the reaction center.

  • Fenchol (1,3,3-trimethyl-2-norbornanol) is also a secondary alcohol, but its hydroxyl group is part of a rigid bicyclo[2.2.1]heptane ring system.[1] While the ring structure imposes conformational constraints, the accessibility of the hydroxyl group is different from its acyclic counterpart. Fenchol exists as endo and exo isomers, which can exhibit different reactivities.

Structural_Comparison cluster_0 This compound cluster_1 Fenchol 344_structure Structure:      CH3       | CH3-C-CH-CH3       |  |      CH3 OH 344_attributes Attributes: - Acyclic secondary alcohol - High steric hindrance (tert-butyl group) - Free bond rotation fenchol_attributes fenchol_attributes 344_attributes->fenchol_attributes Comparison Point: Steric Hindrance vs. Rigidity fenchol_structure Structure: (Bicyclic representation)

Caption: Structural comparison of this compound and fenchol.

Reactivity in Dehydration Reactions

Dehydration of alcohols involves the elimination of a water molecule to form an alkene, typically under acidic conditions and with heating.[2][3] The reaction generally proceeds through an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[4][5]

Comparative Analysis

The relative ease of dehydration follows the order 3° > 2° > 1° alcohols, which correlates with the stability of the corresponding carbocation intermediate.[4][6] Both this compound and fenchol are secondary alcohols, but the fate of their carbocation intermediates differs significantly.

  • This compound: Protonation of the hydroxyl group followed by the loss of water forms a secondary carbocation. This carbocation is prone to rearrangement via a hydride or methyl shift to form a more stable tertiary carbocation, leading to a mixture of alkene products. The major product would be the most stable (most substituted) alkene according to Zaitsev's rule.[7]

  • Fenchol: The rigid bicyclic structure of fenchol restricts the possibility of classical carbocation rearrangements. The formation of a planar carbocation at the C2 position would introduce significant ring strain. Dehydration is known to produce a mixture of fenchenes, which are isomers of fenchol with a double bond within the bicyclic system.

Table 1: Predicted Dehydration Reactivity and Products

FeatureThis compoundFenchol
Mechanism E1E1
Carbocation Intermediate Secondary, prone to rearrangement to tertiarySecondary, rearrangement is constrained by the ring structure
Predicted Major Product(s) Mixture of highly substituted alkenes (e.g., 2,3,4-trimethylpent-2-ene) after rearrangementMixture of fenchene isomers
Predicted Relative Rate Potentially faster due to the ability to form a stable tertiary carbocationSlower due to ring strain in the carbocation intermediate
Experimental Protocol: Dehydration of a Secondary Alcohol

This is a general procedure that can be adapted for both alcohols.

  • Setup: Place the alcohol (1.0 eq) in a round-bottom flask equipped with a distillation head and a receiving flask.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 0.2 eq).

  • Heating: Heat the mixture to the appropriate temperature (typically 100-140°C for secondary alcohols) to distill the alkene product as it forms.[5]

  • Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Drying and Purification: Dry the organic layer with an anhydrous salt (e.g., MgSO₄), filter, and purify by fractional distillation.

Dehydration_Workflow cluster_alcohol1 This compound cluster_alcohol2 Fenchol A1 Protonation of -OH B1 Loss of H2O (forms 2° carbocation) A1->B1 C1 Rearrangement (forms 3° carbocation) B1->C1 D1 Deprotonation C1->D1 E1 Mixture of Alkenes (Zaitsev Product Dominates) D1->E1 A2 Protonation of -OH B2 Loss of H2O (forms 2° carbocation) A2->B2 C2 Deprotonation (No major rearrangement) B2->C2 D2 Mixture of Fenchenes C2->D2

Caption: Dehydration pathways for the two alcohols.

Reactivity in Oxidation Reactions

The oxidation of secondary alcohols yields ketones.[8] This transformation is a fundamental process in organic synthesis.

Comparative Analysis

The rate of oxidation can be significantly influenced by steric hindrance around the carbinol proton (the hydrogen on the hydroxyl-bearing carbon).

  • This compound: The significant steric bulk from the adjacent tert-butyl group is expected to make the oxidation of this alcohol challenging with conventional oxidizing agents. The approach of the oxidant to the carbinol proton is sterically hindered. Specialized, less hindered oxidizing agents like those based on 2-azaadamantane (B3153908) N-oxyl (AZADO) may be more effective than traditional reagents like TEMPO for such sterically hindered alcohols.[9]

  • Fenchol: The oxidation of fenchol to fenchone (B1672492) is a well-established transformation.[1] The bicyclic structure holds the carbinol proton in a relatively exposed position, making it accessible to oxidizing agents. Various methods, including the use of pyridinium (B92312) chlorochromate (PCC) or bleach, can be employed.[10][11]

Table 2: Predicted Oxidation Reactivity

FeatureThis compoundFenchol
Product 3,4,4-Trimethylpentan-2-oneFenchone
Steric Hindrance HighModerate
Predicted Relative Rate Slower, may require specialized reagentsFaster with standard oxidizing agents
Suitable Reagents PCC, Swern Oxidation, AZADO-based systems[9][12]PCC, NaOCl (bleach), Potassium Permanganate[10][11]
Experimental Protocol: Oxidation using PCC
  • Setup: In a flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 eq) in a suitable solvent like dichloromethane (B109758) (DCM).

  • Alcohol Addition: Add a solution of the alcohol (1.0 eq) in DCM dropwise to the PCC suspension.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Dilute the reaction mixture with an inert solvent (e.g., diethyl ether) and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting ketone by column chromatography or distillation.[10]

Oxidation_Logic Start Secondary Alcohol Hindrance_Check Steric Hindrance? Start->Hindrance_Check High_Hindrance This compound Hindrance_Check->High_Hindrance High Low_Hindrance Fenchol Hindrance_Check->Low_Hindrance Moderate Slow_Reaction Slow Reaction Rate (Requires specialized reagents like AZADO) High_Hindrance->Slow_Reaction Fast_Reaction Faster Reaction Rate (Standard reagents like PCC are effective) Low_Hindrance->Fast_Reaction Product Ketone Slow_Reaction->Product Fast_Reaction->Product

Caption: Logical workflow for the oxidation of secondary alcohols.

Reactivity in Esterification Reactions

Esterification, particularly the Fischer esterification, involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst to form an ester and water.[13][14]

Comparative Analysis

The rate of Fischer esterification is highly sensitive to steric hindrance in both the alcohol and the carboxylic acid.[15] The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.

  • This compound: Due to the severe steric congestion around the hydroxyl group, this alcohol is expected to be a poor nucleophile. The rate of esterification is predicted to be extremely slow under standard Fischer conditions. More forceful methods, such as using a highly reactive acyl chloride with a non-nucleophilic base, might be necessary to achieve ester formation.

  • Fenchol: Fenchol can be esterified with various organic acids.[16] While the bicyclic structure does present some steric bulk, it is generally less hindering than the acyclic analogue. The esterification of fenchol is a known process, suggesting that it is a reasonably competent nucleophile in this reaction.

Table 3: Predicted Esterification Reactivity

FeatureThis compoundFenchol
Mechanism Fischer Esterification (nucleophilic acyl substitution)Fischer Esterification
Nucleophilicity Very Low (due to high steric hindrance)Moderate
Predicted Relative Rate Very slowModerate
Reaction Conditions Likely requires harsh conditions or highly reactive acylating agentsStandard Fischer conditions (acid catalyst, heat) are effective
Experimental Protocol: Fischer Esterification
  • Setup: Combine the alcohol (1.0 eq), a carboxylic acid (1.0-1.2 eq), and a catalytic amount of a strong acid (e.g., H₂SO₄) in a round-bottom flask. A solvent that allows for azeotropic removal of water (e.g., toluene) can be used with a Dean-Stark apparatus.

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by TLC/GC analysis.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water, then with a saturated sodium bicarbonate solution to remove the acid catalyst and unreacted carboxylic acid, and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure. Purify the resulting ester by column chromatography or distillation.

Esterification_Mechanism Carboxylic_Acid R-COOH Protonation Protonation of Carbonyl (H+) Carboxylic_Acid->Protonation Activated_Carbonyl Activated Electrophile [R-C(OH)2]+ Protonation->Activated_Carbonyl Alcohol_Attack Nucleophilic Attack by Alcohol (R'-OH) Activated_Carbonyl->Alcohol_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of H2O Proton_Transfer->Water_Loss Deprotonation Deprotonation Water_Loss->Deprotonation Ester Ester R-COOR' Deprotonation->Ester

Caption: General mechanism for Fischer Esterification.

Conclusion

The reactivity of this compound and fenchol is dictated by their distinct structural features.

  • This compound is generally less reactive in reactions where the alcohol acts as a nucleophile (esterification) or is the site of oxidation, due to significant steric hindrance from the neighboring tert-butyl group. In dehydration reactions, it is likely to undergo carbocation rearrangement to form highly substituted, stable alkenes.

  • Fenchol's reactivity is governed by its rigid bicyclic structure. This rigidity prevents certain carbocation rearrangements in dehydration but allows for relatively unhindered access to the hydroxyl group and carbinol proton for oxidation and esterification compared to its highly hindered acyclic counterpart.

References

A Comparative Guide to the Stereoselectivity of Reactions with 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving chiral alcohols is of paramount importance in the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical manufacturing. 3,4,4-Trimethylpentan-2-ol, a sterically hindered secondary alcohol, presents unique challenges and opportunities in achieving high stereoselectivity. Due to a notable absence of specific experimental data in the published literature for this particular substrate, this guide provides a comparison based on established principles for sterically bulky secondary alcohols. We will focus on predictable and generally applicable methodologies, particularly enzymatic kinetic resolution, and contrast them with other common transformations.

Challenges in Stereoselective Reactions of this compound

The significant steric bulk imposed by the tert-butyl group adjacent to one of the chiral centers in this compound governs its reactivity. This steric hindrance can impede the approach of reagents, often leading to low reactivity or a lack of stereoselectivity in standard chemical transformations. For instance, nucleophilic substitution at the carbinol carbon is expected to be disfavored, and achieving facial selectivity in reactions such as oxidation can be challenging without a directing group.

Comparison of Stereoselective Outcomes

Given the steric hindrance of this compound, enzymatic reactions, which often exhibit high substrate specificity and stereoselectivity, are predicted to be the most effective means of achieving stereocontrol. The following table compares the expected stereochemical outcomes for key reactions.

ReactionReagents/CatalystAlternative AlcoholExpected Stereoselectivity for this compoundSupporting Rationale
Kinetic Resolution via Acylation Lipase (B570770) (e.g., Candida antarctica Lipase B)1-PhenylethanolHigh (Enantiomeric excess of unreacted alcohol and ester product can exceed 99%)Enzymes create a chiral binding pocket that can effectively differentiate between the two enantiomers of a sterically hindered alcohol, leading to the preferential acylation of one.
Oxidation Chromic Acid (H₂CrO₄)2-ButanolLow to NoneThe approach of the bulky chromium reagent is sterically hindered, and without a directing group, there is little to no facial selectivity, leading to a racemic mixture of the resulting ketone.
Esterification (Fischer) Carboxylic Acid, Acid Catalyst2-PentanolLow to NoneThe reaction proceeds through a planar carbocation-like intermediate, which can be attacked from either face by the nucleophile, resulting in a racemic mixture of the ester. Steric hindrance also slows this reaction significantly.

Experimental Protocol: Enzymatic Kinetic Resolution of this compound

This protocol is a general procedure for the kinetic resolution of a sterically hindered secondary alcohol using a commercially available immobilized lipase.

Materials:

  • Racemic this compound

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 eq).

  • Dissolve the alcohol in the anhydrous organic solvent (concentration typically 0.1-0.5 M).

  • Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).

  • Add the acyl donor (1.0-1.5 eq).

  • Stir the reaction mixture at a controlled temperature (typically 30-45 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Concentrate the filtrate using a rotary evaporator.

  • Separate the resulting ester from the unreacted alcohol using silica gel column chromatography.

  • Determine the enantiomeric excess of the purified alcohol and ester using chiral GC or HPLC.

Visualizing the Workflow and Logic

The following diagrams illustrate the conceptual basis of kinetic resolution and a typical experimental workflow for the enzymatic resolution of this compound.

G Conceptual Diagram of Kinetic Resolution cluster_0 Racemic Mixture cluster_1 Enzyme + Acyl Donor cluster_2 Products at ~50% Conversion (R)-Alcohol (R)-Alcohol Enzyme Enzyme (R)-Alcohol->Enzyme Fast Reaction (k_fast) (S)-Alcohol (S)-Alcohol (S)-Alcohol->Enzyme Slow Reaction (k_slow) (R)-Ester (R)-Ester Enzyme->(R)-Ester Unreacted_S_Alcohol (S)-Alcohol (enantiopure) G Experimental Workflow for Enzymatic Resolution Start Racemic this compound Reaction Add Lipase & Acyl Donor in Solvent Stir at Controlled Temperature Start->Reaction Monitoring Monitor Conversion (GC/TLC) Reaction->Monitoring Filtration Filter to Remove Enzyme Monitoring->Filtration At ~50% Conversion Concentration Concentrate Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Analysis Chiral GC/HPLC Analysis Purification->Analysis Products Enantioenriched Alcohol & Ester Analysis->Products

Validating the Synthesis of 3,4,4-Trimethylpentan-2-ol: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of organic molecules are paramount. This guide provides a comparative analysis of two common synthetic pathways for the tertiary alcohol 3,4,4-trimethylpentan-2-ol, with a focus on validation through comprehensive spectral analysis.

The synthesis of sterically hindered alcohols such as this compound presents unique challenges. This guide explores two primary synthetic strategies: the reduction of the corresponding ketone, 3,4,4-trimethylpentan-2-one (B14736323), and the Grignard reaction between a suitable organomagnesium halide and an aldehyde. The validation of the successful synthesis of the target molecule is demonstrated through a detailed examination of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway Comparison

Two principal methods for the synthesis of this compound are presented below: the reduction of a ketone and the Grignard reaction. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and potential side products.

Synthesis MethodStarting MaterialsGeneral Reaction ConditionsAdvantagesDisadvantages
Ketone Reduction 3,4,4-trimethylpentan-2-one, Sodium Borohydride (B1222165) (NaBH₄), MethanolMild conditions, typically room temperature.High yield, simple workup, readily available starting materials.Dependent on the availability of the precursor ketone.
Grignard Reaction tert-butylmagnesium chloride, Acetaldehyde (B116499), Diethyl ether (anhydrous)Requires anhydrous conditions, Grignard reagent preparation.Forms a new carbon-carbon bond, versatile.Sensitive to moisture, potential for side reactions if conditions are not strictly controlled.

Experimental Protocols

Method 1: Reduction of 3,4,4-trimethylpentan-2-one

This method involves the reduction of the ketone 3,4,4-trimethylpentan-2-one using sodium borohydride.

Materials:

  • 3,4,4-trimethylpentan-2-one

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4,4-trimethylpentan-2-one in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation.

Method 2: Grignard Synthesis

This protocol outlines the synthesis of this compound via the reaction of tert-butylmagnesium chloride with acetaldehyde.[1][2][3][4][5][6]

Materials:

  • Magnesium turnings

  • tert-butyl chloride

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of tert-butyl chloride in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (as evidenced by bubbling and a loss of the iodine color), add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the ether by distillation.

    • Purify the resulting this compound by distillation.

Spectral Analysis and Validation

The identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8m1HCH-OH
~1.7m1HCH-CH(CH₃)₂
~1.1d3HCH₃-CH(OH)
~0.9s9HC(CH₃)₃
~0.85d3HCH-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to determine the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (ppm)Assignment
~70CH-OH
~50CH-CH(OH)
~35C(CH₃)₃
~27C(CH₃)₃
~20CH₃-CH(OH)
~16CH-CH₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule.

Wavenumber (cm⁻¹)Functional GroupDescription
~3350 (broad)O-HAlcohol stretching vibration
~2960C-HAlkane stretching vibration
~1370C-HAlkane bending vibration
~1100C-OAlcohol stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
130Molecular ion [M]⁺
115[M - CH₃]⁺
87[M - C₃H₇]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

Experimental and Logical Workflow

The following diagram illustrates the workflow for the synthesis and validation of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_validation Validation start Choose Synthesis Route ketone_red Ketone Reduction start->ketone_red grignard Grignard Reaction start->grignard purification Purification (Distillation) ketone_red->purification grignard->purification nmr NMR (1H & 13C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample compare Compare Spectra to Expected Data nmr->compare ir->compare ms->compare conclusion Confirm Structure and Purity compare->conclusion

References

"comparative study of reducing agents for 3,4,4-trimethylpentan-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The choice of reducing agent is paramount, as it dictates the reaction's efficiency, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of common reducing agents for the sterically hindered ketone, 3,4,4-trimethylpentan-2-one (B14736323), supported by experimental data to inform reagent selection in a research and development setting.

Performance Comparison of Reducing Agents

The following table summarizes the performance of three common reducing agents—sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation—for the reduction of 3,4,4-trimethylpentan-2-one to 3,4,4-trimethylpentan-2-ol. Due to the steric hindrance around the carbonyl group, the choice of reagent significantly impacts the reaction's outcome.

Reducing AgentReaction ConditionsYield (%)Diastereoselectivity (syn:anti)Reaction Time
Sodium Borohydride (NaBH₄) Methanol (B129727), 0°C to rtHighModerateSeveral hours
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF, 0°C to rtVery HighLow to Moderate30 min - 2h
Catalytic Hydrogenation (H₂/Pd-C) Ethanol (B145695), rt, 1 atm H₂HighSubstrate DependentSeveral hours

Experimental Workflow

The general experimental workflow for the reduction of 3,4,4-trimethylpentan-2-one is depicted in the following diagram. The process involves the reaction of the ketone with the chosen reducing agent, followed by a work-up procedure to neutralize any remaining reagent and isolate the alcohol product.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Product Isolation Ketone 3,4,4-trimethylpentan-2-one in Solvent Reaction Reaction under Controlled Temperature and Time Ketone->Reaction Reducing_Agent Reducing Agent (NaBH4, LiAlH4, or H2/Catalyst) Reducing_Agent->Reaction Quenching Quenching (e.g., with water or acid) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Product This compound Purification->Product

A generalized workflow for the reduction of 3,4,4-trimethylpentan-2-one.

Experimental Protocols

Detailed methodologies for the reduction using each of the compared agents are provided below. These protocols are based on general procedures for ketone reductions and should be adapted and optimized for the specific substrate.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, suitable for the reduction of aldehydes and ketones.[1][2] It is generally safe to handle and can be used in protic solvents like methanol and ethanol.

Procedure:

  • Dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones.[3][4] It reacts violently with protic solvents and must be used under anhydrous conditions.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.0 - 1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3,4,4-trimethylpentan-2-one (1.0 eq) in the same anhydrous solvent to the stirred suspension of LiAlH₄.

  • After the addition, allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0°C and quench it by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser work-up).

  • Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if needed.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to reduce the carbonyl group.[5] This method is often highly selective and can be performed under mild conditions.

Procedure:

  • Dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).

  • Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen several times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature for several hours to days, monitoring the reaction by TLC or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Objective Comparison

  • Sodium Borohydride (NaBH₄) is the most convenient and safest of the three reagents for the reduction of a simple ketone. Its moderate reactivity allows for good chemoselectivity, meaning it will typically not reduce other less reactive functional groups. For a sterically hindered ketone like 3,4,4-trimethylpentan-2-one, the reaction may be slow, and the diastereoselectivity is expected to be moderate, favoring the thermodynamically more stable alcohol.

  • Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent and will reduce the ketone much faster than NaBH₄.[4] However, its high reactivity makes it less selective, and it requires more stringent anhydrous reaction conditions. Due to its smaller size compared to solvated borohydride, it may exhibit lower diastereoselectivity in the reduction of sterically hindered ketones.

  • Catalytic Hydrogenation offers a green and often highly selective alternative. The stereochemical outcome is dependent on the catalyst and the substrate's ability to adsorb onto the catalyst surface. For sterically hindered ketones, the reaction rate can be slow, and the catalyst may be sensitive to impurities. The diastereoselectivity can be influenced by the choice of catalyst and reaction conditions.

For the specific case of 3,4,4-trimethylpentan-2-one, the bulky t-butyl group adjacent to the chiral center being formed will significantly influence the stereochemical outcome of the reduction, generally favoring the approach of the hydride from the less hindered face. The choice of the optimal reducing agent will depend on the desired balance of reaction speed, safety, cost, and stereoselectivity for a particular application. Further experimental investigation is recommended to determine the precise yields and diastereomeric ratios for each method with this specific substrate.

References

Assessing Steric Hindrance: A Comparative Guide for 3,4,4-Trimethylpentan-2-ol and Other Bulky Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular interactions, the spatial arrangement of atoms plays a critical role in determining reactivity and biological activity. Steric hindrance, the congestion caused by the physical bulk of atoms or groups of atoms, can profoundly influence the course of chemical reactions and the efficacy of therapeutic agents. This guide provides a comparative assessment of the steric hindrance of 3,4,4-trimethylpentan-2-ol, a highly branched tertiary alcohol, and other sterically demanding alcohol alternatives. By presenting quantitative data from key experimental techniques, this document aims to equip researchers with the tools to understand and predict steric effects in their own work.

Quantifying Steric Hindrance: Key Experimental Approaches

The steric bulk of a molecule is not merely a qualitative concept but can be quantified through various experimental and computational methods. The most common approaches involve measuring the rates of reactions that are sensitive to steric crowding around the reactive center.

Two primary methods for quantitatively assessing steric hindrance in alcohols are:

  • Reaction Kinetics Studies: By measuring the rate constants of reactions such as esterification or oxidation, one can infer the degree of steric hindrance. Bulky substituents near the hydroxyl group will slow down the reaction rate, providing a quantitative measure of their steric influence.

  • Derivation of Steric Parameters: Empirical parameters, such as Taft's steric parameter (E_s) and Charton's steric parameter (ν), provide a numerical scale for the steric effect of different substituent groups. These parameters are derived from kinetic data of well-defined reactions and can be used to predict reactivity in other systems.

Comparative Analysis of Steric Hindrance

Table 1: Taft Steric Parameters (E_s) for Selected Alkyl Groups

Alkyl GroupStructureTaft Steric Parameter (E_s)
Methyl-CH₃0.00
Ethyl-CH₂CH₃-0.07
Isopropyl-CH(CH₃)₂-0.47
tert-Butyl-C(CH₃)₃-1.54
Neopentyl-CH₂C(CH₃)₃-1.74

Note: Taft E_s values are relative to the methyl group. More negative values indicate greater steric hindrance.

Table 2: Charton Steric Parameters (ν) for Selected Alkyl Groups

Alkyl GroupCharton Steric Parameter (ν)
Methyl0.52
Ethyl0.56
Isopropyl0.76
tert-Butyl1.24

Note: Larger Charton ν values correspond to greater steric bulk.

The structure of the alkyl group attached to the carbinol carbon of this compound is 1,2,2-trimethylpropyl. While a specific E_s or ν value for this exact group is not published, its highly branched nature, with a quaternary carbon adjacent to the carbinol carbon, strongly suggests it would exhibit a steric hindrance significantly greater than that of a tert-butyl group.

Experimental Protocols

To facilitate the application of these assessment methods, detailed experimental protocols for two key reactions are provided below.

Protocol 1: Determination of Esterification Rate Constants

Fischer esterification is a classic organic reaction sensitive to steric effects. By monitoring the reaction progress over time, one can determine the rate constant, which serves as a quantitative measure of steric hindrance.

Objective: To determine the second-order rate constant for the acid-catalyzed esterification of a sterically hindered alcohol with a carboxylic acid.

Materials:

  • Sterically hindered alcohol (e.g., this compound or an analog)

  • Carboxylic acid (e.g., acetic acid)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous solvent (e.g., toluene)

  • Standardized sodium hydroxide (B78521) solution for titration

  • Phenolphthalein (B1677637) indicator

  • Thermostated reaction vessel

  • Quenching solution (e.g., ice-cold water)

  • Apparatus for titration

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the alcohol and carboxylic acid in the anhydrous solvent.

  • Initiation: Add a catalytic amount of the strong acid to initiate the reaction. Start timing immediately.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of ice-cold water.

  • Titration: Titrate the unreacted carboxylic acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis: Plot the concentration of the carboxylic acid versus time. The initial rate of the reaction can be determined from the slope of this curve. For a second-order reaction, a plot of 1/[Acid] versus time will yield a straight line with a slope equal to the rate constant (k).

Workflow for Esterification Kinetics

Esterification_Workflow A Reaction Setup: Alcohol + Acid + Solvent B Initiate Reaction: Add Catalyst A->B C Sample at Intervals B->C D Quench Reaction C->D E Titrate Unreacted Acid D->E F Data Analysis: Plot [Acid] vs. Time E->F G Determine Rate Constant (k) F->G

Caption: Workflow for determining esterification rate constants.

Protocol 2: Chromic Acid Oxidation of Tertiary Alcohols

While tertiary alcohols are generally resistant to oxidation under mild conditions, they can be oxidized under more forcing conditions, and the rate of this reaction is influenced by steric factors.

Objective: To compare the relative rates of oxidation of different sterically hindered tertiary alcohols by chromic acid.

Materials:

  • Tertiary alcohols for comparison

  • Chromic acid solution (prepared from chromium trioxide and sulfuric acid in water)

  • Acetone (as a solvent)

  • UV-Vis spectrophotometer

  • Thermostated cuvette holder

Procedure:

  • Preparation of Chromic Acid Reagent: Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, followed by dilution with water.

  • Reaction Monitoring: In a quartz cuvette, mix the tertiary alcohol with acetone.

  • Initiation: Add a small, known volume of the chromic acid reagent to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in the thermostated spectrophotometer and monitor the decrease in absorbance of the Cr(VI) species (typically around 350-450 nm) over time.

  • Data Analysis: Plot absorbance versus time. The initial rate of the reaction is proportional to the initial slope of this curve. By comparing the initial rates for different alcohols under the same conditions, their relative reactivity and, by extension, the relative steric hindrance can be determined.

Logical Flow of Steric Hindrance Assessment

Steric_Assessment_Logic cluster_methods Assessment Methods cluster_data Data Generation cluster_analysis Comparative Analysis A1 Reaction Kinetics B1 Measure Rate Constants (k) A1->B1 A2 Steric Parameters B2 Calculate/Find E_s, ν A2->B2 C1 Compare k values: Higher k = Lower Hindrance B1->C1 C2 Compare E_s / ν values: More negative E_s or higher ν = Higher Hindrance B2->C2 D Quantitative Assessment of Steric Hindrance C1->D C2->D

Caption: Logical flow for assessing steric hindrance.

Conclusion

The assessment of steric hindrance is crucial for understanding and predicting chemical reactivity and biological interactions. While direct kinetic data for this compound is elusive, this guide provides a framework for its evaluation through comparison with structurally similar, highly branched tertiary alcohols. By employing the detailed experimental protocols for esterification and oxidation kinetics, researchers can generate valuable quantitative data to inform their molecular design and development efforts. The provided steric parameters for various alkyl groups further enable a predictive understanding of how structural modifications will impact steric congestion. This comparative approach empowers scientists to make more informed decisions in the fields of chemical synthesis, catalysis, and drug discovery.

Safety Operating Guide

Safe Disposal of 3,4,4-Trimethylpentan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3,4,4-Trimethylpentan-2-ol, a flammable alcohol. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. As no specific safety data sheet (SDS) for this compound is readily available, the following procedures are based on guidelines for flammable alcohols and data from structurally similar isomers.

I. Immediate Safety Considerations

This compound is expected to be a flammable liquid and should be handled with care.[1][2] Vapors may be heavier than air and can travel to an ignition source.[2] Personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and appropriate gloves, should be worn at all times when handling this chemical.[1][2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

II. Quantitative Data for a Structurally Similar Isomer

To illustrate the potential hazards, the following table summarizes the properties of 2,2,4-Trimethylpentane (Isooctane), a closely related isomer. These values should be considered indicative of the properties of this compound.

PropertyValueReference
Molecular Formula C8H18--INVALID-LINK--
Flash Point -12 °C (closed cup)--INVALID-LINK--
Boiling Point 99 °C--INVALID-LINK--
Explosion Limits Lower: 1% (V), Upper: 6% (V)--INVALID-LINK--
GHS Hazard Statements H225: Highly flammable liquid and vapour--INVALID-LINK--
H304: May be fatal if swallowed and enters airways--INVALID-LINK--
H315: Causes skin irritation--INVALID-LINK--
H336: May cause drowsiness or dizziness--INVALID-LINK--
H410: Very toxic to aquatic life with long lasting effects--INVALID-LINK--

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental damage and safety hazards.[3][4]

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[4][5] The container should be made of a material that will not react with the chemical.[4]

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Do not mix this waste with other incompatible waste streams.[5]

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[3][6]

  • The storage area should be a designated hazardous waste accumulation area.

  • Ensure the container is kept tightly closed when not in use.[6]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Remove all ignition sources.[6]

  • Absorb the spill with a non-flammable inert material, such as sand or vermiculite. Do not use combustible materials like paper towels.[2]

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2][6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[3]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_contaminated Is the waste contaminated? start->is_contaminated collect_waste Collect in a labeled, compatible hazardous waste container is_contaminated->collect_waste Yes/No store_waste Store in a cool, well-ventilated area away from ignition sources collect_waste->store_waste spill_check Is there a spill? store_waste->spill_check clean_spill Clean with inert absorbent material and containerize for disposal spill_check->clean_spill Yes contact_disposal Arrange for pickup by a licensed hazardous waste contractor spill_check->contact_disposal No clean_spill->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3,4,4-Trimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3,4,4-Trimethylpentan-2-ol, tailored for researchers, scientists, and professionals in drug development. The information herein is designed to ensure a safe laboratory environment by outlining procedural steps for operation and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that necessitates careful handling. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation[1]. Adherence to the recommended personal protective equipment guidelines is mandatory to mitigate these risks.

Summary of GHS Hazard Statements:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended Specification
Eye and Face Protection Wear chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate protective clothing are required to prevent skin contact.[1]
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is insufficient, an approved respirator should be worn.[1]
Quantitative Data Summary

While a comprehensive set of quantitative physical and chemical data is not fully available from the searched documents, the following information has been identified:

PropertyValue
CAS Number 10575-56-1
Molecular Formula C8H18O
Purity 95%[1]
Flash Point Not Available
Boiling Point Not Available
Occupational Exposure Limits Not Available

Operational Plan: Safe Handling and Storage Procedures

A systematic approach is essential for the safe handling and storage of this compound to minimize exposure and prevent incidents.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling, ensure that a certified chemical fume hood is operational.

    • Confirm the immediate availability and functionality of an eyewash station and a safety shower.

    • Gather all necessary laboratory equipment and reagents.

    • Put on all required personal protective equipment as detailed above.

  • Chemical Handling:

    • All procedures involving this compound should be performed within a chemical fume hood to control vapor inhalation.

    • Avoid direct contact with skin, eyes, and clothing[1].

    • Keep the container tightly sealed when not in use[1].

    • Avoid the generation and breathing of fumes, mists, or vapors[1].

  • Post-Handling:

    • After handling, thoroughly wash hands and any other exposed skin with soap and water[1].

    • Clean and decontaminate all work surfaces and equipment used.

    • Remove contaminated PPE and dispose of it as hazardous waste.

Storage Protocol:
  • Store in a cool, dry, and well-ventilated area in a tightly closed container[1].

  • Keep away from sources of ignition[1].

  • Store separately from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly marked with the appropriate hazard warnings.

Disposal Plan: Waste Management

The disposal of this compound and any contaminated materials must be managed in accordance with institutional and regulatory standards to prevent environmental harm.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and leak-proof hazardous waste container.

    • Segregate this waste from other chemical waste streams.

    • Any materials contaminated with this compound, such as gloves, paper towels, and disposable labware, must also be disposed of as hazardous waste.

  • Waste Storage:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated and secure secondary containment area to mitigate spills.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.

    • Under no circumstances should this chemical be disposed of down the drain or in general waste.

    • Adhere to all local, state, and federal regulations concerning hazardous waste disposal[1].

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion If swallowed, call a poison center or doctor immediately. Do not induce vomiting.

Safe Handling Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_preparation Preparation cluster_handling_procedure Handling Procedure cluster_post_handling Post-Handling cluster_waste_disposal Waste Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Check Eyewash & Safety Shower B->C D Work in Fume Hood C->D E Handle with Care D->E F Keep Container Closed E->F G Decontaminate Surfaces F->G H Wash Hands Thoroughly G->H I Dispose of Contaminated PPE H->I J Segregate Chemical Waste I->J K Label Waste Container J->K L Arrange for EHS Pickup K->L

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.